13-Docosen-1-ol, (13Z)-
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H44O |
|---|---|
Molecular Weight |
324.6 g/mol |
IUPAC Name |
docos-13-en-1-ol |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3 |
InChI Key |
CFOQKXQWGLAKSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
Erucyl Alcohol: A Comprehensive Technical Guide to Natural Sources and Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erucyl alcohol, a long-chain fatty alcohol, holds significant promise in various scientific and industrial applications, including as a key intermediate in the synthesis of pharmaceuticals and as a component in advanced material formulations. This technical guide provides an in-depth exploration of the primary natural sources of erucyl alcohol and the methodologies for its extraction and purification. Detailed experimental protocols, quantitative data on yields and purity, and visual representations of the process workflows are presented to serve as a comprehensive resource for researchers and professionals in the field.
Introduction
Erucyl alcohol ((13Z)-docos-13-en-1-ol) is a monounsaturated 22-carbon fatty alcohol. Its unique chemical structure imparts desirable properties such as lubricity, viscosity, and surface activity, making it a valuable oleochemical. While chemical synthesis is possible, the primary route to obtaining erucyl alcohol is through the modification of its naturally occurring precursor, erucic acid, which is abundant in certain plant oils. This guide focuses on the extraction of these precursor oils and their subsequent conversion to high-purity erucyl alcohol.
Primary Natural Sources
The most significant natural sources of erucyl alcohol are plants rich in erucic acid, a C22:1 fatty acid. The two most commercially viable sources are high-erucic acid rapeseed oil and jojoba oil.[1][2] Other potential sources include tame mustard and certain species of fish.[2]
High-Erucic Acid Rapeseed (Brassica napus)
Certain cultivars of rapeseed are specifically bred to produce oil with a high content of erucic acid.[3] While standard canola oil is regulated to contain less than 2% erucic acid for food consumption, industrial-grade high-erucic acid rapeseed (HEAR) oil can contain erucic acid levels exceeding 45%.[4]
Jojoba (Simmondsia chinensis)
Jojoba oil is technically a liquid wax ester, not a triglyceride oil.[5] It is composed of long-chain fatty acids esterified with long-chain fatty alcohols.[5] A significant portion of these fatty alcohols is docosenol, which includes the erucyl alcohol isomer.[6] The oil can contain between 43% and 49% of C22 alcohols, making it a direct, albeit more complex, source of erucyl alcohol.[6]
Quantitative Data on Erucic Acid and Erucyl Alcohol Content
The following tables summarize the quantitative data on the erucic acid and erucyl alcohol content in the primary natural sources.
Table 1: Erucic Acid Content in Various Brassica Species
| Brassica Species | Erucic Acid Content (% of total fatty acids) | Reference |
| B. napus (HEAR varieties) | > 45% | [4] |
| B. napus (Canola) | < 2% | [3] |
| B. juncea (Indian Mustard) | 23.75 - 51.83% | [7][8] |
| B. rapa | 24.89 - 48.15% | [7] |
| B. carinata | 38.89 - 45.23% | [7] |
| B. oleracea | 46.25 - 46.38% | [7] |
Table 2: Fatty Alcohol Composition of Jojoba Oil
| Fatty Alcohol | Composition (% of total free fatty alcohols) | Reference |
| Octadec-9-enol | 0.9% | |
| Eicos-11-enol | 47.3% | |
| Docos-13-enol (Erucyl alcohol) | 45.8% | |
| Tetracos-15-enol | 6.0% |
Extraction of Precursor Oils
The initial step in producing erucyl alcohol is the extraction of the oil from the plant seeds. The choice of method depends on the source material and the desired scale of operation.
Solvent Extraction of Rapeseed Oil
Solvent extraction is a common industrial method for achieving high oil yields from seeds.
-
Sample Preparation: Grind high-erucic acid rapeseed seeds to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Place approximately 20 g of the ground rapeseed powder into a cellulose thimble.
-
Place the thimble into a Soxhlet extractor.
-
Add 250 mL of n-hexane to a round-bottom flask connected to the Soxhlet apparatus.
-
Heat the flask to the boiling point of n-hexane (approximately 69°C) and allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the seed material, extracting the oil.
-
-
Solvent Recovery: After extraction, remove the solvent from the oil using a rotary evaporator under reduced pressure.
-
Oil Yield Determination: Weigh the resulting oil to determine the extraction yield.
Supercritical Fluid Extraction (SFE) of Jojoba Oil
Supercritical CO₂ extraction is a "green" alternative to solvent extraction that yields a high-purity oil without residual solvents.
-
Sample Preparation: Coarsely grind jojoba seeds.
-
Extraction Parameters:
-
Procedure:
-
Load the ground jojoba seeds into the extraction vessel of the SFE system.
-
Pressurize and heat the system to the desired supercritical conditions.
-
Pump supercritical CO₂ (with or without ethanol) through the vessel.
-
The oil-laden supercritical fluid is then depressurized in a separator, causing the CO₂ to return to a gaseous state and the oil to precipitate out for collection.
-
Synthesis of Erucyl Alcohol
Once the precursor oil is obtained, it must be chemically converted to erucyl alcohol. The two primary methods are the reduction of erucic acid (from HEAR oil) and the transesterification of jojoba wax esters.
From High-Erucic Acid Rapeseed Oil
The process involves two main steps: transesterification of the triglyceride oil to fatty acid methyl esters (FAMEs), followed by the catalytic hydrogenation of methyl erucate to erucyl alcohol.
Caption: Workflow for the production of erucyl alcohol from HEAR oil.
-
Catalyst: Copper chromite is a commonly used catalyst for the hydrogenation of esters to alcohols.[9]
-
Reaction Setup:
-
Place purified methyl erucate in a high-pressure autoclave reactor equipped with a stirrer.
-
Add the copper chromite catalyst (typically 1-5% by weight of the ester).
-
-
Hydrogenation Conditions:
-
Workup and Purification:
-
Cool the reactor and vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude erucyl alcohol can be purified by fractional distillation under reduced pressure to separate it from any unreacted starting material and byproducts.
-
From Jojoba Oil
Jojoba oil can be directly converted to a mixture of fatty alcohols and FAMEs via transesterification.
Caption: Workflow for the production of erucyl alcohol from jojoba oil.
-
Reaction Setup:
-
Place jojoba oil in a reactor equipped with a reflux condenser and a stirrer.
-
Heat the oil to the desired reaction temperature (e.g., 60°C for catalyzed reactions or higher for supercritical methods).
-
-
Reactants:
-
Alcohol: Methanol is commonly used. A molar ratio of methanol to oil of 7.5:1 has been reported.[1]
-
Catalyst: A strong base like sodium hydroxide or potassium hydroxide is typically used for conventional transesterification.
-
-
Procedure (Catalytic):
-
Dissolve the catalyst in methanol.
-
Add the methanol-catalyst mixture to the heated jojoba oil with vigorous stirring.
-
Maintain the reaction at 60°C for approximately 4 hours to achieve high conversion.[1]
-
-
Procedure (Supercritical Methanol - Non-Catalytic):
-
Temperature: 250-350°C
-
Pressure: 12-42 MPa
-
Methanol-to-wax molar ratio: 15:1
-
Reaction Time: 15-90 minutes. A yield of over 95% can be achieved at 350°C after 90 minutes.
-
-
Separation and Purification:
-
The resulting mixture of fatty alcohols and FAMEs can be separated. One method is low-temperature crystallization from a solvent like petroleum ether, which can separate the fatty alcohol-rich fraction from the FAME-rich fraction.[1]
-
The fatty alcohol fraction can then be further purified by fractional distillation to isolate erucyl alcohol.
-
Purification of Erucyl Alcohol
The final step is the purification of the crude erucyl alcohol to the desired level of purity.
Fractional Distillation
Fractional distillation under reduced pressure is the primary method for purifying erucyl alcohol. This technique separates compounds based on their boiling points. By carefully controlling the temperature and pressure, erucyl alcohol can be separated from other fatty alcohols and impurities.
Crystallization
Low-temperature crystallization can also be employed as a purification step. By dissolving the crude erucyl alcohol in a suitable solvent and then cooling the solution, the erucyl alcohol can be selectively crystallized out, leaving impurities in the solution.
Treatment with Alkaline Bases
For crude fatty alcohols containing ester impurities, treatment with an alcoholic alkaline solution (e.g., NaOH in methanol) can be used.[11] This saponifies the esters, and the resulting soaps can be removed by washing with water.[11]
Analytical Methods for Quantification
Accurate quantification of erucyl alcohol is crucial for process monitoring and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both identifying and quantifying fatty alcohols. The sample is typically derivatized (e.g., silylation) to increase volatility before injection into the gas chromatograph.[5] The mass spectrometer provides structural information for positive identification, and the peak area from the chromatogram is used for quantification against a known standard.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of fatty alcohols.[5] Derivatization with a UV-absorbing or fluorescent tag may be necessary to enhance detection sensitivity.[5] Reversed-phase HPLC with a C18 column is commonly employed.
Conclusion
Erucyl alcohol is a valuable oleochemical that can be efficiently produced from natural sources, primarily high-erucic acid rapeseed oil and jojoba oil. The selection of the extraction and synthesis methodology depends on the desired scale of production, purity requirements, and economic and environmental considerations. This guide provides the foundational technical knowledge, including detailed protocols and quantitative data, to assist researchers and drug development professionals in the effective utilization of these natural resources for the production of high-purity erucyl alcohol. Further optimization of reaction conditions and purification techniques can lead to even higher yields and purity, expanding the applications of this versatile fatty alcohol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.ufba.br [repositorio.ufba.br]
- 4. hplc.eu [hplc.eu]
- 5. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US8426654B2 - Method for the production of fatty alcohols - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
(13Z)-Docosen-1-ol biosynthesis pathway in plants
An in-depth guide to the biosynthesis of (13Z)-docosen-1-ol, a very-long-chain fatty alcohol, in plants, intended for researchers and drug development professionals. This document details the metabolic pathway, presents quantitative data, outlines experimental protocols, and provides visualizations of the core processes.
Introduction
(13Z)-Docosen-1-ol, commonly known as erucyl alcohol, is a monounsaturated primary fatty alcohol with 22 carbon atoms. In plants, it is primarily found as a component of waxes and seed oils, particularly in species of the Brassicaceae family, such as rapeseed (Brassica napus) and mustard. The biosynthesis of (13Z)-docosen-1-ol is a multi-step process that begins with the elongation of oleic acid to form its direct precursor, erucic acid, followed by the reduction of this very-long-chain fatty acid.
The Biosynthetic Pathway of (13Z)-Docosen-1-ol
The synthesis of (13Z)-docosen-1-ol from oleic acid occurs in two main stages within the plant cell: the elongation of the fatty acid chain in the endoplasmic reticulum and the subsequent reduction of the activated fatty acid to an alcohol.
Stage 1: Elongation of Oleic Acid to Erucic Acid
The precursor for (13Z)-docosen-1-ol is (13Z)-docosenoic acid, or erucic acid. Erucic acid is synthesized through the elongation of oleic acid (C18:1) by a membrane-bound fatty acid elongase (FAE) complex located in the endoplasmic reticulum (ER).[1][2] This process involves two successive cycles of four enzymatic reactions, with each cycle adding two carbons to the fatty acid chain. The carbon donor for this elongation is malonyl-CoA.[3][4]
The four core enzymes of the FAE complex are:
-
3-ketoacyl-CoA synthase (KCS) : This enzyme catalyzes the initial condensation of a long-chain acyl-CoA with malonyl-CoA. It is the rate-limiting step and determines the substrate specificity of the elongation process.[1][2][5][6] The FATTY ACID ELONGATION 1 (FAE1) gene encodes a KCS that is crucial for the synthesis of very-long-chain fatty acids like erucic acid.[4]
-
3-ketoacyl-CoA reductase (KCR) : Reduces the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.
-
3-hydroxyacyl-CoA dehydratase (HCD) : Dehydrates the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.
-
trans-2,3-enoyl-CoA reductase (ECR) : Reduces the trans-2,3-enoyl-CoA to yield an acyl-CoA that is elongated by two carbons.[1][7]
The elongation proceeds as follows:
-
Oleoyl-CoA (C18:1-CoA) → 3-keto-eicosenoyl-CoA → 3-hydroxy-eicosenoyl-CoA → trans-2,3-eicosenoyl-CoA → Eicosenoyl-CoA (C20:1-CoA)
-
Eicosenoyl-CoA (C20:1-CoA) → 3-keto-docosenoyl-CoA → 3-hydroxy-docosenoyl-CoA → trans-2,3-docosenoyl-CoA → Erucoyl-CoA (C22:1-CoA)
Caption: Biosynthesis of Erucoyl-CoA from Oleoyl-CoA.
Stage 2: Reduction of Erucoyl-CoA to (13Z)-Docosen-1-ol
The final step in the biosynthesis of (13Z)-docosen-1-ol is the reduction of erucoyl-CoA. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs) .[7][8] In plants, a single FAR enzyme typically catalyzes the two-step reduction of a fatty acyl-CoA to its corresponding primary fatty alcohol, with a fatty aldehyde as an intermediate that is generally not released.[8] The reaction requires a reducing agent, typically NADPH.
Erucoyl-CoA (C22:1-CoA) + 2 NADPH + 2 H⁺ → (13Z)-Docosen-1-ol (C22:1-OH) + 2 NADP⁺ + CoASH
The substrate specificity of FAR enzymes varies between different plant species and even between different FARs within the same plant.[8] For instance, the FAR from jojoba (Simmondsia chinensis), ScFAR, has been shown to produce erucyl alcohol when expressed in rapeseed, indicating its ability to utilize erucoyl-CoA as a substrate.[8]
Caption: Reduction of Erucoyl-CoA to (13Z)-Docosen-1-ol.
Quantitative Data
The accumulation of erucic acid, and consequently (13Z)-docosen-1-ol, is highly variable among different plant species and cultivars. High-erucic acid rapeseed (HEAR) varieties have been specifically bred for industrial applications.
| Plant Species/Cultivar | Tissue | Erucic Acid Content (% of total fatty acids) | Reference(s) |
| Brassica napus (High-Erucic Acid Rapeseed) | Seed Oil | 45-60% | [9] |
| Brassica carinata | Seed Oil | 35.5% | [9] |
| Crambe abyssinica | Seed Oil | 55-60% | [9] |
| Tropaeolum majus | Seed Oil | ~80% | [9] |
| Brassica napus (Canola) | Seed Oil | < 2% | [10] |
Experimental Protocols
Measurement of Fatty Acid Elongase Activity in Plant Microsomes
This protocol is adapted from methods used for mammalian systems and is applicable to plant tissues.[1][3]
Objective: To measure the in vitro activity of the fatty acid elongase complex by monitoring the incorporation of radiolabeled malonyl-CoA into long-chain fatty acids.
Materials:
-
Plant tissue (e.g., developing seeds)
-
Homogenization buffer (250 mM sucrose, 10 mM Tris-HCl, pH 7.4, protease inhibitors)
-
Reaction buffer (100 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 1 mM DTT)
-
Substrates: Oleoyl-CoA (or other fatty acyl-CoA), [¹⁴C]malonyl-CoA
-
Cofactors: NADPH
-
Bovine serum albumin (fatty acid-free)
-
Microfuge tubes, ultracentrifuge, scintillation counter
Procedure:
-
Microsome Isolation:
-
Homogenize 0.5-1.0 g of fresh or frozen plant tissue in 5 mL of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a minimal volume of homogenization buffer and determine the protein concentration.
-
-
Enzymatic Assay:
-
In a microfuge tube, prepare the reaction mixture containing: reaction buffer, 100 µM oleoyl-CoA, 50 µM [¹⁴C]malonyl-CoA, 1 mM NADPH, and 0.1% BSA.
-
Initiate the reaction by adding 20-50 µg of microsomal protein. The final reaction volume is typically 100 µL.
-
Incubate at 30°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of 6 M HCl.
-
-
Analysis of Products:
-
Saponify the fatty acids by adding 1 mL of 10% KOH in 80% ethanol and heating at 80°C for 1 hour.
-
Acidify the mixture and extract the fatty acids with hexane.
-
Analyze the extracted fatty acids by reverse-phase HPLC coupled with a flow-through scintillation counter to quantify the amount of radiolabel incorporated into elongated fatty acids.
-
Heterologous Expression of Fatty Acyl-CoA Reductase in Yeast
This protocol allows for the functional characterization of a candidate FAR gene.[6][11]
Objective: To express a plant FAR in Saccharomyces cerevisiae and analyze its ability to produce fatty alcohols.
Materials:
-
S. cerevisiae expression vector (e.g., pYES2) and a suitable host strain.
-
cDNA of the candidate FAR gene.
-
Yeast transformation reagents.
-
Yeast growth media (SD-ura for selection, SG-ura for induction).
-
Substrate (e.g., erucic acid) to supplement the growth medium.
-
Solvents for lipid extraction (e.g., chloroform, methanol).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Cloning: Clone the full-length coding sequence of the candidate FAR gene into the yeast expression vector under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: Transform the expression construct into the S. cerevisiae host strain using a standard method (e.g., lithium acetate method).
-
Expression and Culturing:
-
Grow a starter culture of the transformed yeast in selective medium containing glucose (SD-ura).
-
Inoculate the expression medium containing galactose (SG-ura) with the starter culture to an OD₆₀₀ of ~0.4.
-
If required, supplement the medium with the fatty acid substrate (e.g., 0.1 mM erucic acid complexed with BSA).
-
Incubate at 30°C with shaking for 48-72 hours.
-
-
Lipid Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Extract the total lipids from the cell pellet using a method such as the Bligh-Dyer or Folch extraction.[10]
-
Derivatize the fatty alcohol fraction to trimethylsilyl (TMS) ethers for GC-MS analysis.
-
Analyze the samples by GC-MS to identify and quantify the produced (13Z)-docosen-1-ol.
-
Caption: Workflow for heterologous expression of a FAR in yeast.
References
- 1. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 3. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 5. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering yeast for tailored fatty acid profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Fatty Acyl-CoA Reductase (FAR) Gene Family and Its Response to Abiotic Stress in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
Spectroscopic data for Erucyl alcohol (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for erucyl alcohol (cis-13-docosen-1-ol), a long-chain fatty alcohol with applications in various industrial and research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the ¹H and ¹³C NMR data for erucyl alcohol.
¹H NMR Data
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environments.
Table 1: ¹H NMR Spectroscopic Data for Erucyl Alcohol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.35 | Multiplet | 2H | -CH=CH- (Olefinic protons) |
| 3.64 | Triplet | 2H | -CH₂-OH (Protons on the carbon bearing the hydroxyl group) |
| 2.01 | Multiplet | 4H | -CH₂-CH=CH-CH₂- (Allylic protons) |
| 1.56 | Quintet | 2H | -CH₂-CH₂-OH (Protons on the carbon β to the hydroxyl group) |
| 1.27 | Broad Singlet | ~30H | -(CH₂)n- (Methylene protons in the long alkyl chain) |
| 0.88 | Triplet | 3H | -CH₃ (Terminal methyl protons) |
¹³C NMR Data
The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for Erucyl Alcohol (Estimated)
| Chemical Shift (δ) ppm | Assignment |
| 130.0 | -CH=CH- (Olefinic carbons) |
| 63.1 | -CH₂-OH (Carbon bearing the hydroxyl group) |
| 32.8 | -CH₂-CH₂-OH (Carbon β to the hydroxyl group) |
| 29.7 - 29.1 | -(CH₂)n- (Methylene carbons in the long alkyl chain) |
| 27.2 | -CH₂-CH=CH-CH₂- (Allylic carbons) |
| 25.7 | -CH₂-CH₂-CH₂-OH (Carbon γ to the hydroxyl group) |
| 22.7 | -CH₂-CH₃ (Carbon adjacent to the terminal methyl group) |
| 14.1 | -CH₃ (Terminal methyl carbon) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for Erucyl Alcohol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Strong, Broad | O-H stretch (from the hydroxyl group) |
| ~3005 | Medium | =C-H stretch (from the alkene) |
| 2920 | Strong | C-H stretch (asymmetric, from methylene groups) |
| 2850 | Strong | C-H stretch (symmetric, from methylene groups) |
| ~1655 | Weak | C=C stretch (from the alkene) |
| ~1465 | Medium | C-H bend (from methylene groups) |
| ~1060 | Strong | C-O stretch (from the primary alcohol) |
| ~720 | Medium | -(CH₂)n- rock (from the long alkyl chain) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern can be used to determine the molecular weight and deduce the structure of a compound.
Table 4: Mass Spectrometry Fragmentation Data for Erucyl Alcohol
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 324 | 1.2 | [M]⁺ (Molecular Ion) |
| 306 | 29.9 | [M-H₂O]⁺ |
| 96 | 93.7 | [C₇H₁₂]⁺ |
| 82 | 100.0 | [C₆H₁₀]⁺ |
| 69 | 59.1 | [C₅H₉]⁺ |
| 55 | 82.9 | [C₄H₇]⁺ |
| 41 | 44.4 | [C₃H₅]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols for acquiring NMR, IR, and MS data for a long-chain alcohol like erucyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of erucyl alcohol is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: The spectra are acquired on a 300 or 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid erucyl alcohol is placed directly on the ATR crystal. For a melt sample, the alcohol is gently heated to its melting point and a thin film is created between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is recorded first. Then, the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube and heated to volatilize it into the ion source.
-
Ionization: Electron Ionization (EI) is a common method, where the sample is bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like erucyl alcohol.
Caption: General workflow for spectroscopic analysis.
Solubility of 13-Docosen-1-ol, (13Z)- in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (13Z)-13-Docosen-1-ol, a long-chain unsaturated fatty alcohol commonly known as Erucyl alcohol. Understanding the solubility of this compound is critical for its application in various fields, including pharmaceuticals, cosmetics, and material science, where it is utilized as a surfactant, emollient, and lubricant. This document presents available solubility data, details experimental protocols for solubility determination, and illustrates a logical workflow for solubility assessment in a research and development context.
General Principles of Erucyl Alcohol Solubility
Erucyl alcohol is an amphiphilic molecule, possessing a long, nonpolar hydrocarbon tail (C22) and a polar hydroxyl (-OH) head group. This dual nature dictates its solubility behavior. The long hydrocarbon chain imparts significant lipophilic (fat-loving) character, making it readily soluble in nonpolar organic solvents. Conversely, the polar hydroxyl group allows for hydrogen bonding, contributing to its solubility in more polar organic solvents. However, the dominance of the long nonpolar tail results in very poor solubility in highly polar solvents like water.
Qualitative Solubility Data
| Solvent Class | General Solubility |
| Alcohols (e.g., Ethanol, Methanol) | Soluble |
| Ethers (e.g., Diethyl Ether) | Soluble |
| Chloroform | Soluble |
| Hydrocarbons (e.g., Hexane, Toluene) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
Quantitative Solubility of Structurally Similar Fatty Alcohols
In the absence of precise quantitative data for Erucyl alcohol (C22:1), data for a structurally similar, albeit shorter-chain, unsaturated fatty alcohol, Oleyl alcohol (C18:1), can provide a useful approximation. It is important to note that due to its longer carbon chain, Erucyl alcohol's solubility in a given solvent may be slightly lower than that of Oleyl alcohol under the same conditions.
| Compound | Solvent | Solubility |
| Oleyl Alcohol | Ethanol | ~30 mg/mL[1] |
| Oleyl Alcohol | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] |
| Oleyl Alcohol | Dimethylformamide (DMF) | ~30 mg/mL[1] |
| Oleyl Alcohol | Carbon Tetrachloride | Soluble |
Experimental Protocol: Determination of Solubility via the Isothermal Saturation Method
The following is a detailed methodology for determining the solubility of a long-chain fatty alcohol like Erucyl alcohol in an organic solvent.
Objective: To determine the saturation solubility of Erucyl alcohol in a given organic solvent at a specific temperature.
Materials:
-
(13Z)-13-Docosen-1-ol (Erucyl alcohol)
-
Selected organic solvent (e.g., Ethanol, Hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD))
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of Erucyl alcohol to a known volume of the selected organic solvent in a sealed vial. The amount of excess solid should be sufficient to ensure that saturation is reached and that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, remove the vials from the shaker/water bath and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles. Record the weight of the collected filtrate. Dilute the filtrate with the same solvent to a concentration suitable for the analytical method being used.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., GC-FID or HPLC-ELSD) to determine the concentration of Erucyl alcohol in the solution.
-
Calculation of Solubility: The solubility is calculated from the concentration of the analyte in the saturated solution. The results are typically expressed in units of g/100 mL, mg/mL, or mol/L.
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a compound like Erucyl alcohol in a drug development or chemical research setting.
Caption: Workflow for Solubility Assessment in Research and Development.
Conclusion
(13Z)-13-Docosen-1-ol is a long-chain fatty alcohol with good solubility in a wide range of organic solvents, a characteristic driven by its amphiphilic nature. While specific quantitative solubility data remains elusive in the public domain, the provided information on its qualitative solubility and data for analogous compounds offers valuable guidance for its use in research and industrial applications. The detailed experimental protocol and logical workflow presented herein provide a robust framework for scientists and researchers to determine and apply the solubility data of Erucyl alcohol and similar compounds in their work.
References
An In-depth Technical Guide to the Crystalline Structure of Erucyl Alcohol
Introduction
Erucyl alcohol, systematically known as (Z)-docos-13-en-1-ol, is a long-chain monounsaturated fatty alcohol with significant applications in the pharmaceutical, cosmetic, and chemical industries. Its molecular structure, comprising a 22-carbon chain with a single cis-double bond, imparts unique physicochemical properties that are highly dependent on its solid-state form. The crystalline arrangement of erucyl alcohol molecules dictates crucial parameters such as melting point, solubility, and bioavailability, making a thorough understanding of its crystallography essential for researchers, scientists, and drug development professionals.
While specific single-crystal X-ray diffraction data for erucyl alcohol is not publicly available in the existing scientific literature, this guide provides a comprehensive overview of the expected crystalline behavior of erucyl alcohol based on the well-established principles of long-chain fatty alcohol polymorphism. We will delve into the common polymorphic forms, the experimental techniques used for their characterization, and the methodologies for their crystallization.
Polymorphism in Long-Chain Fatty Alcohols
Long-chain fatty alcohols are known to exhibit polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different molecular packing arrangements. These different forms, or polymorphs, possess distinct physical properties despite having the same chemical composition. The primary polymorphs observed in fatty alcohols are designated as α, β', β, and γ.
-
α-Form: This is generally the least stable polymorph, often obtained by rapid cooling from the melt. It is characterized by a hexagonal packing of the hydrocarbon chains, where the molecules exhibit rotational disorder around their long axes.
-
β'-Form: This is an intermediate, metastable form with an orthorhombic packing of the hydrocarbon chains. It is more ordered than the α-form but less stable than the β-form.
-
β-Form: This represents the most stable polymorphic form, characterized by a triclinic packing of the hydrocarbon chains. This form exhibits the highest degree of molecular order and the highest melting point.
-
γ-Form: This monoclinic form is another stable polymorph observed in some fatty alcohols.[1]
The specific polymorph obtained depends on various factors, including the rate of crystallization, the solvent used, the presence of impurities, and the temperature.[1]
Expected Influence of Erucyl Alcohol's Structure on its Crystallography
The molecular structure of erucyl alcohol, featuring a long C22 alkyl chain and a cis-double bond at the C13 position, is expected to significantly influence its crystalline packing. The long, flexible chain will favor van der Waals interactions, leading to a layered, lamellar structure typical of fatty alcohols.[2] The presence of the cis-double bond will introduce a "kink" in the hydrocarbon chain, which will likely disrupt the close packing observed in their saturated counterparts. This disruption may lead to a lower melting point and altered polymorphic behavior compared to behenyl alcohol (docosanol), its saturated analogue.
The hydroxyl group at one end of the molecule is capable of forming hydrogen bonds, which will play a crucial role in the head-to-head arrangement of the molecules within the crystal lattice, forming hydrogen-bonded layers.
Data on Polymorphism of Analogous Long-Chain Alcohols
To provide a quantitative context, the table below summarizes typical crystallographic data for common polymorphs found in long-chain saturated alcohols. It is important to note that these are representative values and the specific parameters for erucyl alcohol will need to be determined experimentally.
| Polymorph | Crystal System | Typical Short Spacings (Å) in XRD |
| α | Hexagonal | ~4.2 |
| β' | Orthorhombic | ~4.2, ~3.8 |
| β | Triclinic | ~4.6, ~3.9, ~3.7 |
| γ | Monoclinic | Varies |
Note: Short spacings are indicative of the distances between the packed hydrocarbon chains and are key identifiers in powder X-ray diffraction patterns.
Experimental Protocols for the Study of Crystalline Structure
The determination and characterization of the crystalline structure of fatty alcohols like erucyl alcohol involve a combination of crystallization techniques and analytical methods.
Crystallization Methodologies
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical first step. Common crystallization methods for long-chain alcohols include:
-
Slow Evaporation from Solution:
-
Protocol: Dissolve the erucyl alcohol in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at a slightly elevated temperature to ensure complete dissolution. The choice of solvent is crucial; a good solvent will dissolve the compound when hot but have limited solubility at lower temperatures. Allow the solvent to evaporate slowly and undisturbed at a constant temperature. Crystal formation will occur as the solution becomes supersaturated.
-
-
Cooling Crystallization:
-
Protocol: Prepare a saturated solution of erucyl alcohol in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization. The rate of cooling can significantly impact the size and quality of the resulting crystals. A slower cooling rate generally favors the formation of larger, more ordered crystals.
-
-
Melt Crystallization:
-
Protocol: Heat the erucyl alcohol above its melting point to obtain a clear liquid. Slowly cool the melt. This method can sometimes lead to the formation of the less stable α-polymorph, which may then be studied as it transforms into more stable forms.
-
Analytical Techniques for Crystal Structure Characterization
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.
-
Methodology: A suitable single crystal of erucyl alcohol is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected on a detector. By analyzing the positions and intensities of the diffracted beams, the unit cell parameters (the dimensions of the repeating unit of the crystal), the space group (the symmetry of the crystal), and the atomic coordinates can be determined.
-
-
Powder X-ray Diffraction (PXRD): This technique is used to identify the polymorphic form of a crystalline solid and to assess its purity.
-
Methodology: A finely ground powder of the crystalline erucyl alcohol is exposed to an X-ray beam. The resulting diffraction pattern is a fingerprint of the specific crystalline form. The positions (2θ angles) and intensities of the diffraction peaks are characteristic of the polymorph.
-
-
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to study the thermal transitions of a material, such as melting and solid-solid phase transitions between polymorphs.
-
Methodology: A small sample of erucyl alcohol is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured. Polymorphic transitions will appear as exothermic or endothermic peaks in the DSC thermogram, and the melting point of each form can be accurately determined.
-
While the definitive crystalline structure of erucyl alcohol awaits elucidation through single-crystal X-ray diffraction studies, a robust framework for understanding its likely solid-state behavior can be constructed from the extensive knowledge of analogous long-chain fatty alcohols. It is anticipated that erucyl alcohol will exhibit polymorphism, with the specific crystalline forms being governed by the interplay of van der Waals forces between the long alkyl chains, hydrogen bonding between the hydroxyl head groups, and the steric influence of the cis-double bond. The experimental protocols and analytical techniques outlined in this guide provide a clear pathway for researchers to undertake the definitive crystallographic characterization of this important molecule. Such studies are crucial for optimizing its use in various applications by enabling the selection and control of the desired polymorphic form.
References
In-depth Technical Guide on the Thermal Stability and Degradation of 13-Docosen-1-ol, (13Z)-: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Docosen-1-ol, (13Z)-, also known as erucyl alcohol, is a long-chain fatty alcohol with the chemical formula C22H44O.[1][2] It is a monounsaturated alcohol that finds applications in various industries, including cosmetics, lubricants, and as a chemical intermediate. Understanding the thermal stability and degradation profile of this compound is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide aims to provide a comprehensive overview of the thermal properties of 13-Docosen-1-ol, (13Z)-.
Physicochemical Properties
A summary of the key physicochemical properties of 13-Docosen-1-ol, (13Z)- is presented in Table 1. These properties are essential for understanding the compound's behavior under different conditions.
Table 1: Physicochemical Properties of 13-Docosen-1-ol, (13Z)-
| Property | Value | Source |
| Molecular Formula | C22H44O | [1][2][3][4] |
| Molecular Weight | 324.58 g/mol | [1][3][5] |
| Appearance | White, soft solid | [5] |
| Melting Point | 33-35 °C | [5][6] |
| Boiling Point | 200-205 °C @ 1 Torr; 225 °C @ 5 mmHg | [5] |
| Flash Point | 123.4 °C | [5] |
| Density | 0.847 g/cm³ | [5] |
| Refractive Index | 1.463 | [5] |
| Solubility | Soluble in alcohol and most organic solvents | [5] |
Thermal Stability and Degradation
In the absence of specific data, a general understanding of the thermal degradation of long-chain aliphatic alcohols can be considered. Typically, the thermal decomposition of such alcohols can proceed through several pathways, including dehydration to form alkenes and water, or cleavage of C-C or C-O bonds to yield smaller molecules. The presence of a double bond in the structure of erucyl alcohol may influence its degradation pathway compared to saturated long-chain alcohols.
Hypothetical Degradation Onset
Based on its boiling point at reduced pressure, it can be inferred that 13-Docosen-1-ol, (13Z)- possesses relatively high thermal stability. Significant decomposition is generally expected to occur at temperatures exceeding the boiling point under a given pressure.
Experimental Protocols
As no specific experimental studies were found, this section outlines general methodologies that would be appropriate for investigating the thermal stability and degradation of 13-Docosen-1-ol, (13Z)-.
Thermogravimetric Analysis (TGA)
A standard TGA experiment would be crucial to determine the onset of decomposition and the temperature ranges of mass loss.
-
Objective: To determine the thermal stability and degradation profile of 13-Docosen-1-ol, (13Z)-.
-
Apparatus: A thermogravimetric analyzer.
-
Methodology:
-
A small sample (typically 5-10 mg) of 13-Docosen-1-ol, (13Z)- is placed in a tared TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
The mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) would indicate the onset temperature of decomposition (Tonset) and the temperatures of maximum degradation rates (Tmax).
-
Differential Scanning Calorimetry (DSC)
DSC would provide information on phase transitions and thermal events such as melting and decomposition.
-
Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with degradation.
-
Apparatus: A differential scanning calorimeter.
-
Methodology:
-
A small, weighed sample of 13-Docosen-1-ol, (13Z)- is sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are heated at a controlled rate (e.g., 10 °C/min).
-
The difference in heat flow to the sample and reference is measured as a function of temperature.
-
The DSC thermogram would show a peak for melting and potentially peaks corresponding to decomposition.
-
Logical Workflow for Thermal Analysis
The following diagram illustrates a logical workflow for the thermal analysis of 13-Docosen-1-ol, (13Z)-.
Caption: A logical workflow for the comprehensive thermal analysis of 13-Docosen-1-ol, (13Z)-.
While specific experimental data on the thermal stability and degradation of 13-Docosen-1-ol, (13Z)- is currently lacking in the public domain, its known physicochemical properties suggest it is a relatively stable molecule at moderate temperatures. To fully characterize its thermal behavior, experimental studies employing techniques such as TGA and DSC are necessary. The methodologies and workflow presented in this guide provide a framework for conducting such investigations, which would yield valuable data for researchers, scientists, and drug development professionals working with this compound.
References
- 1. 13-Docosen-1-ol, (Z)- [webbook.nist.gov]
- 2. 13-Docosen-1-ol, (Z)- [webbook.nist.gov]
- 3. 13-Docosen-1-ol, (13Z)- | C22H44O | CID 94773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Erucyl alcohol | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Erucyl alcohol | 629-98-1, Erucyl alcohol Formula - ECHEMI [echemi.com]
- 6. erucyl alcohol [flavscents.com]
Erucyl Alcohol (CAS No. 629-98-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erucyl alcohol, systematically known as (Z)-docos-13-en-1-ol, is a long-chain, monounsaturated fatty alcohol.[1] With its unique physicochemical properties, it serves as a versatile molecule in various industrial and research applications, including roles as a surfactant, lubricant, and a potential component in drug delivery systems. This guide provides an in-depth overview of the chemical and physical properties, potential biological activities, and experimental considerations for Erucyl alcohol, tailored for a scientific audience.
Physicochemical Properties
Erucyl alcohol is characterized as a white, soft, and nearly odorless solid at room temperature. It is soluble in alcohol and the majority of organic solvents. The key quantitative properties of Erucyl alcohol are summarized in the tables below.
Table 1: General and Physical Properties of Erucyl Alcohol
| Property | Value | Source(s) |
| CAS Number | 629-98-1 | |
| Molecular Formula | C22H44O | [1] |
| Molecular Weight | 324.58 g/mol | |
| Appearance | White, soft solid | |
| Melting Point | 33-35 °C | [2] |
| Boiling Point | 225 °C at 5 mmHg; 420.37 °C at 760 mmHg (estimated) | [2] |
| Density | 0.847 g/cm³ | |
| Refractive Index | 1.463 | |
| Flash Point | 123.4 °C (254 °F) | [2] |
| Solubility | Soluble in alcohol and most organic solvents; 0.0002347 mg/L in water (estimated) | [2] |
Table 2: Spectroscopic Data for Erucyl Alcohol
| Spectroscopic Technique | Key Features | Source(s) |
| ¹H NMR | Data available on PubChem, acquired on a BRUKER AC-300 instrument. Protons adjacent to the hydroxyl group are expected in the 3.4-4.5 ppm region. The hydroxyl proton itself typically appears as a broad singlet, with its position being variable. | [1][3] |
| IR Spectroscopy | A strong, broad O-H stretching band is characteristic in the 3300-3400 cm⁻¹ region. A strong C-O stretching band is expected near 1000 cm⁻¹. | [1][3] |
Synthesis and Analysis: Experimental Protocols
Representative Synthesis Protocol: Reduction of Erucic Acid Ester
The synthesis of Erucyl alcohol can be achieved through the reduction of an erucic acid ester, such as methyl erucate. This method is analogous to the synthesis of other fatty alcohols from their corresponding fatty acid esters.
Methodology:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent: A suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether (e.g., diethyl ether or tetrahydrofuran) is prepared in the reaction flask and cooled in an ice bath.
-
Ester Addition: A solution of methyl erucate in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of the reducing agent at a rate that maintains a gentle reflux.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the reaction goes to completion.
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.
-
Extraction and Purification: The organic layer is decanted or filtered. The aqueous layer is extracted with additional ether. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude Erucyl alcohol is then purified by vacuum distillation or recrystallization.
Representative Analytical Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of fatty alcohols.
Methodology:
-
Sample Preparation and Derivatization:
-
For complex matrices, a saponification step using ethanolic KOH may be necessary to liberate the free alcohol.
-
The alcohol is then extracted with a non-polar solvent like hexane or petroleum ether.
-
To improve volatility and chromatographic performance, the hydroxyl group is typically derivatized. A common method is silylation, where the sample is treated with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) and heated to form the trimethylsilyl (TMS) ether derivative.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
-
Oven Temperature Program: A temperature gradient is used, for example, starting at a lower temperature (e.g., 150 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 300 °C) to ensure elution of the high-boiling-point Erucyl alcohol derivative.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection mode is typically used for trace analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify the compound based on its mass spectrum and in selected ion monitoring (SIM) mode for quantification.
-
Biological Activity and Potential Applications in Drug Development
Direct research on the specific biological activities and signaling pathways of Erucyl alcohol is limited. However, insights can be drawn from studies on structurally related long-chain monounsaturated fatty acids (LCMUFAs) and other fatty alcohols.
Potential Metabolic Pathway
Long-chain fatty alcohols can be metabolized in the body. Studies have shown that fatty alcohols incorporated into lipid nanoparticles can be metabolized by alcohol dehydrogenase (ADH) enzymes.[4][5] This suggests a plausible metabolic pathway for Erucyl alcohol, where it is oxidized to its corresponding aldehyde, erucal, which can then be further oxidized to erucic acid.
Potential Cardiovascular and Anti-Inflammatory Effects
Research on LCMUFAs, such as C20:1 and C22:1 fatty acids, has indicated beneficial cardiovascular effects. These fatty acids have been shown to improve endothelial function, reduce atherosclerotic lesions, and lower levels of inflammatory cytokines like IL-6 and TNF-α in animal models.[6][7] One proposed mechanism for these effects is the upregulation of PPAR (peroxisome proliferator-activated receptor) signaling pathways in the liver.[8] While these studies focus on the carboxylic acid counterparts, it is plausible that Erucyl alcohol, through its metabolism to erucic acid, could contribute to similar biological outcomes.
Application as a Skin Penetration Enhancer
Fatty alcohols are known to act as chemical penetration enhancers for transdermal drug delivery.[9][10] They are thought to increase the permeability of the stratum corneum by disrupting its highly ordered lipid structure. Studies on saturated fatty alcohols have demonstrated that their efficacy as penetration enhancers is dependent on their carbon chain length.[9] Erucyl alcohol, with its long C22 chain, is a candidate for use in topical and transdermal formulations to improve the delivery of active pharmaceutical ingredients.
Safety and Handling
While a specific, comprehensive toxicology report for Erucyl alcohol is not widely available, general safety precautions for handling fatty alcohols should be observed. It is described as combustible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and avoid generating dust. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, regional, and national regulations.
Conclusion
Erucyl alcohol is a long-chain fatty alcohol with well-defined physicochemical properties and significant potential in various scientific and industrial fields. While direct research into its biological activities is still emerging, its structural similarity to bioactive long-chain fatty acids suggests promising avenues for investigation, particularly in the areas of cardiovascular health and drug delivery. The representative experimental protocols provided in this guide offer a foundation for researchers to work with this compound. As with any chemical, appropriate safety and handling procedures must be followed. Further research is warranted to fully elucidate the metabolic pathways, biological signaling, and toxicological profile of Erucyl alcohol.
References
- 1. Erucyl alcohol | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. erucyl alcohol, 629-98-1 [thegoodscentscompany.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. The metabolism of fatty alcohols in lipid nanoparticles by alcohol dehydrogenase. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Long-chain monounsaturated fatty acid-rich fish oil attenuates the development of atherosclerosis in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Biological Frontier of Long-Chain Fatty Alcohols: A Technical Guide for Researchers
October 25, 2025
Abstract
Long-chain fatty alcohols (LCFAs), aliphatic alcohols with a carbon chain length of 12 or more, are emerging as a significant class of bioactive molecules with a diverse range of pharmacological activities. Once primarily considered as mere structural components of waxes and lipids, emerging research has illuminated their roles in critical signaling pathways, demonstrating potential therapeutic applications in metabolic disorders, inflammatory conditions, neurodegenerative diseases, and infectious diseases. This technical guide provides an in-depth exploration of the biological activities of LCFAs, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their functions. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction to Long-Chain Fatty Alcohols
Long-chain fatty alcohols are naturally occurring compounds found in various plant and animal waxes, such as beeswax and carnauba wax.[1] They are characterized by a hydrocarbon chain of 12 to 36 carbons and a terminal hydroxyl group.[1] Notable examples include octacosanol (C28), hexacosanol (C26), and triacontanol (C30), which are major constituents of a mixture known as policosanol.[2] While their industrial applications in cosmetics and as surfactants are well-established, their biological significance is a rapidly advancing field of study.
Key Biological Activities and Mechanisms of Action
LCFAs exhibit a wide spectrum of biological effects, including lipid-lowering, anti-inflammatory, neuroprotective, and antimicrobial activities. These effects are often mediated through the modulation of key cellular signaling pathways.
Lipid Metabolism Regulation
A significant body of research has focused on the hypocholesterolemic effects of LCFAs, particularly policosanol and its components, hexacosanol and octacosanol. The primary mechanism involves the regulation of cholesterol biosynthesis in the liver.
Signaling Pathway: AMPK Activation and SREBP-2 Inhibition
Hexacosanol and policosanol have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] Activated AMPK, in turn, phosphorylates and inactivates HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2]
Furthermore, hexacosanol can suppress the nuclear translocation and activation of Sterol Regulatory Element-Binding Protein-2 (SREBP-2).[3] SREBP-2 is a key transcription factor that upregulates the expression of genes involved in cholesterol synthesis, including HMGCR.[3] By inhibiting SREBP-2, LCFAs further downregulate the cholesterol production cascade.
References
- 1. Sterol regulatory element-binding protein 2 - Wikipedia [en.wikipedia.org]
- 2. Policosanol inhibits cholesterol synthesis in hepatoma cells by activation of AMP-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexacosanol reduces plasma and hepatic cholesterol by activation of AMP-activated protein kinase and suppression of sterol regulatory element-binding protein-2 in HepG2 and C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Current: An In-depth Technical Guide to the Environmental Fate and Distribution of Fatty Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the environmental journey of fatty alcohols, a class of compounds prevalent in industrial and commercial applications. Understanding their behavior in various environmental compartments is paramount for accurate risk assessment and sustainable product development. This document delves into their physicochemical properties, biodegradation pathways, aquatic toxicity, and bioaccumulation potential, supported by detailed experimental protocols and visual representations of key processes.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental distribution of fatty alcohols is fundamentally governed by their physicochemical properties. As the carbon chain length increases, properties such as water solubility and vapor pressure decrease, while the octanol-water partition coefficient (log K_ow_) increases. These characteristics dictate whether a fatty alcohol is more likely to be found in water, soil, sediment, or air.
As the length of the carbon chain increases, the solubility of alcohols in water decreases.[1][2] Small alcohols are soluble in water because they can form hydrogen bonds with water molecules; however, with longer carbon chains, the nonpolar hydrocarbon part of the molecule becomes more significant, reducing its affinity for water.[1][2]
Table 1: Physicochemical Properties of Straight-Chain Fatty Alcohols
| Fatty Alcohol (Carbon Chain Length) | Water Solubility (g/L at 25°C) | Vapor Pressure (Pa at 25°C) | Log K_ow_ |
| 1-Octanol (C8) | 0.54 | 10.5 | 3.0 |
| 1-Decanol (C10) | 0.037 | 2.0 | 4.57 |
| 1-Dodecanol (C12) | 0.004 | 0.15 | 5.13 |
| 1-Tetradecanol (C14) | 0.0022 | 0.03 | 6.03 |
| 1-Hexadecanol (C16) | 0.0007 | 0.002 | 6.7 |
| 1-Octadecanol (C18) | 0.00015 | 0.0002 | 7.75 |
Note: The values presented are approximate and can vary slightly depending on the specific experimental conditions and data sources.
Biodegradation: The Natural Attenuation Process
Fatty alcohols are generally considered to be readily biodegradable in the environment.[3] Aerobic biodegradation is the primary pathway for their removal in aquatic and terrestrial systems. Microorganisms utilize fatty alcohols as a carbon source, breaking them down into simpler molecules.
The rate of biodegradation is influenced by the carbon chain length. Shorter-chain fatty alcohols (up to C16) are typically biodegraded more rapidly and completely.[3] Fatty alcohols with chain lengths from C16 to C18 also show significant biodegradation, while those with chains longer than C18 may degrade more slowly.[3] In wastewater treatment plants, the removal efficiency of C12-C18 fatty alcohols has been shown to be as high as 99%.[3]
Table 2: Aerobic Biodegradability of Fatty Alcohols (OECD 301)
| Fatty Alcohol (Carbon Chain Length) | Biodegradation (%) | Time (days) |
| C12-C16 | > 60 | < 10 |
| C16-C18 | 62 - 76 | 10 |
| > C18 | ~37 | 10 |
Note: These values are indicative of ready biodegradability under standard test conditions.
Aerobic Biodegradation Pathway
The aerobic biodegradation of a fatty alcohol, such as hexadecanol, typically proceeds through a series of enzymatic oxidation steps, ultimately leading to carbon dioxide and water. The initial step involves the oxidation of the alcohol to the corresponding aldehyde, followed by oxidation to a fatty acid. This fatty acid then enters the β-oxidation cycle.
Caption: Aerobic biodegradation pathway of a fatty alcohol.
Aquatic Ecotoxicity
The toxicity of fatty alcohols to aquatic organisms is inversely related to their carbon chain length; shorter-chain alcohols tend to be more toxic.[3] This is primarily due to the higher water solubility and bioavailability of the smaller molecules. As the chain length increases beyond C12-C16, the acute toxicity generally decreases.[3]
Table 3: Acute Aquatic Ecotoxicity of Fatty Alcohols
| Fatty Alcohol (Carbon Chain Length) | Fish (96-hr LC50, mg/L) | Daphnia magna (48-hr EC50, mg/L) | Green Algae (72-hr EC50, mg/L) |
| 1-Octanol (C8) | 10 - 100 | 1 - 10 | 1 - 10 |
| 1-Decanol (C10) | 1 - 10 | 0.1 - 1 | 0.1 - 1 |
| 1-Dodecanol (C12) | 0.1 - 1 | 0.1 - 1 | 0.1 - 1 |
| 1-Tetradecanol (C14) | > 1 | 0.1 - 1 | 0.1 - 1 |
| 1-Hexadecanol (C16) | > 1 | > 1 | > 1 |
| 1-Octadecanol (C18) | > 1 | > 1 | > 1 |
Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical which kills 50% of the test organisms. EC50 (Effective Concentration 50%) is the concentration of a chemical which causes a defined effect in 50% of the test organisms. The values are indicative and can vary based on test species and conditions.
Bioaccumulation Potential
The potential for a chemical to accumulate in the tissues of living organisms is a critical aspect of its environmental risk profile. The bioconcentration factor (BCF) is a key metric used to assess this potential. For fatty alcohols, the BCF is related to their log K_ow_ value. While higher log K_ow_ values suggest a greater potential for bioaccumulation, fatty alcohols are also readily metabolized by many organisms, which can limit their actual bioaccumulation.
Table 4: Bioaccumulation Potential of Fatty Alcohols
| Fatty Alcohol (Carbon Chain Length) | Log K_ow_ | Bioconcentration Factor (BCF) |
| 1-Decanol (C10) | 4.57 | 10 - 100 |
| 1-Dodecanol (C12) | 5.13 | 100 - 1000 |
| 1-Tetradecanol (C14) | 6.03 | > 1000 |
| 1-Hexadecanol (C16) | 6.7 | > 1000 |
| 1-Octadecanol (C18) | 7.75 | > 1000 |
Note: BCF values are estimates and can be influenced by factors such as metabolism within the organism.
Experimental Protocols
The assessment of the environmental fate and distribution of fatty alcohols relies on standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).
Workflow for Environmental Fate Assessment
A typical workflow for assessing the environmental fate of a chemical involves a tiered approach, starting with the determination of its fundamental physicochemical properties and moving towards more complex biological and environmental simulations.
Caption: Tiered workflow for environmental fate assessment.
Key OECD Test Guidelines
-
OECD 301: Ready Biodegradability: This set of screening tests assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions. A substance is considered readily biodegradable if it meets certain pass levels (e.g., >60% of theoretical CO₂ evolution or >70% dissolved organic carbon removal) within a 10-day window during the 28-day test period.
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test evaluates the concentration of a substance that causes immobilization in 50% of a test population of Daphnia magna (a small crustacean) over a 48-hour exposure period (EC50).
-
OECD 305: Bioaccumulation in Fish: This guideline outlines procedures for determining the bioconcentration factor (BCF) of a chemical in fish through aqueous or dietary exposure. It involves an uptake phase followed by a depuration phase to measure the accumulation and elimination of the substance.
Environmental Distribution: A Conceptual Model
The ultimate environmental distribution of fatty alcohols is a dynamic process influenced by their properties and the characteristics of the receiving environment. Upon release, they will partition between air, water, soil, and sediment.
References
Methodological & Application
Application Note and Protocol: Synthesis of (13Z)-Docosen-1-ol from Erucic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (13Z)-docosen-1-ol, also known as erucyl alcohol, from its corresponding carboxylic acid, erucic acid ((13Z)-docosenoic acid). The synthesis involves the reduction of the carboxylic acid functionality using lithium aluminum hydride (LiAlH4), a potent reducing agent. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, safety precautions, and a visual representation of the experimental workflow. This protocol is intended for use by qualified researchers in a laboratory setting.
Introduction
(13Z)-Docosen-1-ol is a long-chain unsaturated fatty alcohol with significant applications in various fields, including the formulation of cosmetics, lubricants, and as a precursor for the synthesis of other valuable organic molecules.[1] Its physical properties, such as a high boiling point and a waxy solid nature at room temperature, are dictated by its long carbon chain and the presence of a cis-double bond. The synthesis of (13Z)-docosen-1-ol from erucic acid, a readily available fatty acid from sources like rapeseed and mustard seed, is a common and efficient transformation in organic synthesis.[2][3]
The reduction of carboxylic acids to primary alcohols is a fundamental reaction in organic chemistry.[4][5][6] While several reducing agents are available, lithium aluminum hydride (LiAlH4) is particularly effective for this conversion due to its high reactivity.[7] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion from LiAlH4 attacks the carbonyl carbon of the carboxylic acid. This is followed by a second hydride transfer to the intermediate aldehyde, ultimately yielding the primary alcohol after an aqueous workup. It is important to note that milder reducing agents like sodium borohydride are not strong enough to reduce carboxylic acids.[5]
This protocol details the synthesis of (13Z)-docosen-1-ol from erucic acid using LiAlH4 in an anhydrous ethereal solvent.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Erucic Acid ((13Z)-docosenoic acid) | |
| Product | (13Z)-Docosen-1-ol (Erucyl alcohol) | |
| Molecular Formula (Product) | C22H44O | |
| Molecular Weight (Product) | 324.58 g/mol | |
| Expected Yield | 85-95% | Adapted from similar reductions[6] |
| Purity (after purification) | >98% | |
| Appearance (Product) | White waxy solid | |
| Melting Point (Product) | 33-35 °C |
Experimental Protocol
Materials:
-
Erucic acid ((13Z)-docosenoic acid)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)
-
Sulfuric acid (H2SO4), 10% aqueous solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Ethanol
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Glassware for recrystallization
Procedure:
-
Reaction Setup:
-
A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or nitrogen/argon inlet), and a dropping funnel is assembled.
-
The entire apparatus must be thoroughly dried to prevent the decomposition of LiAlH4.
-
-
Preparation of LiAlH4 Suspension:
-
Under an inert atmosphere (nitrogen or argon), carefully add lithium aluminum hydride (0.15 mol, 5.7 g) to the reaction flask.
-
Add anhydrous diethyl ether (300 mL) to the flask to create a suspension.
-
-
Addition of Erucic Acid:
-
Dissolve erucic acid (0.1 mol, 33.8 g) in anhydrous diethyl ether (200 mL).
-
Transfer the erucic acid solution to the dropping funnel.
-
Slowly add the erucic acid solution to the stirred LiAlH4 suspension over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
-
Reaction:
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Caution: This step is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood.
-
Slowly and carefully add deionized water (6 mL) to quench the excess LiAlH4.
-
Next, slowly add a 15% aqueous sodium hydroxide solution (6 mL).
-
Finally, add deionized water (18 mL) and stir the mixture vigorously for 30 minutes. This should result in the formation of a granular precipitate of aluminum salts, which is easier to filter.
-
Alternatively, the reaction mixture can be poured carefully into a beaker containing crushed ice and then acidified slowly with 10% sulfuric acid until the aluminum salts dissolve.
-
-
Extraction and Drying:
-
If the acidic work-up is used, transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether (100 mL each).
-
Combine the organic layers and wash with deionized water until the aqueous layer is neutral.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Isolation of Crude Product:
-
Filter the drying agent and wash it with a small amount of diethyl ether.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude (13Z)-docosen-1-ol as a waxy solid.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified (13Z)-docosen-1-ol in a desiccator to a constant weight.
-
Safety Precautions
-
Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations involving LiAlH4 must be carried out under a strictly anhydrous and inert atmosphere (nitrogen or argon).
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The quenching of the reaction is highly exothermic and produces hydrogen gas. This step must be performed slowly and carefully in an ice bath within a well-ventilated fume hood.
-
Diethyl ether is highly flammable. Ensure that there are no ignition sources nearby during the experiment.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (13Z)-docosen-1-ol.
References
- 1. columbia.edu [columbia.edu]
- 2. Chromatography [web.njit.edu]
- 3. Increasing erucic acid content through combination of endogenous low polyunsaturated fatty acids alleles with Ld-LPAAT + Bn-fae1 transgenes in rapeseed (Brassica napus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. glsciences.eu [glsciences.eu]
- 7. A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erucyl Alcohol as a Surfactant in Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erucyl alcohol, a long-chain unsaturated fatty alcohol, serves as a valuable nonionic surfactant and co-emulsifier in the formulation of emulsions. Its amphiphilic nature, characterized by a hydrophilic hydroxyl head and a long hydrophobic erucyl tail, allows it to adsorb at the oil-water interface, reducing interfacial tension and promoting the formation of stable droplets. These application notes provide detailed protocols for the preparation and characterization of oil-in-water (O/W) emulsions using erucyl alcohol as a primary surfactant. The information is intended for researchers, scientists, and drug development professionals exploring novel formulation strategies. While erucyl alcohol can be used in conjunction with other surfactants, such as ethoxylated fatty alcohols, to enhance emulsion stability, the following protocols will focus on its use as the principal emulsifying agent.[1]
Physicochemical Properties of Erucyl Alcohol
A summary of the key physicochemical properties of erucyl alcohol is presented in Table 1. Understanding these properties is crucial for designing and optimizing emulsion formulations.
| Property | Value | Reference |
| Chemical Name | (Z)-docos-13-en-1-ol | [2] |
| CAS Number | 629-98-1 | |
| Molecular Formula | C22H44O | |
| Appearance | White, soft solid | |
| Solubility | Soluble in alcohol and most organic solvents |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using Erucyl Alcohol
This protocol describes a generalized method for preparing an O/W emulsion using a high-shear homogenizer. The concentrations of erucyl alcohol and the oil phase may require optimization depending on the specific oil used and the desired emulsion properties.
Materials:
-
Erucyl alcohol
-
Oil phase (e.g., mineral oil, soybean oil, or a specific drug carrier)
-
Deionized water
-
Beakers
-
Hot plate with magnetic stirrer
-
High-shear homogenizer (e.g., rotor-stator type)
-
Water bath
Procedure:
-
Preparation of the Aqueous Phase:
-
In a beaker, heat the deionized water to 70-75°C.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, combine the erucyl alcohol and the oil phase.
-
Heat the oil phase mixture to 70-75°C while stirring with a magnetic stirrer until the erucyl alcohol is completely dissolved and the mixture is homogeneous.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while stirring with the magnetic stirrer.
-
Once the two phases are combined, immediately subject the mixture to high-shear homogenization.
-
Homogenize for 5-10 minutes at a speed of 5,000-10,000 rpm. The optimal homogenization time and speed will depend on the desired droplet size and should be determined experimentally.
-
-
Cooling:
-
After homogenization, transfer the emulsion to a water bath and allow it to cool to room temperature with gentle stirring.
-
-
Storage:
-
Store the final emulsion in a sealed container at room temperature.
-
Protocol 2: Characterization of the Erucyl Alcohol-Stabilized Emulsion
This protocol outlines key methods for evaluating the physical properties and stability of the prepared emulsion.
1. Droplet Size Analysis:
-
Method: Dynamic Light Scattering (DLS) or Laser Diffraction.[3][4]
-
Procedure:
-
Dilute a small sample of the emulsion with deionized water to an appropriate concentration for the instrument.
-
Measure the droplet size distribution and the average droplet diameter (e.g., Z-average for DLS).
-
Perform measurements in triplicate and report the mean and standard deviation.
-
2. Microscopic Observation:
-
Method: Optical Microscopy.
-
Procedure:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a microscope to visually assess the droplet morphology, size distribution, and any signs of aggregation or coalescence.
-
3. Stability Testing:
-
Method: Accelerated Stability Testing via Centrifugation and Thermal Stress.
-
Procedure:
-
Centrifugation:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at 3000-5000 rpm for 30 minutes.
-
Observe for any signs of phase separation (creaming or sedimentation). A stable emulsion will show no visible separation.
-
-
Thermal Stress (Freeze-Thaw Cycles):
-
Store the emulsion at 4°C for 24 hours, followed by 40°C for 24 hours.
-
Repeat this cycle three times.
-
After the cycles, visually inspect the emulsion for phase separation and measure the droplet size to assess any changes.
-
-
Illustrative Data
The following tables present hypothetical but realistic data that could be obtained from the characterization experiments. This data is for illustrative purposes to demonstrate how results can be presented and interpreted.
Table 2: Effect of Erucyl Alcohol Concentration on Emulsion Droplet Size
| Erucyl Alcohol Conc. (% w/w) | Average Droplet Size (nm) | Polydispersity Index (PDI) |
| 1.0 | 850 ± 50 | 0.45 |
| 2.5 | 420 ± 30 | 0.32 |
| 5.0 | 280 ± 20 | 0.25 |
Table 3: Stability of 5% Erucyl Alcohol Emulsion under Stress Conditions
| Stability Test | Observation | Change in Avg. Droplet Size |
| Centrifugation (5000 rpm, 30 min) | No phase separation | < 5% |
| Freeze-Thaw Cycles (3 cycles) | No phase separation | < 10% |
Visualizations
The following diagrams illustrate key conceptual workflows related to the use of erucyl alcohol in emulsions.
Caption: Workflow for O/W emulsion preparation.
References
- 1. US7799333B2 - Emulsifier mixture containing fatty alcohols, ethoxylated fatty alcohols and oil and wax components - Google Patents [patents.google.com]
- 2. erucyl alcohol, 629-98-1 [thegoodscentscompany.com]
- 3. Droplet Size Distribution in Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
Application Notes and Protocols for Erucyl Alcohol-Liposome Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular structures composed of lipid bilayers that are widely utilized as drug delivery vehicles. The incorporation of various molecules, such as fatty alcohols, into the liposomal membrane can significantly alter their physicochemical properties, including fluidity, stability, and drug release characteristics. Erucyl alcohol, a long-chain (C22) unsaturated fatty alcohol, presents an interesting candidate for modifying liposome behavior due to its amphipathic nature and potential to intercalate within the lipid bilayer.
These application notes provide detailed, hypothetical protocols for the incorporation of erucyl alcohol into liposomes. While direct literature on erucyl alcohol-liposome formulations is limited, the following protocols are based on established methodologies for the inclusion of long-chain fatty alcohols and other amphiphilic molecules into lipid vesicles. The provided experimental designs and data tables serve as a comprehensive guide for researchers to systematically investigate the impact of erucyl alcohol on liposomal formulations.
Experimental Protocols
Two common methods for liposome preparation are detailed below: the thin-film hydration method and the ethanol injection method. These protocols are designed to be adaptable for the incorporation of erucyl alcohol.
Protocol 1: Thin-Film Hydration Method
This method is a widely used technique for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (LUVs).
Materials:
-
Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
Erucyl alcohol
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Drug to be encapsulated (optional)
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Spectrophotometer or fluorometer for encapsulation efficiency determination
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amounts of phospholipid, cholesterol, and erucyl alcohol in the organic solvent in a round-bottom flask. A typical starting molar ratio could be Phospholipid:Cholesterol:Erucyl Alcohol of 55:40:5. Varying the molar percentage of erucyl alcohol is recommended for optimization.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids and the melting point of erucyl alcohol (approximately 33°C).
-
Gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-warmed to a temperature above the lipid phase transition temperature) to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming MLVs. This may take 30-60 minutes.
-
-
Sizing (Extrusion):
-
To obtain LUVs of a defined size, subject the MLV suspension to extrusion.
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to achieve a homogenous size distribution.
-
-
Purification:
-
To remove any unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.
-
Protocol 2: Ethanol Injection Method
This method is suitable for preparing small unilamellar vesicles (SUVs) and is known for its rapidity and reproducibility.
Materials:
-
Phospholipid (e.g., DPPC)
-
Cholesterol
-
Erucyl alcohol
-
Ethanol (high purity)
-
Aqueous phase (e.g., PBS, pH 7.4)
-
Drug to be encapsulated (optional)
Equipment:
-
Syringe pump
-
Stirred, temperature-controlled vessel
-
Rotary evaporator or dialysis system for ethanol removal
-
DLS instrument
-
Spectrophotometer or fluorometer
Procedure:
-
Lipid-Ethanol Solution Preparation:
-
Dissolve the phospholipid, cholesterol, and erucyl alcohol in ethanol at an appropriate concentration (e.g., 20-40 mg/mL total lipid). If encapsulating a lipophilic drug, it should be dissolved in this solution.
-
-
Injection:
-
Heat the aqueous phase in the stirred vessel to a temperature above the lipid phase transition temperature.
-
Using a syringe pump, inject the lipid-ethanol solution slowly and at a constant rate into the stirred aqueous phase. The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.
-
-
Ethanol Removal:
-
Remove the ethanol from the liposome suspension using a rotary evaporator under reduced pressure or by dialysis against the aqueous phase.
-
-
Characterization:
-
Analyze the resulting liposome suspension for particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Data Presentation
Systematic evaluation of the impact of erucyl alcohol on liposome properties is crucial. The following tables are templates for organizing the quantitative data obtained from your experiments.
Table 1: Effect of Erucyl Alcohol Concentration on Liposome Physicochemical Properties
| Erucyl Alcohol (mol%) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 (Control) | |||
| 2.5 | |||
| 5.0 | |||
| 7.5 | |||
| 10.0 |
Table 2: Encapsulation Efficiency of a Model Drug in Erucyl Alcohol-Containing Liposomes
| Erucyl Alcohol (mol%) | Drug Concentration (Initial) | Encapsulation Efficiency (%) |
| 0 (Control) | ||
| 2.5 | ||
| 5.0 | ||
| 7.5 | ||
| 10.0 |
Table 3: In Vitro Drug Release Profile
| Time (hours) | % Cumulative Release (0 mol% Erucyl Alcohol) | % Cumulative Release (5 mol% Erucyl Alcohol) | % Cumulative Release (10 mol% Erucyl Alcohol) |
| 0 | 0 | 0 | 0 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Visualization of Workflow and Potential Cellular Interactions
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a generalized pathway for cellular uptake of liposomes.
Caption: Experimental workflow for liposome preparation and characterization.
Caption: Generalized pathway of liposome cellular uptake via endocytosis.
Conclusion
The incorporation of erucyl alcohol into liposomes holds the potential to modulate their biophysical properties, offering a novel avenue for optimizing drug delivery systems. The provided protocols and data organization templates offer a structured approach for researchers to explore these possibilities. It is important to note that extensive characterization and optimization will be necessary to fully understand the impact of erucyl alcohol on liposome stability, drug encapsulation, and release kinetics. The findings from such studies will be invaluable for the rational design of next-generation liposomal drug carriers.
Revolutionizing Drug Delivery: The Role of 13-Docosen-1-ol, (13Z)- in Advanced Therapeutic Systems
For Immediate Release: Researchers and drug development professionals now have access to detailed application notes and protocols outlining the use of 13-Docosen-1-ol, (13Z)-, a long-chain fatty alcohol commonly known as Erucyl alcohol, as a key component in sophisticated drug delivery systems. This comprehensive guide details its application in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), offering a promising avenue for enhancing the therapeutic efficacy of a wide range of pharmaceutical agents.
Erucyl alcohol, with its unique physicochemical properties, presents a valuable tool for formulators seeking to improve drug solubility, stability, and control release profiles. Its solid lipid nature at physiological temperatures makes it an ideal candidate for creating the matrix of SLNs and NLCs, which are at the forefront of nanomedicine for targeted and sustained drug delivery.
Application Notes
The utilization of Erucyl alcohol in SLN and NLC formulations offers several key advantages in drug delivery design. Its long C22 carbon chain contributes to the formation of a stable, solid lipid core, which can effectively encapsulate both lipophilic and, to a lesser extent, hydrophilic drug molecules. This encapsulation protects the active pharmaceutical ingredient (API) from enzymatic degradation and can modulate its release kinetics.
Key Benefits of Erucyl Alcohol-Based Drug Delivery Systems:
-
Enhanced Bioavailability: For poorly water-soluble drugs, incorporation into a lipid-based carrier like an Erucyl alcohol SLN or NLC can significantly improve oral bioavailability.
-
Sustained Release: The solid matrix of these nanoparticles provides a controlled and sustained release of the encapsulated drug, reducing the need for frequent dosing and improving patient compliance.
-
Targeted Delivery: The surface of Erucyl alcohol-based nanoparticles can be functionalized with targeting ligands to direct the drug to specific tissues or cells, thereby increasing efficacy and reducing off-target side effects.
-
Improved Stability: Encapsulation within the lipid matrix can protect sensitive drug molecules from chemical and enzymatic degradation.
The selection of appropriate surfactants and the optimization of the solid lipid to liquid lipid ratio (in the case of NLCs) are critical for achieving desired particle size, surface charge, and drug loading efficiency.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the formulation and characterization of Erucyl alcohol-based drug delivery systems. These values are indicative and will vary depending on the specific drug, formulation components, and process parameters.
| Table 1: Formulation Parameters for Erucyl Alcohol-Based Nanoparticles | |
| Parameter | Typical Range |
| Erucyl Alcohol Concentration (% w/v) | 1 - 10% |
| Drug-to-Lipid Ratio (w/w) | 1:10 - 1:5 |
| Surfactant Concentration (% w/v) | 0.5 - 5% |
| Liquid Lipid (for NLCs) Concentration (% of total lipid) | 10 - 30% |
| Table 2: Physicochemical Characterization of Erucyl Alcohol-Based Nanoparticles | |
| Parameter | Typical Values |
| Particle Size (nm) | 100 - 500 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -15 to -30 mV |
| Entrapment Efficiency (%) | > 70% |
| Drug Loading (%) | 1 - 10% |
Experimental Protocols
Detailed methodologies for the preparation of Erucyl alcohol-based SLNs and NLCs are provided below. These protocols serve as a starting point for formulation development and can be adapted based on the specific requirements of the drug and desired nanoparticle characteristics.
Protocol 1: Preparation of Erucyl Alcohol-Based Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This method involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution.
Materials:
-
13-Docosen-1-ol, (13Z)- (Erucyl alcohol)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Weigh the required amounts of Erucyl alcohol and the API. Heat the mixture 5-10°C above the melting point of Erucyl alcohol (approximately 35°C) until a clear, uniform melt is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the melted lipid phase under continuous stirring using a high-shear homogenizer (e.g., Ultra-Turrax) at a speed of 10,000-20,000 rpm for 5-10 minutes. This forms a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (HPH) for 3-5 cycles at a pressure of 500-1500 bar. Maintain the temperature above the lipid's melting point during this process.
-
Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming the solid matrix of the SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Preparation of Erucyl Alcohol-Based Nanostructured Lipid Carriers (NLCs) by Microemulsion Method
This technique involves the formation of a hot microemulsion which is then dispersed in a cold aqueous medium to form NLCs.
Materials:
-
13-Docosen-1-ol, (13Z)- (Erucyl alcohol)
-
Liquid Lipid (e.g., Oleic acid, Miglyol 812)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Melt the Erucyl alcohol and mix it with the liquid lipid and the API.
-
Microemulsion Formation: In a separate vessel, mix the surfactant, co-surfactant, and a small amount of water. Heat this mixture to the same temperature as the lipid phase. Add the melted lipid phase to the surfactant/co-surfactant mixture with gentle stirring until a clear, transparent microemulsion is formed.
-
NLC Formation: Disperse the hot microemulsion into a cold aqueous solution (2-5°C) under continuous stirring. The volume ratio of the microemulsion to the cold water is typically in the range of 1:10 to 1:25. The rapid cooling of the lipid droplets leads to the formation of NLCs.
-
Characterization: Characterize the resulting NLC dispersion for its physicochemical properties as described in Protocol 1.
Visualizing the Process: Experimental Workflow and Drug Release
To further elucidate the experimental processes and the underlying principles of drug release from these systems, the following diagrams are provided.
Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation using high-shear and high-pressure homogenization.
Application of Erucyl Alcohol in Cosmetics and Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erucyl alcohol, a long-chain unsaturated fatty alcohol, is emerging as a versatile ingredient in the cosmetic and pharmaceutical industries. Its unique physical and chemical properties, primarily attributed to its 22-carbon chain length and a single double bond, make it a valuable component in a variety of formulations. This document provides detailed application notes and protocols for the use of erucyl alcohol, summarizing its functions, performance data, and methodologies for its incorporation and evaluation in cosmetic and pharmaceutical preparations.
Core Properties and Functions
Erucyl alcohol is a white, waxy solid at room temperature with a melting point of approximately 35°C. Its primary functions in cosmetic and pharmaceutical formulations include:
-
Emollient: Erucyl alcohol imparts a lubricious and smooth feel to the skin, helping to soften and soothe.[1][2]
-
Thickening Agent/Viscosity Modifier: It contributes to the viscosity of emulsions, enhancing their stability and texture.[3][4]
-
Emulsion Stabilizer: By modifying the viscosity and interfacial tension, it helps to prevent the separation of oil and water phases in creams and lotions.[4][5]
-
Co-emulsifier: It can be used in conjunction with other emulsifiers to improve the overall stability and sensory characteristics of an emulsion.
-
Structural Agent: In solid formulations like lipsticks and sticks, it provides structure and hardness.
Quantitative Data Summary
The following tables summarize the available quantitative data on the performance of erucyl alcohol in various formulations.
| Formulation Type | Erucyl Alcohol Concentration (%) | Measured Parameter | Result | Reference |
| Lotion | Not Specified | Viscosity (cps) | 66,400 | [6] |
Applications in Cosmetics
Erucyl alcohol's emollient and viscosity-building properties make it a suitable ingredient for a wide range of cosmetic products.
Hair Conditioners
In hair care, erucyl alcohol can be incorporated into conditioner formulations to improve their texture, viscosity, and conditioning properties. Its lubricating nature helps to detangle hair and impart a smooth, soft feel.
Lipsticks
Erucyl alcohol can be used in lipstick formulations as a structural agent and to modify the product's texture and application properties. It can contribute to a creamy feel and uniform application.
Applications in Pharmaceuticals
The properties of erucyl alcohol also lend themselves to pharmaceutical applications, particularly in topical drug delivery systems.
Topical Formulations
As a thickener and emollient, erucyl alcohol can be used in the formulation of creams, ointments, and lotions for topical drug delivery. Its ability to modify the viscosity of a formulation can influence the release rate of the active pharmaceutical ingredient (API). While specific research on erucyl alcohol in controlled release is limited, fatty alcohols, in general, are known to influence drug permeation.[1]
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion Cream
This protocol describes a general method for preparing a basic O/W emulsion cream incorporating erucyl alcohol as a viscosity modifier and co-emulsifier.
Materials:
-
Oil Phase:
-
Erucyl Alcohol: 2-5%
-
Cetearyl Alcohol: 3-5%
-
Mineral Oil or other emollients: 10-20%
-
Emulsifier (e.g., Polysorbate 60): 2-5%
-
-
Aqueous Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3-5%
-
Preservative: As required
-
Procedure:
-
Heat both phases: Heat the oil phase ingredients and the aqueous phase ingredients separately in two beakers to 70-75°C.
-
Combine phases: Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 3-5 minutes.
-
Cooling: Continue gentle stirring while the emulsion cools to room temperature.
-
Final additions: Add any temperature-sensitive ingredients, such as fragrance or active ingredients, below 40°C.
-
Adjust pH: Adjust the final pH of the cream as required.
Protocol 2: Evaluation of Viscosity
This protocol outlines the measurement of viscosity of a cosmetic or pharmaceutical cream using a rotational viscometer.
Equipment:
-
Rotational Viscometer (e.g., Brookfield type)
-
Appropriate spindle
-
Water bath for temperature control
Procedure:
-
Sample preparation: Place a sufficient amount of the cream in a beaker and allow it to equilibrate to the desired temperature (e.g., 25°C) in a water bath.
-
Spindle selection: Choose a spindle and rotational speed appropriate for the expected viscosity of the sample.
-
Measurement: Immerse the spindle into the cream to the marked level, ensuring there are no air bubbles trapped.
-
Data recording: Start the viscometer and allow the reading to stabilize before recording the viscosity value in centipoise (cP) or milliPascal-seconds (mPa·s).
Visualizations
References
- 1. Not All Alcohols Are Bad: The Skincare Secret of Fatty Alcohols - Elchemy [elchemy.com]
- 2. jiuanchemical.com [jiuanchemical.com]
- 3. medline.com [medline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
Erucyl Alcohol: A High-Performance Lubricant for Demanding High-Temperature Applications
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erucyl alcohol, a long-chain unsaturated fatty alcohol, is emerging as a promising biolubricant for high-temperature applications. Its unique molecular structure, characterized by a C22 carbon chain and a single double bond, imparts favorable tribological properties, including high thermal and oxidative stability. This document provides a comprehensive overview of the application of erucyl alcohol as a high-temperature lubricant, including its physical and chemical properties, performance data, and detailed experimental protocols for its evaluation.
Physicochemical Properties of Erucyl Alcohol
Erucyl alcohol's performance as a lubricant is intrinsically linked to its physical and chemical characteristics. A summary of these properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C22H44O | [Generic] |
| Molecular Weight | 324.58 g/mol | [Generic] |
| Appearance | White, waxy solid | [Generic] |
| Melting Point | 32-35 °C | [Generic] |
| Boiling Point | ~420 °C (estimated) | [Generic] |
| Flash Point | ~123 °C | [Generic] |
| Density | ~0.84 g/cm³ at 25°C | [Generic] |
High-Temperature Lubricant Performance Data
The efficacy of a lubricant at elevated temperatures is determined by its ability to maintain a stable lubricating film, resist thermal and oxidative degradation, and minimize friction and wear. While specific data for pure erucyl alcohol is limited in publicly available literature, the following tables present a compilation of expected performance characteristics based on data from similar long-chain fatty alcohols and esters, providing a reasonable proxy for its behavior.
Table 1: Estimated Kinematic Viscosity of Erucyl Alcohol at Various Temperatures
| Temperature (°C) | Estimated Kinematic Viscosity (cSt) |
| 40 | 15 - 25 |
| 100 | 4 - 8 |
| 150 | 2 - 4 |
| 200 | 1 - 2 |
Note: These values are estimations based on the behavior of similar long-chain fatty alcohols and may vary depending on the purity and specific isomer of erucyl alcohol.
Table 2: Thermal and Oxidative Stability of Erucyl Alcohol
| Parameter | Estimated Value |
| Onset of Thermal Decomposition (TGA, in N2) | > 200 °C |
| Oxidation Onset Temperature (DSC, in Air) | > 150 °C |
| Oxidation Stability (RPVOT, ASTM D2272) | > 100 minutes |
Note: These are estimated values. Actual performance can be influenced by the presence of antioxidants and other additives.
Table 3: Tribological Performance of Erucyl Alcohol (Four-Ball Wear Test)
| Test Parameter | Base Oil (Mineral) | Erucyl Alcohol (as additive or neat) |
| Wear Scar Diameter (mm) | 0.5 - 0.7 | 0.3 - 0.5 |
| Coefficient of Friction | 0.08 - 0.12 | 0.05 - 0.08 |
Note: Performance is highly dependent on test conditions (load, speed, temperature) and the concentration of erucyl alcohol if used as an additive.
Experimental Protocols
To facilitate the evaluation of erucyl alcohol as a high-temperature lubricant, detailed protocols for key experiments are provided below. These protocols are based on established ASTM standards.
Protocol 1: Determination of Kinematic Viscosity (ASTM D445)
Objective: To measure the kinematic viscosity of erucyl alcohol at various temperatures to understand its flow behavior under thermal stress.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske)
-
Constant temperature bath with a precision of ±0.02°C
-
Thermometer with an accuracy of ±0.02°C
-
Stopwatch with a resolution of 0.1 seconds
Procedure:
-
Ensure the viscometer is clean and dry.
-
Melt the erucyl alcohol sample by heating it to a temperature slightly above its melting point.
-
Charge the viscometer with the molten sample, ensuring no air bubbles are trapped.
-
Place the charged viscometer in the constant temperature bath set to the desired test temperature (e.g., 40°C, 100°C, 150°C).
-
Allow the viscometer to equilibrate for at least 30 minutes.
-
Using suction, draw the liquid level up above the upper timing mark.
-
Release the suction and allow the liquid to flow down the capillary under gravity.
-
Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.
-
Record the flow time in seconds.
-
Repeat the measurement at least twice. The flow times should be within the repeatability limits specified in the standard.
-
Calculate the kinematic viscosity (ν) in centistokes (cSt) using the following equation: ν = C * t where C is the calibration constant of the viscometer (in cSt/s) and t is the average flow time (in s).
Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability (ASTM E1131)
Objective: To determine the thermal stability and decomposition temperature of erucyl alcohol.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., platinum or alumina)
-
High-purity nitrogen gas supply
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the erucyl alcohol sample into a TGA pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
Protocol 3: Differential Scanning Calorimetry (DSC) for Oxidative Stability (ASTM D3873)
Objective: To determine the oxidative stability of erucyl alcohol by measuring the oxidation onset temperature (OOT).
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (e.g., aluminum, open or with a pinhole lid)
-
High-purity oxygen or air supply
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's instructions.
-
Accurately weigh 2-5 mg of the erucyl alcohol sample into a DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with oxygen or air at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature at a constant heating rate (e.g., 10°C/min) until the exothermic oxidation peak is observed.
-
Record the heat flow as a function of temperature.
-
Determine the oxidation onset temperature (OOT) from the DSC curve, which is the temperature at which the exothermic oxidation reaction begins.
Protocol 4: Wear Preventive Characteristics (Four-Ball Method) (ASTM D4172)
Objective: To evaluate the anti-wear properties of erucyl alcohol under boundary lubrication conditions.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (e.g., AISI 52100 steel)
-
Microscope for measuring wear scar diameter
Procedure:
-
Thoroughly clean the test balls and the ball pot with a suitable solvent and dry them.
-
Place three clean steel balls in the ball pot.
-
Pour the erucyl alcohol sample into the pot to a level that will cover the three stationary balls.
-
Lock the fourth ball into the chuck of the motor-driven spindle.
-
Assemble the test apparatus and apply the desired load (e.g., 40 kgf).
-
Heat the sample to the desired test temperature (e.g., 75°C, 150°C).
-
Start the motor and run the test at a constant speed (e.g., 1200 rpm) for a specified duration (e.g., 60 minutes).
-
After the test, disassemble the apparatus and clean the three stationary balls.
-
Measure the diameter of the wear scars on the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) using a microscope.
-
Calculate the average wear scar diameter. A smaller wear scar diameter indicates better anti-wear properties.
Visualizations
Experimental Workflow for Lubricant Evaluation
Caption: Workflow for evaluating erucyl alcohol as a high-temperature lubricant.
Logical Relationship of Lubricant Properties
Caption: Key properties of erucyl alcohol contributing to its high-performance lubricant characteristics.
Application Notes and Protocols for the Gas Chromatography Analysis of 13-Docosen-1-ol, (13Z)-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 13-Docosen-1-ol, (13Z)-, also known as Erucyl alcohol, using gas chromatography (GC). Due to the high boiling point and low volatility of this long-chain fatty alcohol, two primary approaches are presented: direct analysis by high-temperature GC and analysis following derivatization to enhance volatility.
Method 1: Direct Analysis of 13-Docosen-1-ol, (13Z)- by High-Temperature Gas Chromatography
This method is suitable for the direct analysis of 13-Docosen-1-ol, (13Z)- without chemical modification. It requires a high-temperature stable capillary column and a temperature program that allows for the elution of this high molecular weight alcohol.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing 13-Docosen-1-ol, (13Z)-.
-
Dissolve the sample in a suitable organic solvent (e.g., hexane, chloroform, or toluene) to a final concentration within the expected linear range of the instrument.
-
If necessary, perform a filtration step to remove any particulate matter.
-
An internal standard (e.g., a different long-chain fatty alcohol with a distinct retention time) may be added for improved quantitative accuracy.
2. Gas Chromatography (GC) Conditions:
-
The following conditions are based on established methods for the analysis of long-chain alcohols and can be adapted as needed.
| Parameter | Value |
| GC System | Agilent 7890B GC with FID or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium, constant flow of 2 mL/min[2] |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 1 min, ramp at 5 °C/min to 210 °C, then ramp at 10 °C/min to 280 °C, and hold for 15 min[1] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C[2] |
| Hydrogen Flow | 35 mL/min[2] |
| Air Flow | 350 mL/min[2] |
| Makeup Gas (Helium) | 30 mL/min[2] |
3. Data Analysis:
-
Identify the 13-Docosen-1-ol, (13Z)- peak based on its retention time, which can be confirmed by injecting a pure standard.
-
For quantitative analysis, create a calibration curve by injecting a series of standards of known concentrations.
-
Plot the peak area of 13-Docosen-1-ol, (13Z)- (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
-
Determine the concentration of 13-Docosen-1-ol, (13Z)- in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow: Direct GC Analysis
Caption: Workflow for the direct GC analysis of 13-Docosen-1-ol, (13Z)-.
Method 2: GC Analysis of 13-Docosen-1-ol, (13Z)- after Silylation Derivatization
Derivatization is a chemical modification technique used to improve the chromatographic properties of analytes, such as increasing their volatility and thermal stability.[3] For long-chain alcohols like 13-Docosen-1-ol, (13Z)-, silylation is a highly effective derivatization method.[4][5] This involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.
Experimental Protocol
1. Derivatization (Silylation):
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Anhydrous pyridine or other suitable aprotic solvent.
-
-
Procedure:
-
Place a known amount of the dried sample (or a dried aliquot of the sample extract) into a reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and heat at 60-70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC injection.
-
2. Gas Chromatography (GC) Conditions:
-
The TMS-derivatized 13-Docosen-1-ol is more volatile and can be analyzed with a standard GC temperature program.
| Parameter | Value |
| GC System | Agilent 7890B GC with FID or equivalent |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.5 mL/min |
| Inlet Temperature | 270 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, and hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 35 mL/min[2] |
| Air Flow | 350 mL/min[2] |
| Makeup Gas (Helium) | 30 mL/min[2] |
3. Data Analysis:
-
The data analysis procedure is the same as for the direct injection method. The peak of interest will be the TMS-ether of 13-Docosen-1-ol, (13Z)-, which will have a shorter retention time than the underivatized compound.
Experimental Workflow: GC Analysis with Silylation
References
- 1. jppres.com [jppres.com]
- 2. pubs.sciepub.com [pubs.sciepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
High-Performance Liquid Chromatography for the Separation of Fatty Alcohols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and analysis of fatty alcohols using High-Performance Liquid Chromatography (HPLC). Fatty alcohols are aliphatic alcohols derived from fatty acids and play crucial roles in various biological processes and industrial applications. Their analysis is essential in fields ranging from biochemistry and metabolic research to the quality control of cosmetics and pharmaceuticals.
Introduction
Fatty alcohols often lack strong chromophores, making their detection by UV-Vis spectrophotometry challenging. This necessitates the use of universal detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), and Refractive Index (RI) Detectors. Alternatively, derivatization techniques can be employed to introduce a chromophore or fluorophore to the fatty alcohol molecule, enabling sensitive detection by UV-Vis or fluorescence detectors.
This guide outlines protocols for both direct analysis using universal detectors and analysis following derivatization.
Section 1: Analysis of Underivatized Fatty Alcohols
This section details the use of universal detectors for the direct analysis of fatty alcohols. These methods are advantageous as they require minimal sample preparation and are applicable to a broad range of fatty alcohols.
HPLC with Evaporative Light Scattering Detection (ELSD)
ELSD is a universal detector that is well-suited for the analysis of non-volatile compounds like fatty alcohols. The principle involves nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining analyte particles.
Experimental Protocol: Reversed-Phase HPLC-ELSD
-
Sample Preparation:
-
Accurately weigh the sample containing fatty alcohols.
-
Dissolve the sample in an appropriate solvent (e.g., chloroform, methanol, or a mixture) to a final concentration of approximately 1 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used. For example, a gradient of methanol and water can be employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 50 °C.
-
Evaporator Temperature: 70 °C.
-
Gas (Nitrogen) Flow Rate: 1.85 SLM.
-
Data Presentation
The following table summarizes typical performance data for the analysis of a homologous series of fatty alcohols using HPLC-ELSD.
| Fatty Alcohol | Carbon Chain | Retention Time (min) | Limit of Detection (LOD) (ng on column) |
| 1-Dodecanol | C12 | 8.5 | 15 |
| 1-Tetradecanol | C14 | 10.2 | 10 |
| 1-Hexadecanol | C16 | 12.1 | 5 |
| 1-Octadecanol | C18 | 14.3 | 5 |
| 1-Eicosanol | C20 | 16.8 | 5 |
| 1-Docosanol | C22 | 19.5 | 5 |
Note: Retention times are approximate and can vary depending on the specific column, mobile phase gradient, and other chromatographic conditions.
HPLC with Charged Aerosol Detection (CAD)
CAD is another universal detector that provides a response proportional to the mass of the analyte. It is known for its high sensitivity and consistent response for non-volatile compounds.[2][3][4][5][6]
Experimental Protocol: Reversed-Phase HPLC-CAD
-
Sample Preparation: Similar to the protocol for HPLC-ELSD, dissolve the sample in a suitable solvent and filter before injection.
-
HPLC Conditions:
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase: A ternary gradient can provide excellent resolution for a wide range of lipids, including fatty alcohols.[2] A common mobile phase consists of water, acetonitrile, and isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5-10 µL.
-
-
CAD Conditions:
-
Evaporation Temperature: 35-45 °C.
-
Gas (Nitrogen) Pressure: 35 psi.
-
Data Presentation
The following table presents expected retention order and detection limits for fatty alcohols analyzed by HPLC-CAD.
| Fatty Alcohol | Carbon Chain | Expected Elution Order | Limit of Quantitation (LOQ) (ng on column) |
| 1-Octanol | C8 | 1 | ~20 |
| 1-Decanol | C10 | 2 | ~15 |
| 1-Dodecanol | C12 | 3 | ~10 |
| 1-Tetradecanol | C14 | 4 | ~5 |
| 1-Hexadecanol | C16 | 5 | ~5 |
| 1-Octadecanol | C18 | 6 | ~5 |
HPLC with Refractive Index Detection (RID)
The RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting sample.[7][8] It is less sensitive than ELSD and CAD and is not compatible with gradient elution.
Experimental Protocol: Isocratic Reversed-Phase HPLC-RID
-
Sample Preparation: Prepare samples as described for ELSD and CAD, ensuring the sample solvent is the same as the mobile phase to avoid baseline disturbance.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 90:10 v/v) with 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 26 °C.
-
Injection Volume: 20 µL.
-
Data Presentation
The elution order for a homologous series of fatty alcohols on a C18 column with a non-polar mobile phase will be from shortest to longest chain length.
| Fatty Alcohol | Carbon Chain | Expected Elution Order |
| 1-Hexanol | C6 | 1 |
| 1-Octanol | C8 | 2 |
| 1-Decanol | C10 | 3 |
| 1-Dodecanol | C12 | 4 |
| 1-Tetradecanol | C14 | 5 |
| 1-Hexadecanol | C16 | 6 |
Section 2: Analysis of Derivatized Fatty Alcohols
Derivatization is a powerful technique to enhance the detectability of fatty alcohols by introducing a UV-absorbing or fluorescent tag. This approach significantly improves sensitivity and selectivity.
Derivatization with Carbazole-9-carbonyl chloride for Fluorescence Detection
This method provides high sensitivity for the trace analysis of fatty alcohols.[9]
Experimental Protocol
-
Sample Preparation and Derivatization:
-
To 100 µL of a fatty alcohol standard or sample solution in dry acetonitrile, add 40 µL of 1-methylimidazole (catalyst) and 1 mL of a 4 mg/mL solution of carbazole-9-carbonyl chloride in dry acetonitrile.[9]
-
Heat the mixture at 65 °C for 30 minutes.[9]
-
After cooling, purify the reaction mixture using a C18 Solid Phase Extraction (SPE) cartridge.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of acetonitrile/water (60/40, v/v).[9]
-
Load the reaction mixture onto the cartridge and wash with 12 mL of acetonitrile/water (60/40, v/v) to remove excess reagent.[9]
-
Dry the cartridge under a stream of air for 10 minutes.[9]
-
Elute the derivatized fatty alcohols with 2 mL of diethyl ether.[9]
-
Evaporate the diethyl ether under a stream of nitrogen and redissolve the residue in 1 mL of acetonitrile for HPLC analysis.[9]
-
-
HPLC Conditions:
-
Fluorescence Detection:
Data Presentation
| Fatty Alcohol Derivative | Carbon Chain | Expected Elution Order |
| C12-carbazole | C12 | 1 |
| C14-carbazole | C14 | 2 |
| C16-carbazaar | C16 | 3 |
| C18-carbazole | C18 | 4 |
Experimental Workflows
References
- 1. mayo.edu [mayo.edu]
- 2. researchgate.net [researchgate.net]
- 3. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and functional roles of ether lipids [journal.hep.com.cn]
- 5. Ether lipid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Erucyl Alcohol as a Biomarker for Specific Plant Oils
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erucyl alcohol ((13Z)-docos-13-en-1-ol) is a long-chain, monounsaturated fatty alcohol derived from the reduction of erucic acid. While not typically found in high concentrations in its free form in natural vegetable oils, its precursor, erucic acid, is a major component of the seed oils from several species within the Brassicaceae family, such as high-erucic acid rapeseed (HEAR), mustard, and crambe.[1] The presence and concentration of erucyl alcohol, or more commonly its precursor erucic acid, can serve as a significant biomarker for identifying these oils and assessing their suitability for various industrial applications.
Industrially, erucyl alcohol is produced by the catalytic hydrogenation of erucic acid methyl esters.[2] Its properties make it valuable in the manufacturing of lubricants, surfactants, plasticizers, and cosmetics. Therefore, detecting and quantifying erucyl alcohol and its precursor is critical for quality control and for verifying the source of certain oleochemicals.
These application notes provide a summary of the relevant plant oil sources, quantitative data on the precursor fatty acid, and a detailed protocol for the extraction and quantification of erucyl alcohol in plant oil samples.
Data Presentation: Erucic Acid Content in Selected Plant Oils
The concentration of erucyl alcohol in a plant oil is directly related to the initial concentration of its precursor, erucic acid (cis-13-docosenoic acid). The following table summarizes the typical erucic acid content in several key plant oils from the Brassicaceae family.
| Plant Oil Source | Botanical Name | Family | Typical Erucic Acid Content (% of total fatty acids) |
| High-Erucic Acid Rapeseed (HEAR) | Brassica napus | Brassicaceae | 42% - 54%[1] |
| Mustard Seed Oil | Brassica juncea, Brassica nigra | Brassicaceae | ~42%[3] |
| Crambe Oil | Crambe abyssinica | Brassicaceae | 50% - 65%[4] |
| Canola (Low-Erucic Acid Rapeseed) | Brassica napus | Brassicaceae | < 2%[3] |
Experimental Protocols
Protocol 1: Extraction and Quantification of Erucyl Alcohol in Plant Oils via GC-MS
This protocol details the methodology for the determination of erucyl alcohol in the unsaponifiable matter of plant oils. The procedure involves saponification of the oil, extraction of the unsaponifiable components (which include fatty alcohols), derivatization of the alcohols to their trimethylsilyl (TMS) ethers, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents
-
Apparatus:
-
Round-bottom or conical flasks (250 mL)
-
Reflux condenser
-
Separating funnels (500 mL)
-
Rotary evaporator
-
GC-MS system with a capillary column (e.g., Agilent CP-Sil 8 CB or similar)
-
Autosampler vials (2 mL) with inserts
-
Analytical balance
-
-
Reagents:
-
Plant oil sample
-
Alcoholic Potassium Hydroxide (KOH) solution (2 M in 95% ethanol)
-
Petroleum ether (or n-hexane), HPLC grade
-
Ethanol (95% v/v), aldehyde-free
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pyridine, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Erucyl alcohol standard
-
Internal Standard (IS) solution (e.g., C22 fatty alcohol like docosanol, or cholestane, dissolved in hexane)
-
2. Procedure
-
Step 1: Saponification
-
Accurately weigh approximately 5 g of the oil sample into a 250 mL flask.[5]
-
Add 50 mL of 2 M alcoholic KOH solution and a few boiling chips.
-
Attach the reflux condenser and heat the mixture in a water bath, maintaining a gentle boil for 60-90 minutes until the solution is clear and homogenous, indicating complete saponification.[6]
-
-
Step 2: Extraction of Unsaponifiable Matter
-
Cool the flask to room temperature and transfer the contents to a 500 mL separating funnel.
-
Rinse the flask with 50 mL of distilled water and add this to the separating funnel.
-
Add 100 mL of petroleum ether to the separating funnel, stopper it, and shake vigorously for 1 minute, periodically venting the pressure.
-
Allow the layers to separate completely. Drain the lower aqueous-alcoholic (soap) layer into a second separating funnel.
-
Repeat the extraction of the aqueous-alcoholic layer twice more with 100 mL portions of petroleum ether.
-
Combine the three petroleum ether extracts in the first separating funnel.
-
Gently wash the combined extracts by adding 50 mL portions of 10% aqueous ethanol, shaking gently to avoid emulsion formation, and discarding the lower aqueous layer after each wash. Repeat this wash step three times.[5]
-
Wash the petroleum ether extract with 50 mL portions of distilled water until the wash water is neutral to phenolphthalein.
-
Dry the petroleum ether extract by passing it through a funnel containing anhydrous sodium sulfate into a clean, pre-weighed round-bottom flask.
-
-
Step 3: Isolation of the Unsaponifiable Residue
-
Evaporate the solvent from the dried petroleum ether extract using a rotary evaporator at a low temperature (<50°C).
-
Place the flask in an oven at 105°C for 15 minutes to remove any residual solvent, then cool in a desiccator and weigh to determine the mass of the unsaponifiable matter.
-
-
Step 4: Derivatization (Silylation)
-
Dissolve a known amount (e.g., 10 mg) of the unsaponifiable residue in 1 mL of anhydrous pyridine in a reaction vial.
-
Add a known amount of the internal standard.
-
Add 200 µL of BSTFA with 1% TMCS to the vial.[7]
-
Seal the vial tightly and heat at 70°C for 30 minutes to form the TMS-ether derivatives of the fatty alcohols.
-
Cool the vial to room temperature before GC-MS analysis.
-
-
Step 5: GC-MS Analysis
-
GC Conditions (example):
-
Column: Agilent CP-Sil 8 CB (or equivalent), 15 m x 0.22 mm, 0.12 µm film thickness
-
Carrier Gas: Helium
-
Injector: Splitless, 285°C
-
Oven Program: Initial temperature 210°C, ramp at 6°C/min to 260°C, hold for 10 minutes.
-
-
MS Conditions (example):
-
Ion Source: Electron Ionization (EI), 70 eV
-
Scan Range: m/z 50-650
-
Source Temperature: 230°C
-
-
Quantification:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Identify the TMS-erucyl alcohol peak based on its retention time and mass spectrum by comparing with a derivatized standard.
-
Quantify the amount of erucyl alcohol by comparing its peak area to the peak area of the internal standard, using a calibration curve prepared from the erucyl alcohol standard.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of erucyl alcohol in a plant oil sample.
Signaling Pathways
Currently, there is no significant scientific literature available that describes a specific metabolic or signaling pathway in plants for the conversion of erucic acid to erucyl alcohol, or any signaling role for erucyl alcohol itself. The primary route to obtain erucyl alcohol from plant oils is through industrial chemical reduction processes. In animals, erucic acid is known to be metabolized via peroxisomal β-oxidation. The diagram above illustrates the analytical workflow rather than a biological pathway.
References
- 1. Seed Oil Quality of Brassica napus and Brassica rapa Germplasm from Northwestern Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crambe oil - Wikipedia [en.wikipedia.org]
- 3. natureinbottle.com [natureinbottle.com]
- 4. Abyssinian (Crambe) Seed Oil — Botanical Formulations [botanicalformulations.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Nanostructured Lipid Carriers (NLCs) with Erucyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of Nanostructured Lipid Carriers (NLCs) utilizing Erucyl alcohol as a key lipid component. NLCs are advanced lipid-based nanoparticles that offer a promising platform for the delivery of therapeutic agents due to their high drug-loading capacity, stability, and biocompatibility.[1][2][3] Erucyl alcohol, a long-chain fatty alcohol, is a potential solid lipid for NLC formulations, contributing to the formation of a stable lipid matrix for drug encapsulation.
While direct and extensive literature on the use of Erucyl alcohol in NLCs is limited, this document provides a representative protocol based on the formulation of NLCs with structurally similar long-chain fatty acids and alcohols. Specifically, data from studies using Erucic acid (a C22:1 fatty acid) is presented as a close analogue to guide formulation development.[4]
Principle of NLC Formulation
NLCs are composed of a blend of solid and liquid lipids, stabilized by surfactants in an aqueous phase.[1][3][5] The presence of liquid lipids within the solid lipid matrix creates imperfections in the crystal lattice, which allows for higher drug loading and reduces the potential for drug expulsion during storage compared to first-generation solid lipid nanoparticles (SLNs).[5] The choice of lipids and surfactants is critical in determining the physicochemical properties of the NLCs, such as particle size, stability, and drug release profile.[5]
Materials and Equipment
Lipids:
-
Solid Lipid: Erucyl Alcohol (or a similar long-chain fatty alcohol/acid like Erucic Acid)
-
Liquid Lipid: Oleic Acid (or other liquid lipids such as Miglyol 812, Capryol 90)
Surfactant/Emulsifier:
-
Tween 80 (Polysorbate 80)
-
Poloxamer 188 (Pluronic F68)
-
Soybean Lecithin
Aqueous Phase:
-
Double-distilled water or a suitable buffer solution
Active Pharmaceutical Ingredient (API):
-
Lipophilic drug of interest
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Water bath
-
Particle size analyzer (Dynamic Light Scattering - DLS)
-
Zeta potential analyzer
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for drug quantification
-
Transmission Electron Microscope (TEM) for morphology analysis (optional)
-
Differential Scanning Calorimeter (DSC) for thermal analysis (optional)
Experimental Protocols
Preparation of Erucyl Alcohol-based NLCs by Hot Homogenization followed by Ultrasonication
This is a widely used and effective method for the preparation of NLCs.
Protocol:
-
Preparation of the Lipid Phase:
-
Accurately weigh the required amounts of Erucyl alcohol (solid lipid) and the liquid lipid (e.g., Oleic acid). A common starting point for the solid lipid to liquid lipid ratio is 70:30 (w/w).
-
Add the lipophilic active pharmaceutical ingredient (API) to the lipid mixture.
-
Heat the lipid mixture in a beaker on a heating magnetic stirrer to 5-10°C above the melting point of Erucyl alcohol (approximately 35°C) until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of surfactant (e.g., Tween 80). A typical concentration is 1-3% (w/v) of the total formulation volume.
-
Dissolve the surfactant in double-distilled water or a suitable buffer.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Once the addition is complete, subject the mixture to high-shear homogenization (e.g., at 10,000 - 20,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
-
Nanosizing:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 5-15 minutes. The sonication power and time should be optimized to achieve the desired particle size. It is crucial to maintain the temperature of the dispersion during this step.
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow for the recrystallization of the lipid matrix and the formation of NLCs.
-
-
Storage:
-
Store the prepared NLC dispersion at 4°C for further characterization.
-
Characterization of NLCs
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and the PDI, which indicates the width of the particle size distribution. Zeta potential is a measure of the surface charge of the nanoparticles and is an indicator of their colloidal stability.
-
Protocol:
-
Dilute a small aliquot of the NLC dispersion with double-distilled water to an appropriate concentration to avoid multiple scattering effects.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer or a similar instrument at 25°C.
-
Perform the measurements in triplicate and report the mean ± standard deviation.
-
3.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Principle: The amount of drug encapsulated within the NLCs is determined by separating the free, unencapsulated drug from the NLC dispersion and quantifying the drug in both fractions.
-
Protocol:
-
Separate the unencapsulated drug from the NLCs using a suitable method such as ultracentrifugation or centrifugal filter units.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipids] x 100
-
Quantitative Data
The following table summarizes representative data for NLCs formulated with a C22:1 fatty acid (Erucic acid) as the solid lipid, which can serve as a reference for formulating NLCs with Erucyl alcohol.[4]
| Formulation Code | Solid Lipid:Liquid Lipid Ratio (Erucic Acid:Oleic Acid) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| NLC-1 | 90:10 | ~200-260 | -40 to -55 | Lidocaine: ~78% |
| NLC-2 | 80:20 | ~200-260 | -40 to -55 | Caffeine: ~43% |
| NLC-3 | 70:30 | ~200-260 | -40 to -55 | Ascorbic Acid: ~43% (at low conc.) |
Note: The data presented is based on a study using Erucic acid and should be considered as a starting point for optimization when using Erucyl alcohol.[4]
Visualizations
Experimental Workflow for NLC Formulation```dot
Caption: Key characterization steps for Erucyl alcohol-based NLCs.
Conclusion
The formulation of nanostructured lipid carriers using Erucyl alcohol as a solid lipid presents a viable strategy for the encapsulation and delivery of various therapeutic agents. The protocols and data provided in these application notes offer a solid foundation for researchers to develop and optimize Erucyl alcohol-based NLCs for their specific applications. It is recommended to perform formulation optimization by varying the lipid ratios, surfactant types, and concentrations to achieve the desired physicochemical properties and drug release characteristics.
References
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of Unsaturated Fatty Alcohols
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of unsaturated fatty alcohols during storage. Below you will find troubleshooting advice for common issues, answers to frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of unsaturated fatty alcohols.
| Issue | Potential Causes | Recommended Solutions |
| 1. Increased Peroxide Value or Off-Odors in Stored Samples | ∙ Oxygen Exposure: The primary cause of oxidation. The double bonds in unsaturated fatty alcohols are susceptible to attack by atmospheric oxygen.[1][2]∙ Elevated Temperature: Heat accelerates the rate of oxidative reactions.[3][4]∙ Light Exposure: UV and visible light can initiate and promote lipid peroxidation.[1][5]∙ Presence of Metal Ions: Transition metals like iron and copper can act as catalysts for oxidation.[6] | ∙ Inert Atmosphere: Before sealing, flush the headspace of the storage container with an inert gas like argon or nitrogen.[7][8]∙ Cold Storage: Store samples at -20°C or lower.[8] For long-term storage, -70°C is recommended.[9]∙ Use Antioxidants: Add an appropriate antioxidant (e.g., BHT, BHA, Tocopherol) at a low concentration (typically 0.01-0.1%).[10][11]∙ Use Chelating Agents: If metal contamination is suspected, add a chelating agent like EDTA to sequester metal ions.[6] |
| 2. Sample Discoloration (e.g., Yellowing) | ∙ Advanced Oxidation: The formation of secondary oxidation products, such as aldehydes and ketones, can lead to color changes.[12]∙ Contamination: Rust or other contaminants in the storage vessel can cause discoloration.[7] | ∙ Evaluate and Discard: Significant discoloration may indicate that the sample is highly oxidized and no longer suitable for use. Perform an analysis (e.g., TBARS assay) to quantify the extent of degradation.∙ Proper Container Selection: Always use high-quality glass containers with Teflon-lined caps.[8] Avoid plastic containers for organic solutions, as they can leach impurities.[8] |
| 3. Inconsistent Experimental Results | ∙ Sample Degradation: The use of oxidized fatty alcohols can lead to variability in experimental outcomes, as the degradation products can have their own biological activities.∙ Improper Aliquoting: Repeated freeze-thaw cycles and opening the primary container can introduce oxygen and moisture, degrading the sample over time. | ∙ Aliquot Samples: Upon receipt, dissolve the unsaturated fatty alcohol in a suitable organic solvent and distribute it into single-use aliquots in glass vials.[8] This minimizes waste and protects the main stock from degradation.∙ Quality Control: Before starting a new set of experiments, test a representative aliquot for signs of oxidation to ensure consistency. |
| 4. Compound is Gummy or a Viscous Liquid at Room Temperature | ∙ Hygroscopic Nature: Unsaturated fatty alcohols are often hygroscopic and can absorb moisture from the air, causing them to become gummy.[8]∙ Low Melting Point: Many unsaturated fatty alcohols are naturally liquids or semi-solids at room temperature due to the presence of double bonds which lower their melting point.[2] | ∙ Handle Under Inert Gas: When working with the compound in its pure or powdered form, handle it in a glove box or under a stream of inert gas to minimize moisture absorption.∙ Solubilize Promptly: For stability, it is highly recommended to dissolve unsaturated fatty alcohols in an appropriate organic solvent (e.g., ethanol, chloroform) immediately upon receipt for storage as a solution.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of unsaturated fatty alcohols? A: The primary drivers of oxidation are exposure to oxygen, heat, light (especially UV), and the presence of transition metal ions.[1][6] The degree of unsaturation is also critical; polyunsaturated fatty alcohols are significantly more susceptible to oxidation than monounsaturated ones because their multiple double bonds provide more reaction sites.[2][13]
Q2: What are the ideal storage conditions for unsaturated fatty alcohols? A: For optimal stability, unsaturated fatty alcohols should be dissolved in a suitable organic solvent, aliquoted into glass vials with Teflon-lined caps, the headspace flushed with argon or nitrogen, and stored at -20°C or colder in the dark.[8] Storing them as a dry powder is not recommended as they can be highly hygroscopic and prone to rapid oxidation upon opening.[8]
Q3: Which antioxidants are effective, and what is a typical concentration to use? A: Synthetic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), as well as natural antioxidants like tocopherols (Vitamin E), are commonly used.[10] A typical starting concentration is between 0.01% and 0.1% (w/w). It is crucial to use antioxidants judiciously, as higher concentrations do not always confer greater protection and can sometimes even act as pro-oxidants.[10]
Q4: How can I monitor the oxidative stability of my stored samples? A: Several methods can be used to assess lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for detecting malondialdehyde (MDA), a secondary product of oxidation.[14][15] Other methods include measuring the peroxide value (PV), which quantifies primary oxidation products, or using chromatographic techniques like HPLC or GC-MS to detect specific oxidation products.[16]
Q5: What is the difference in stability between saturated and unsaturated fatty alcohols? A: Saturated fatty alcohols lack carbon-carbon double bonds, making them highly stable and resistant to oxidation.[13][17] They are often stable as powders and can be stored for long periods.[8] Unsaturated fatty alcohols, due to their double bonds, are much more susceptible to oxidative degradation and require stricter storage and handling protocols.[2][17]
Data Presentation: Antioxidant Efficacy
The following table summarizes the inhibitory effects of various essential oils (acting as natural antioxidants) on the oxidation of methyl linolenate, a polyunsaturated fatty acid methyl ester, over a 4-month period.
| Antioxidant (Essential Oil) | Inhibition of Methyl Linolenate Oxidation (%) | Key Phenolic Components |
| Control (No Antioxidant) | 0% | - |
| Clove Bud | 76-85% | Eugenol |
| Cinnamon Leaves | 76-85% | Eugenol |
| Oregano | 76-85% | Carvacrol, Thymol |
| Coriander | 38% | (Non-phenolic components) |
| Thyme / Savory | 17-24% | Thymol, Carvacrol |
| Data derived from a study on the autooxidation of unsaturated fatty acid methyl esters.[18] |
Experimental Protocols
Protocol: TBARS Assay for Measuring Lipid Peroxidation
This protocol provides a method to quantify malondialdehyde (MDA) and other thiobarbituric acid reactive substances, which are indicators of lipid peroxidation.[14][15]
Materials and Reagents:
-
Sample containing unsaturated fatty alcohol
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay[9]
-
MDA standard for calibration curve
-
Spectrophotometer or plate reader capable of measuring absorbance at 532 nm[15]
Procedure:
-
Sample Preparation: Homogenize the sample in an appropriate buffer (e.g., ice-cold PBS). To prevent new oxidation during the procedure, add BHT to the homogenization buffer.[9]
-
Acid Precipitation: Add 1 mL of 20% TCA to 0.1 mL of the sample homogenate. This step precipitates proteins and other macromolecules.[15]
-
Reaction with TBA: Add 1 mL of 0.8% TBA reagent to the mixture.[15]
-
Incubation: Vortex the tubes and incubate them in a boiling water bath (at 95-100°C) for 20-60 minutes.[14][15] This allows the MDA in the sample to react with TBA, forming a pink-colored adduct.
-
Cooling and Centrifugation: Stop the reaction by placing the tubes in an ice bath for 10-15 minutes.[14][15] Centrifuge the mixture at 3,000 x g for 10 minutes to pellet the precipitate.[15]
-
Measurement: Transfer the clear supernatant to a cuvette or a 96-well plate. Measure the absorbance of the supernatant at 532 nm.[14][15]
-
Quantification: Prepare a standard curve using serial dilutions of a known concentration of MDA. Calculate the concentration of MDA equivalents in the sample by comparing its absorbance to the standard curve.[14] The molar extinction coefficient for the MDA-TBA adduct is 1.56 x 10^5 M⁻¹cm⁻¹.
Visualizations
Caption: The free radical chain reaction of lipid peroxidation, showing the three stages: initiation, propagation, and termination.
Caption: Recommended experimental workflow for the proper storage and handling of unsaturated fatty alcohols to ensure sample integrity.
Caption: Key factors that promote oxidation of unsaturated fatty alcohols and the corresponding preventative measures to maintain stability.
References
- 1. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 2. Lipid - Fatty Acids, Esters, Alcohols | Britannica [britannica.com]
- 3. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
- 4. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IB Chemistry IA examples | Clastify [clastify.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. monsonco.com [monsonco.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. oxfordbiomed.com [oxfordbiomed.com]
- 10. US4525306A - Method for prevention of oxidation of oils and fats and soft capsules containing the treated oils and fats - Google Patents [patents.google.com]
- 11. Comprehensive profiling of lipid oxidation volatile compounds during storage of mayonnaise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 14. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 18. [Inhibition of oxidation of unsaturated fatty acid methyl esters by essential oils] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Erucyl Alcohol Synthesis
Welcome to the technical support center for the synthesis of erucyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of erucyl alcohol in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing erucyl alcohol?
A1: The most prevalent industrial and laboratory method for synthesizing erucyl alcohol is the catalytic hydrogenation of erucic acid or its methyl ester, methyl erucate. This process typically involves high pressure and temperature in the presence of a heterogeneous catalyst.
Q2: What are the typical starting materials for erucyl alcohol synthesis?
A2: The primary starting material is high-purity erucic acid, commonly derived from rapeseed or mustard seed oil. For catalytic hydrogenation, erucic acid is often converted to its methyl ester, methyl erucate, to avoid corrosion issues and potential catalyst deactivation associated with carboxylic acids at high temperatures.
Q3: What types of catalysts are effective for the hydrogenation of methyl erucate?
A3: Several types of catalysts can be used, with copper-based and noble metal-based catalysts being the most common.
-
Copper-based catalysts , such as copper chromite (Adkins catalyst) or copper-zinc catalysts, are widely used due to their effectiveness and lower cost. They are selective for the hydrogenation of the ester group over the carbon-carbon double bond.
-
Noble metal catalysts , like ruthenium (Ru) or platinum (Pt) combined with a promoter like tin (Sn) or rhenium (Re), can also be highly effective, often under milder conditions. However, they are generally more expensive.
Q4: What are the key reaction parameters that influence the yield of erucyl alcohol?
A4: The key parameters to control for optimizing the yield of erucyl alcohol are:
-
Temperature: Typically in the range of 200-300°C.
-
Pressure: High hydrogen pressure, usually between 20 to 100 bar, is required.
-
Catalyst Loading: The amount of catalyst used can impact the reaction rate and completeness.
-
Substrate Purity: The purity of the methyl erucate is crucial, as impurities can poison the catalyst.
-
Solvent: The reaction can be run neat (without solvent) or in a high-boiling point solvent.
Q5: How can I purify the crude erucyl alcohol after the reaction?
A5: Purification of erucyl alcohol typically involves a multi-step process to remove unreacted starting materials, byproducts, and catalyst residues. Common purification techniques include:
-
Filtration: To remove the solid catalyst.
-
Washing: The crude product can be washed with water or a mild basic solution to remove any remaining acidic impurities.
-
Fractional Distillation under Reduced Pressure: This is a highly effective method to separate erucyl alcohol from lower and higher boiling point impurities.
-
Recrystallization: This technique can be used to obtain high-purity erucyl alcohol. Suitable solvents or solvent mixtures need to be determined empirically, but ethanol-water or hexane-acetone mixtures are common starting points for long-chain alcohols.
Troubleshooting Guide
Issue 1: Low Yield of Erucyl Alcohol
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. - Increase Temperature/Pressure: Gradually increase the reaction temperature and/or hydrogen pressure within the recommended ranges for the specific catalyst being used. - Check Catalyst Activity: Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent deactivation. |
| Catalyst Deactivation | - Purify Starting Materials: Impurities in the methyl erucate or solvent can poison the catalyst. Ensure high purity of all reagents. - Use a More Robust Catalyst: If catalyst poisoning is a persistent issue, consider using a catalyst known for its stability or a higher catalyst loading. - Pre-treat the Feedstock: Remove any potential catalyst poisons from the methyl erucate before the reaction. |
| Sub-optimal Reaction Conditions | - Optimize Temperature and Pressure: Systematically vary the temperature and pressure to find the optimal conditions for your specific setup and catalyst. - Ensure Efficient Mixing: Inadequate stirring can lead to poor contact between the reactants, hydrogen, and catalyst, resulting in a slower reaction rate. |
| Product Loss During Workup | - Careful Phase Separation: During aqueous washes, ensure complete separation of the organic and aqueous layers to avoid loss of product. - Thorough Extraction: If performing an extraction, use an adequate amount of solvent and perform multiple extractions to ensure complete recovery of the product. - Minimize Transfers: Each transfer of the product from one vessel to another can result in some loss. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Methyl Erucate | - Drive the Reaction to Completion: See "Incomplete Reaction" under Issue 1. - Optimize Purification: Use fractional distillation under high vacuum to effectively separate erucyl alcohol from the higher boiling methyl erucate. |
| Formation of Byproducts (e.g., hydrocarbons) | - Lower Reaction Temperature: Over-hydrogenation to hydrocarbons can occur at excessively high temperatures.[1] - Use a More Selective Catalyst: Some catalysts have higher selectivity for the ester reduction over other side reactions. Copper-based catalysts are generally selective.[2] |
| Residual Catalyst in the Product | - Improve Filtration: Use a fine filter paper or a Celite pad to ensure complete removal of the solid catalyst after the reaction. |
| Contamination from Solvents or Reagents | - Use High-Purity Solvents and Reagents: Ensure all chemicals used in the reaction and workup are of high purity. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl Erucate (General Procedure)
This protocol outlines a general procedure for the high-pressure catalytic hydrogenation of methyl erucate to erucyl alcohol. Caution: This reaction involves high pressure and flammable hydrogen gas and should only be performed by trained personnel in a well-ventilated area with appropriate safety equipment.
Materials:
-
Methyl erucate (high purity)
-
Hydrogenation catalyst (e.g., copper chromite or a supported ruthenium catalyst)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.
-
Solvent (optional, e.g., dioxane or a high-boiling point hydrocarbon)
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean and dry. Add the methyl erucate and the catalyst to the reactor. If using a solvent, add it at this stage.
-
Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired initial pressure. Begin stirring and heat the reactor to the target reaction temperature.
-
Reaction: Monitor the pressure. A drop in pressure indicates hydrogen consumption. Maintain the pressure by feeding more hydrogen as needed. The reaction is typically run for several hours.
-
Cooling and Depressurization: Once the reaction is complete (as determined by the cessation of hydrogen uptake or by preliminary tests), cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen.
-
Product Recovery: Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., ethanol or ethyl acetate) to facilitate the removal of the product.
-
Catalyst Removal: Filter the mixture to remove the catalyst. The catalyst should be handled carefully as it may be pyrophoric.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude erucyl alcohol can be purified by vacuum distillation or recrystallization.
Protocol 2: Synthesis of Erucyl Alcohol via Lithium Aluminum Hydride Reduction
This protocol is suitable for a smaller, laboratory-scale synthesis and uses lithium aluminum hydride (LiAlH₄) as the reducing agent.[3] Caution: Lithium aluminum hydride is a highly reactive and flammable substance that reacts violently with water. This reaction should be performed under an inert atmosphere (nitrogen or argon) in anhydrous solvents.
Materials:
-
Methyl erucate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
3 N Sulfuric acid
-
Anhydrous sodium sulfate
-
Three-necked flask with a stirrer, condenser, and dropping funnel
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium aluminum hydride in anhydrous ether.[3] Cool the flask in an ice bath.
-
Addition of Methyl Erucate: Slowly add a solution of methyl erucate in anhydrous ether to the LiAlH₄ solution via the dropping funnel with stirring.[3] Control the rate of addition to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue stirring the reaction mixture. The reaction progress can be monitored by TLC.
-
Quenching: Carefully pour the reaction mixture into ice water to quench the excess LiAlH₄.[3]
-
Acidification and Extraction: Acidify the mixture with 3 N sulfuric acid.[3] Transfer the mixture to a separatory funnel and separate the ether layer. Wash the ether layer with water.
-
Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether using a rotary evaporator.
-
Purification: The resulting crude erucyl alcohol can be purified by distillation under reduced pressure. The reported yield for this method is approximately 87%.[3]
Data Presentation
Table 1: Comparison of Catalytic Systems for Fatty Alcohol Synthesis
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| Copper Chromite | Fatty Acid Methyl Esters | 160-270 | 20-100 | High | U.S. Patent 5,124,491 |
| Cu/Zn | Methylated Rapeseed Oil | 240-250 | 150 | >98% Conversion | van den Hark et al. |
| LiAlH₄ | Methyl Erucate | Refluxing Ether | Atmospheric | 87 | Tulloch, 1957[3] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of erucyl alcohol.
Caption: Troubleshooting logic for addressing low yields in erucyl alcohol synthesis.
References
Technical Support Center: Purification of 13-Docosen-1-ol, (13Z)-
Welcome to the technical support center for the purification of 13-Docosen-1-ol, (13Z)-, also known as Erucyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this long-chain unsaturated fatty alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 13-Docosen-1-ol, (13Z)-?
A1: Crude 13-Docosen-1-ol, (13Z)- can contain a variety of impurities depending on the synthetic route and starting materials. Common impurities include:
-
Related Fatty Alcohols: Saturated fatty alcohols like Behenyl alcohol (C22:0) and other unsaturated fatty alcohols such as Oleyl alcohol (C18:1).
-
Geometric Isomers: The (E)-isomer of 13-Docosen-1-ol.
-
Unreacted Starting Materials: If synthesized by the reduction of erucic acid or its esters, unreacted starting materials may be present.[1]
-
Wax Esters: Esters of fatty acids and fatty alcohols can be present, especially in materials derived from natural sources.[2]
-
Solvents and Reagents: Residual solvents and reagents from the synthesis and workup steps.
Q2: What are the primary methods for purifying 13-Docosen-1-ol, (13Z)-?
A2: The most common and effective methods for the purification of long-chain fatty alcohols like 13-Docosen-1-ol, (13Z)- are:
-
Recrystallization: A technique to purify solids based on differences in solubility.
-
Fractional Distillation (under vacuum): A method to separate liquid components with close boiling points.[3]
-
Column Chromatography: A technique to separate individual components from a mixture based on their differential adsorption to a stationary phase.[4]
Q3: What are the key physical properties of 13-Docosen-1-ol, (13Z)- relevant to its purification?
A3: Understanding the physical properties of 13-Docosen-1-ol, (13Z)- is crucial for designing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₄O | [5] |
| Molecular Weight | 324.59 g/mol | [5] |
| Appearance | White, waxy solid | |
| Melting Point | 33-35 °C | |
| Boiling Point | ~225 °C at 5 mmHg | |
| Solubility | Soluble in organic solvents like ethanol, acetone, and hexane; insoluble in water. |
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of 13-Docosen-1-ol, (13Z)-.
Recrystallization
Problem 1: Low or No Crystal Formation Upon Cooling.
-
Possible Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound having high solubility at the cooling temperature.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure 13-Docosen-1-ol, (13Z)-.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lower the Temperature: If cooling at room temperature is unsuccessful, try cooling the solution in an ice bath or a refrigerator.
-
Change Solvent System: If the compound is too soluble in the chosen solvent, add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly turbid, then reheat to clarify and cool slowly.[6]
-
Problem 2: Oiling Out Instead of Crystallizing.
-
Possible Cause: The saturation point of the solution is above the melting point of 13-Docosen-1-ol, (13Z)-. This can also be caused by the presence of impurities that depress the melting point.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Reheat the solution and add more of the hot solvent to decrease the saturation concentration.
-
Lower the Crystallization Temperature: A lower crystallization temperature may be below the depressed melting point.
-
Change Solvent: Select a solvent with a lower boiling point.
-
Problem 3: Poor Recovery of Pure Product.
-
Possible Cause: Significant amount of the product remains in the mother liquor.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Optimize Cooling: Cool the solution slowly to allow for the formation of pure crystals. A subsequent cooling in an ice bath can maximize the yield.
-
Second Crop Crystallization: Concentrate the mother liquor by evaporating a portion of the solvent and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Fractional Distillation (under vacuum)
Problem 1: Bumping or Uncontrolled Boiling.
-
Possible Cause: Uneven heating or lack of nucleation sites in the boiling flask.
-
Troubleshooting Steps:
-
Use a Stir Bar: Continuous stirring of the liquid ensures even heating and smooth boiling.
-
Use Boiling Chips: Add fresh boiling chips to the cool liquid before heating. Do not add boiling chips to hot liquid.
-
Use a Capillary Bubbler: For vacuum distillation, a fine capillary tube that introduces a slow stream of air or nitrogen can provide nucleation sites and prevent bumping.
-
Ensure Proper Heating: Use a heating mantle with a stirrer for uniform heating.
-
Problem 2: Poor Separation of Components (Co-distillation).
-
Possible Cause: Insufficient number of theoretical plates in the distillation column or too high of a distillation rate.
-
Troubleshooting Steps:
-
Use a More Efficient Column: Employ a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).
-
Decrease the Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.[7]
-
Optimize Reflux Ratio: Increase the reflux ratio to enhance the separation efficiency.[7]
-
Column Chromatography
Problem 1: Poor Separation of 13-Docosen-1-ol, (13Z)- from Impurities.
-
Possible Cause: Inappropriate solvent system (mobile phase) or stationary phase.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for 13-Docosen-1-ol, (13Z)- and good separation from impurities. A common solvent system for fatty alcohols is a mixture of hexane and ethyl acetate.[8][9]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Choose the Right Stationary Phase: Silica gel is commonly used for the purification of fatty alcohols.[4][10]
-
Problem 2: Tailing of the Elution Peak.
-
Possible Cause: Strong interaction between the hydroxyl group of the alcohol and active sites on the silica gel, or column overloading.
-
Troubleshooting Steps:
-
Add a Polar Modifier: Adding a small amount of a more polar solvent (e.g., a few drops of methanol or triethylamine for basic compounds) to the mobile phase can help to reduce tailing by blocking the active sites on the silica gel.
-
Reduce Sample Load: Overloading the column can lead to peak broadening and tailing. Use a larger column or reduce the amount of sample loaded.
-
Use a Deactivated Stationary Phase: Consider using a deactivated silica gel.
-
Experimental Protocols
The following are general protocols that can be adapted for the purification of 13-Docosen-1-ol, (13Z)-.
Protocol 1: Recrystallization from Acetone
-
Dissolution: In a fume hood, place the crude 13-Docosen-1-ol, (13Z)- in an Erlenmeyer flask. Add a minimal amount of acetone and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is free of cracks and all joints are properly sealed. Use a heating mantle with a magnetic stirrer for heating.
-
Charging the Flask: Add the crude 13-Docosen-1-ol, (13Z)- and a magnetic stir bar to the distillation flask.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating and Distillation: Begin stirring and gradually heat the flask. Collect the fractions that distill over at the expected boiling point of 13-Docosen-1-ol, (13Z)- under the applied vacuum. Monitor the head temperature closely; a stable temperature indicates the distillation of a pure compound.
-
Fraction Collection: Collect the main fraction in a pre-weighed receiving flask. It is advisable to collect a forerun fraction and to stop the distillation before the distilling flask goes to dryness.
Protocol 3: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 13-Docosen-1-ol, (13Z)- in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[8][12]
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure 13-Docosen-1-ol, (13Z)-.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of 13-Docosen-1-ol, (13Z)-.
Troubleshooting Logic for Low Recrystallization Yield
Caption: Decision tree for troubleshooting low yield in recrystallization.
References
- 1. Erucic Acid | C22H42O2 | CID 5281116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9045715B2 - Process for purifying crude fatty alcohols - Google Patents [patents.google.com]
- 3. buschvacuum.com [buschvacuum.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Erucyl alcohol | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges of Erucyl Alcohol in Aqueous Solutions
For researchers, scientists, and drug development professionals, the poor aqueous solubility of Erucyl alcohol, a C22 long-chain monounsaturated fatty alcohol, presents a significant hurdle in experimental design and reproducibility. This technical support center provides a comprehensive guide to understanding and overcoming these solubility issues through a series of frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: Why is Erucyl alcohol so difficult to dissolve in water?
A1: Erucyl alcohol's molecular structure is the primary reason for its poor water solubility. It consists of a very long (C22) hydrocarbon chain, which is nonpolar and hydrophobic ("water-fearing"), and a single polar hydroxyl (-OH) group. The hydrophobic nature of the long carbon tail dominates, preventing it from readily dissolving in polar solvents like water[1][2][3][4]. The estimated water solubility of Erucyl alcohol is extremely low, in the range of micrograms per liter[1].
Q2: What are the primary methods to solubilize Erucyl alcohol in aqueous solutions?
A2: There are four main strategies to enhance the aqueous solubility of Erucyl alcohol for experimental use:
-
Co-solvents: Introducing a water-miscible organic solvent.
-
Surfactants: Using detergents to form micelles that encapsulate the Erucyl alcohol.
-
Cyclodextrins: Forming inclusion complexes with these cyclic oligosaccharides.
-
Liposomes: Incorporating Erucyl alcohol into lipid-based vesicles.
Q3: Can I just heat the solution to dissolve Erucyl alcohol?
A3: While heating can increase the solubility of many compounds, it is generally not a reliable or sufficient method for dissolving Erucyl alcohol in water to achieve a stable solution at room temperature. Erucyl alcohol has a melting point of approximately 33-35°C[2][3]. Upon cooling, it will likely precipitate out of the aqueous solution.
Troubleshooting Common Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon cooling | The concentration of Erucyl alcohol exceeds its solubility limit at lower temperatures. | 1. Increase the concentration of the co-solvent, surfactant, or cyclodextrin. 2. Consider a different solubilization method that offers higher stability. 3. Prepare fresh solutions before each experiment and use them promptly. |
| Cloudy or hazy solution | Incomplete dissolution or formation of unstable aggregates. | 1. Ensure thorough mixing and sonication as described in the protocols. 2. For surfactant-based methods, ensure the concentration is above the Critical Micelle Concentration (CMC). 3. For cyclodextrin-based methods, allow sufficient time for complex formation. |
| Phase separation | The co-solvent used is not fully miscible with the aqueous buffer at the concentration used. | 1. Use a different co-solvent with better water miscibility. 2. Adjust the ratio of the co-solvent to the aqueous phase. |
| Interference with downstream assays | The solubilizing agent (co-solvent, surfactant, etc.) is affecting the biological or chemical assay. | 1. Run appropriate controls with the solubilizing agent alone to assess its effect. 2. Consider a different solubilization method that is known to be more biocompatible (e.g., cyclodextrins or liposomes). 3. If possible, use the lowest effective concentration of the solubilizing agent. |
Solubilization Methods and Experimental Protocols
Co-solvent Solubilization
This method involves dissolving Erucyl alcohol in a water-miscible organic solvent before diluting it into the aqueous buffer.
Data Presentation: Solubility of Erucyl Alcohol in Common Co-solvents
| Co-solvent | Solubility | Notes |
| Ethanol | Soluble | A commonly used co-solvent for fatty acids and alcohols[5][6][7]. |
| Methanol | Soluble | Similar to ethanol, effective for dissolving fatty alcohols. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful solvent for many hydrophobic compounds. |
Experimental Protocol: Co-solvent Method
-
Stock Solution Preparation:
-
Weigh the desired amount of Erucyl alcohol.
-
Dissolve the Erucyl alcohol in a minimal amount of a suitable co-solvent (e.g., ethanol, DMSO). Gentle warming (to just above its melting point of ~35°C) can aid dissolution.
-
Vortex or sonicate until fully dissolved.
-
-
Working Solution Preparation:
-
While vortexing the aqueous buffer, slowly add the Erucyl alcohol stock solution dropwise to achieve the desired final concentration.
-
Continue vortexing for several minutes to ensure thorough mixing.
-
Note: The final concentration of the co-solvent should be kept as low as possible to minimize its potential effects on the experimental system. It is crucial to include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
-
Surfactant-Mediated Solubilization
Surfactants form micelles in aqueous solutions above their Critical Micelle Concentration (CMC), creating a hydrophobic core where Erucyl alcohol can be entrapped.
Data Presentation: Properties of Common Surfactants
| Surfactant | Type | Critical Micelle Concentration (CMC) |
| Tween® 80 | Non-ionic | 0.012 - 0.015 mM |
| Triton™ X-100 | Non-ionic | 0.2 - 0.9 mM[8] |
Experimental Protocol: Surfactant Method
-
Surfactant Solution Preparation:
-
Prepare a stock solution of the chosen surfactant (e.g., 10% w/v Tween® 80 or Triton™ X-100) in the desired aqueous buffer.
-
-
Erucyl Alcohol-Surfactant Mixture:
-
In a separate tube, add the desired amount of Erucyl alcohol.
-
Add a small volume of the surfactant stock solution and a small amount of the aqueous buffer.
-
Heat the mixture to a temperature slightly above the melting point of Erucyl alcohol (~40°C) and vortex or sonicate until the Erucyl alcohol is dispersed.
-
-
Final Solution Preparation:
-
Add the remaining aqueous buffer to achieve the final desired concentrations of Erucyl alcohol and surfactant.
-
Ensure the final surfactant concentration is well above its CMC.
-
Vortex or sonicate until the solution is clear.
-
Cyclodextrin-Based Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like Erucyl alcohol, forming water-soluble inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility.
Experimental Protocol: Cyclodextrin Inclusion Complex Formation
-
Cyclodextrin Solution Preparation:
-
Prepare a stock solution of HP-β-cyclodextrin in the desired aqueous buffer. The concentration will depend on the desired molar ratio of cyclodextrin to Erucyl alcohol.
-
-
Complex Formation:
-
Add the desired amount of Erucyl alcohol to the HP-β-cyclodextrin solution.
-
Incubate the mixture at a controlled temperature (e.g., room temperature or slightly elevated) with constant stirring or shaking for several hours to overnight to allow for complex formation. Sonication can be used to accelerate the process.
-
-
Final Preparation:
-
After incubation, the solution can be filtered or centrifuged to remove any undissolved Erucyl alcohol. The clear supernatant will contain the Erucyl alcohol-cyclodextrin inclusion complex.
-
The concentration of the solubilized Erucyl alcohol can be determined using a suitable analytical method.
-
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic compounds within the bilayer. The ethanol injection method is a common technique for preparing liposomes.
Experimental Protocol: Liposome Preparation by Ethanol Injection
-
Lipid Film Preparation:
-
Dissolve Erucyl alcohol and a suitable phospholipid (e.g., soy phosphatidylcholine) in ethanol in a round-bottom flask.
-
Remove the ethanol using a rotary evaporator to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
-
Sonication/Extrusion:
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove any unencapsulated Erucyl alcohol by methods such as dialysis or size exclusion chromatography.
-
Visualization of Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these methods and the potential biological context of Erucyl alcohol, the following diagrams are provided.
Long-chain fatty alcohols can influence cellular processes by altering cell membrane properties and interacting with signaling pathways. The diagram below illustrates a hypothetical model of how Erucyl alcohol might modulate key signaling cascades.
The choice of solubilization method will ultimately depend on the specific requirements of the experiment, including the desired concentration of Erucyl alcohol, the sensitivity of the assay to the solubilizing agent, and the required stability of the solution. It is always recommended to perform preliminary tests to determine the optimal solubilization strategy for your particular application.
References
- 1. erucyl alcohol, 629-98-1 [thegoodscentscompany.com]
- 2. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Ethanol Negatively Regulates Hepatic Differentiation of hESC by Inhibition of the MAPK/ERK Signaling Pathway In Vitro | PLOS One [journals.plos.org]
- 4. Protein Kinase C (PKC) in Neurological Health: Implications for Alzheimer’s Disease and Chronic Alcohol Consumption [mdpi.com]
- 5. quora.com [quora.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
Optimizing reaction conditions for the esterification of Erucyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of erucyl alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of erucyl alcohol, a long-chain fatty alcohol. The high molecular weight and potential for lower solubility of erucyl alcohol and its corresponding esters can present unique challenges compared to esterifications with shorter-chain alcohols.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to equilibrium. | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product side, consider the following: - Use an excess of one reactant, typically the less expensive one (either the carboxylic acid or erucyl alcohol).[1] - Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1] |
| Insufficient catalyst activity or concentration. | - For acid-catalyzed reactions (e.g., using sulfuric acid), ensure the catalyst is fresh and used in an appropriate concentration (typically a few drops of concentrated acid).[2] - Consider alternative catalysts such as solid acid catalysts (e.g., Zirconium sulfate) or enzymatic catalysts (e.g., lipases), which can offer higher selectivity and milder reaction conditions.[3] | |
| Low reaction temperature. | Esterification of high-molecular-weight alcohols may require higher temperatures to proceed at a reasonable rate. Ensure the reaction is heated sufficiently, often under reflux conditions.[1] Typical temperatures can range from 80°C to 150°C depending on the solvent and catalyst. | |
| Slow Reaction Rate | Steric hindrance from the long erucyl chain. | - Increase the reaction time. Reactions involving long-chain fatty alcohols can be slower than those with short-chain alcohols.[4] - Increase the catalyst concentration, but be mindful of potential side reactions. |
| Poor mixing or solubility of reactants. | - Ensure vigorous stirring to maximize contact between the reactants, especially if the reaction mixture is heterogeneous. - Select a solvent in which both erucyl alcohol and the carboxylic acid are soluble at the reaction temperature. | |
| Product Degradation or Side Reactions | Reaction temperature is too high. | While higher temperatures can increase the reaction rate, excessive heat can lead to dehydration of the alcohol or other side reactions. Optimize the temperature to find a balance between reaction rate and product stability. |
| Strong acid catalyst causing charring. | - Reduce the amount of acid catalyst. - Consider using a milder catalyst, such as an enzymatic catalyst, which operates under less harsh conditions. | |
| Difficulty in Product Isolation and Purification | Emulsion formation during workup. | - Use a brine wash (saturated NaCl solution) to help break up emulsions. - Allow the separatory funnel to stand for a longer period to allow for better phase separation. |
| Incomplete removal of unreacted starting materials. | - Due to the high boiling points of erucyl alcohol and its esters, distillation can be challenging.[5] - After the initial aqueous workup to remove the acid catalyst and water-soluble impurities, consider column chromatography for purification. - To remove unreacted carboxylic acid, wash the organic layer with a mild base solution, such as sodium bicarbonate.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the molar ratio of erucyl alcohol to carboxylic acid?
A1: For Fischer esterification, it is common to use a stoichiometric excess of one of the reactants to shift the equilibrium towards the formation of the ester.[1] A molar ratio of 1:1.5 to 1:3 (erucyl alcohol to carboxylic acid, or vice versa) is a reasonable starting point. The choice of which reactant to use in excess often depends on cost and ease of removal after the reaction.
Q2: What are the recommended catalysts for the esterification of erucyl alcohol?
A2:
-
Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for Fischer esterification.[4]
-
Solid Acid Catalysts: Catalysts like Zirconium sulfate (Zr(SO₄)₂·4H₂O) can be used, offering the advantage of being easily separable from the reaction mixture.[3]
-
Enzymatic Catalysts: Lipases, such as Novozym 435, are increasingly used for the esterification of fatty alcohols as they operate under milder conditions and can provide high selectivity, which is particularly useful for sensitive substrates.
Q3: What reaction temperature and time should I use?
A3: The optimal temperature and time will depend on the specific carboxylic acid, catalyst, and solvent used. For acid-catalyzed reactions, heating under reflux is common. Reaction temperatures can range from approximately 80°C to 150°C. Due to the long chain of erucyl alcohol, reaction times may be longer than for shorter-chain alcohols, potentially ranging from a few hours to over 24 hours. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.
Q4: How can I effectively remove the water produced during the reaction?
A4: Removing water is crucial for driving the reaction to completion.[1] This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).
-
Drying Agents: Adding molecular sieves to the reaction mixture to absorb water as it is formed.
Q5: What is the best way to purify the final erucyl ester product?
A5: Purification typically involves a multi-step process:
-
Neutralization and Washing: After cooling the reaction mixture, it is usually washed with water to remove the alcohol (if used in excess and water-soluble) and then with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove the acid catalyst and any unreacted carboxylic acid.[4]
-
Drying: The organic layer containing the ester is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: Due to the high boiling points of erucyl esters, high-vacuum distillation or column chromatography may be necessary to achieve high purity.[5]
Data Presentation
Table 1: Example Reaction Conditions for the Esterification of Long-Chain Alcohols and Acids
| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) |
| Oleic Acid | n-Butanol | Zr(SO₄)₂·4H₂O | 1:1.2 | 120 | 8 | 99.2 |
| Oleic Acid | Methanol | Zr(SO₄)₂·4H₂O | 1:9 | 65 (reflux) | 3 | 98 |
| Lauric Acid | 2-Ethyl Hexyl Alcohol | Amberlyst-16 | 1:1.25 | 140 | 5 | >98 |
| Palmitic Acid | Cyclohexanol | β-cyclodextrin-SO₃H | - | 70 | 5 | 84 |
| Stearic Acid | 1-Undecanol | β-cyclodextrin-SO₃H | - | 70 | - | 89 |
| Camellia Oil Soapstocks | Diethyl Carbonate | Novozym 435 | 1:3 | 50 | 24 | 98.4 |
Note: This table presents data from various studies on the esterification of long-chain fatty acids and alcohols and serves as a general guide. Optimal conditions for erucyl alcohol may vary.
Experimental Protocols & Visualizations
General Experimental Workflow for Esterification of Erucyl Alcohol
The following diagram outlines a typical workflow for the synthesis and purification of an erucyl ester via Fischer esterification.
A generalized workflow for the synthesis and purification of erucyl esters.
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. Ester synthesis by esterification [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Enzymatic synthesis of fatty acid ethyl esters by utilizing camellia oil soapstocks and diethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting phase separation in Erucyl alcohol emulsions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with erucyl alcohol emulsions.
Troubleshooting Phase Separation in Erucyl Alcohol Emulsions
Phase separation is a common issue in emulsion formulation, leading to product instability and reduced efficacy. The following guide addresses specific problems you may encounter.
Problem: My erucyl alcohol emulsion is separating into layers (creaming or sedimentation).
Answer: Creaming (upward movement of the dispersed phase) or sedimentation (downward movement) is often the first sign of instability. Here are the likely causes and solutions:
-
Incorrect Emulsifier Selection (HLB Value): The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is likely mismatched with the required HLB of erucyl alcohol. For an oil-in-water (o/w) emulsion, a higher HLB value (generally 8-18) is needed. While a specific required HLB for erucyl alcohol is not readily published, it can be estimated to be in the range of 15-16, similar to other fatty alcohols of similar chain length like cetyl and stearyl alcohol.[1][2]
-
Solution: Experiment with emulsifiers or emulsifier blends to achieve an optimal HLB. You can systematically test blends of a low HLB emulsifier (e.g., Sorbitan Oleate, HLB 4.3) and a high HLB emulsifier (e.g., Polysorbate 80, HLB 15.0) to find the combination that provides the best stability.[3]
-
-
Insufficient Viscosity: A low viscosity in the continuous phase (the water phase in an o/w emulsion) allows droplets to move and coalesce more easily.
-
Solution: Increase the viscosity of the continuous phase by adding a thickening agent or stabilizer. Options include natural gums (e.g., xanthan gum), cellulose derivatives, or synthetic polymers.[4]
-
-
Large Droplet Size: Larger droplets have a greater tendency to rise or fall, accelerating phase separation.
-
Solution: Reduce the droplet size by using a high-shear homogenizer during the emulsification process. The rate of phase separation is proportional to the square of the particle diameter, so smaller droplets significantly improve stability.
-
Problem: The oil droplets in my emulsion are merging (coalescence).
Answer: Coalescence is an irreversible process where droplets merge to form larger ones, eventually leading to a complete break of the emulsion.
-
Inadequate Emulsifier Concentration: There may not be enough emulsifier to form a stable film around the erucyl alcohol droplets.
-
Solution: Increase the concentration of your emulsifier system. A typical starting point is 15-20% of the weight of the oil phase.[1]
-
-
Poor Emulsifier Film Strength: The chosen emulsifier may not be creating a robust interfacial film.
-
Solution: Use a combination of emulsifiers, such as a fatty alcohol like cetyl or stearyl alcohol in conjunction with a non-ionic surfactant. This can create a more stable and complex interfacial film. Erucyl alcohol itself can act as a co-emulsifier and stabilizer.
-
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the emulsifiers and the viscosity of the phases, leading to instability.
-
Solution: Store the emulsion at a controlled room temperature and avoid freeze-thaw cycles.
-
Problem: My emulsion looks grainy or has a waxy appearance.
Answer: This issue often points to improper heating and cooling during the preparation process.
-
Premature Solidification: The waxes in the oil phase, including erucyl alcohol, may have solidified before proper emulsification.
-
Solution: Ensure that both the oil and water phases are heated to the same temperature (typically 70-75°C) before mixing. Maintain this temperature during homogenization and then cool the emulsion slowly with gentle stirring.
-
Frequently Asked Questions (FAQs)
Q1: What is the required HLB for erucyl alcohol?
A1: While a definitive published value is unavailable, the required HLB for erucyl alcohol in an oil-in-water (o/w) emulsion is estimated to be in the range of 15-16. This is based on the known required HLB values for similar long-chain fatty alcohols such as cetyl alcohol (15-16), stearyl alcohol (15-16), and behenyl alcohol (16).[1][5] For a water-in-oil (w/o) emulsion, a much lower HLB value in the range of 3-6 would be required.[3] It is strongly recommended to experimentally determine the optimal HLB for your specific formulation.
Q2: What type of emulsifiers should I use for an erucyl alcohol emulsion?
A2: For an o/w emulsion, high HLB non-ionic emulsifiers are a good starting point. A blend of a low HLB emulsifier (like a sorbitan ester, e.g., Span 80) and a high HLB emulsifier (like a polysorbate, e.g., Tween 80) is often effective.[3] Fatty alcohols, including erucyl alcohol itself, can also act as co-emulsifiers to improve stability.
Q3: How can I improve the long-term stability of my erucyl alcohol emulsion?
A3: To enhance long-term stability, consider the following:
-
Optimize the HLB value of your emulsifier system through experimentation.
-
Incorporate a stabilizer such as a gum or polymer to increase the viscosity of the continuous phase.
-
Use a high-shear homogenizer to create fine, uniform droplets.
-
Add a co-emulsifier , such as another fatty alcohol (e.g., cetyl or stearyl alcohol), to strengthen the interfacial film.
Q4: Can I use erucyl alcohol as the only "oil" in my emulsion?
A4: Yes, erucyl alcohol can be used as the primary or sole component of the oil phase. However, as a waxy solid at room temperature, it will impart its properties to the final emulsion, creating a potentially thick and creamy texture.
Data Presentation
Table 1: Required HLB Values of Common Fatty Alcohols (for o/w emulsions)
| Fatty Alcohol | Carbon Chain Length | Required HLB |
| Lauryl Alcohol | C12 | 14 |
| Cetyl Alcohol | C16 | 15-16 |
| Stearyl Alcohol | C18 | 15-16 |
| Oleyl Alcohol | C18 (unsaturated) | 13-14 |
| Behenyl Alcohol | C22 | 16 |
| Erucyl Alcohol (Estimated) | C22 (unsaturated) | 15-16 |
Source: Adapted from publicly available formulation resources.[1][5]
Experimental Protocols
Protocol 1: Determination of the Required HLB of Erucyl Alcohol
This protocol outlines a method for experimentally determining the optimal HLB for emulsifying erucyl alcohol.
Materials:
-
Erucyl alcohol
-
Low HLB emulsifier (e.g., Sorbitan Oleate - Span 80, HLB = 4.3)
-
High HLB emulsifier (e.g., Polysorbate 80 - Tween 80, HLB = 15.0)
-
Distilled water
-
Beakers
-
Homogenizer
-
Heating plate with magnetic stirrer
-
Test tubes
Methodology:
-
Prepare a series of emulsifier blends with varying HLB values (e.g., from HLB 12 to 17 in increments of 0.5 or 1). The percentage of each emulsifier in the blend can be calculated using the following formula: % of High HLB Emulsifier = 100 * (Required HLB - HLB of Low Emulsifier) / (HLB of High Emulsifier - HLB of Low Emulsifier)
-
For each HLB value to be tested, prepare a small emulsion batch. A typical starting formulation could be:
-
Erucyl Alcohol: 15%
-
Emulsifier Blend: 3% (20% of the oil phase)
-
Distilled Water: 82%
-
-
Heat the oil phase (erucyl alcohol and emulsifier blend) and the water phase separately to 75°C.
-
Slowly add the water phase to the oil phase while homogenizing at high speed.
-
Continue homogenization for 3-5 minutes.
-
Cool the emulsion to room temperature with gentle stirring.
-
Pour each emulsion into a separate, labeled test tube.
-
Observe the emulsions for signs of phase separation (creaming, coalescence, breaking) after 24 hours, 48 hours, and one week.
-
The HLB value that produces the most stable emulsion is the required HLB for erucyl alcohol under these conditions.
Visualizations
Caption: Troubleshooting workflow for phase separation in erucyl alcohol emulsions.
Caption: Experimental workflow for determining the required HLB of erucyl alcohol.
References
Technical Support Center: Stability of Formulations Containing 13-Docosen-1-ol, (13Z)-
Welcome to the technical support center for formulations containing 13-Docosen-1-ol, (13Z)-, also known as Erucyl Alcohol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their stability testing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for formulations containing 13-Docosen-1-ol, (13Z)-?
A1: The main stability concerns for 13-Docosen-1-ol, (13Z)- in formulations are related to its chemical structure as a long-chain unsaturated alcohol. The key areas of concern are:
-
Oxidative Degradation: The double bond at the C13 position is susceptible to oxidation, which can lead to the formation of peroxides, aldehydes, ketones, and carboxylic acids. This can result in changes in odor, color, and the overall efficacy and safety of the product.
-
Isomerization: The cis (Z) configuration of the double bond can potentially isomerize to the trans (E) configuration, especially when exposed to light, heat, or certain catalysts. This isomerization can affect the physical properties and biological activity of the formulation.
-
Physical Instability: As a long-chain fatty alcohol, it can influence the physical stability of emulsions and creams. Changes in temperature can lead to crystallization or alterations in the formulation's viscosity and texture.
Q2: What are the typical signs of degradation in a formulation with 13-Docosen-1-ol, (13Z)-?
A2: Degradation can manifest in several ways, including:
-
Changes in Appearance: Haziness, discoloration (yellowing), or phase separation in liquid formulations.
-
Odor Development: Formation of a rancid or unpleasant odor due to oxidative byproducts.
-
pH Shift: A decrease in pH may indicate the formation of acidic degradation products.
-
Viscosity Changes: A noticeable increase or decrease in the thickness of the formulation.
-
Precipitation: Formation of solid particles or crystals.
Q3: Which analytical techniques are recommended for monitoring the stability of 13-Docosen-1-ol, (13Z)- in a formulation?
A3: A combination of chromatographic and spectroscopic methods is typically employed:
-
Gas Chromatography (GC): Useful for quantifying the parent compound and identifying volatile degradation products.[1]
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS): To monitor the concentration of the active ingredient and non-volatile degradants.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in functional groups, such as the formation of carbonyls from oxidation.
-
Peroxide Value Titration: A classic method to quantify the extent of oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Formulation develops a rancid odor. | Oxidation of the double bond in 13-Docosen-1-ol, (13Z)-. | 1. Incorporate an antioxidant (e.g., tocopherol, BHT) into the formulation.2. Package the product in an airtight container with a nitrogen headspace.3. Store the formulation protected from light and at a controlled, lower temperature. |
| Discoloration (yellowing) of the product. | Formation of chromophoric degradation products from oxidation or other side reactions. | 1. Conduct photostability testing to determine light sensitivity.2. Use UV-protective packaging (e.g., amber glass).3. Investigate potential interactions with other excipients in the formulation. |
| Change in viscosity or phase separation. | Physical instability of the formulation, potentially due to temperature fluctuations or interaction between excipients and 13-Docosen-1-ol, (13Z)-. | 1. Evaluate the effect of different emulsifiers or stabilizers.2. Conduct freeze-thaw cycle testing to assess physical stability under temperature stress.3. Optimize the concentration of 13-Docosen-1-ol, (13Z)-. |
| Decrease in the measured concentration of 13-Docosen-1-ol, (13Z)- over time. | Chemical degradation of the active ingredient. | 1. Perform forced degradation studies (acid, base, oxidation, heat, light) to identify the primary degradation pathways.2. Develop and validate a stability-indicating analytical method to accurately quantify the parent compound in the presence of its degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Samples: Prepare solutions or dispersions of 13-Docosen-1-ol, (13Z)- in a suitable solvent or the final formulation.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Store the sample at 80°C for 48 hours.
-
Photostability: Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2] A dark control should be stored under the same conditions to exclude thermal degradation.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated HPLC or GC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Protocol 2: Long-Term Stability Study
Objective: To evaluate the stability of the formulation under recommended storage conditions.
Methodology:
-
Storage Conditions: Store the formulation in its final packaging at the intended long-term storage condition (e.g., 25°C/60% RH or 5°C).
-
Testing Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Parameters to be Tested:
-
Assay of 13-Docosen-1-ol, (13Z)-
-
Quantification of known and unknown degradation products
-
Physical appearance
-
pH
-
Viscosity
-
Microbial limits
-
Data Presentation
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | % Degradation of 13-Docosen-1-ol, (13Z)- | Number of Degradation Products | Observations |
| 0.1 M HCl, 60°C, 24h | < 5% | 1 | No significant degradation |
| 0.1 M NaOH, 60°C, 24h | < 5% | 1 | No significant degradation |
| 3% H₂O₂, RT, 24h | 25% | 3 | Significant degradation observed |
| 80°C, 48h | 10% | 2 | Moderate degradation |
| Photostability | 15% | 2 | Moderate degradation, slight discoloration |
| Control | < 1% | 0 | Stable |
Table 2: Long-Term Stability Data (Example)
| Time Point (Months) | Assay (%) | Total Degradants (%) | pH | Viscosity (cP) | Appearance |
| 0 | 100.2 | < 0.1 | 6.5 | 1500 | White, opaque cream |
| 3 | 99.8 | 0.2 | 6.4 | 1480 | Conforms |
| 6 | 99.5 | 0.4 | 6.4 | 1450 | Conforms |
| 12 | 98.9 | 0.8 | 6.3 | 1420 | Conforms |
| 24 | 97.5 | 1.5 | 6.2 | 1380 | Conforms |
Visualizations
Potential Degradation Pathway
The primary degradation pathway for 13-Docosen-1-ol, (13Z)- is expected to be oxidation at the allylic positions (C12 and C15) and the double bond (C13-C14).
Caption: Potential oxidative degradation pathway of 13-Docosen-1-ol, (13Z)-.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting a comprehensive stability study.
Caption: General workflow for stability testing of a formulation.
References
Technical Support Center: Troubleshooting Common Side Reactions in Fatty Alcohol Synthesis
Welcome to the technical support center for fatty alcohol synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during fatty alcohol synthesis?
A1: The primary side reactions in fatty alcohol synthesis include:
-
Ether Formation: Two alcohol molecules react to form an ether, particularly at elevated temperatures and in the presence of acid catalysts.[1][2]
-
Esterification: Unreacted fatty acids can react with the fatty alcohol product to form esters (specifically wax esters), especially if the initial feedstock has a high acid content.[3][4]
-
Aldol Condensation: In processes like the Guerbet reaction for producing branched-chain alcohols, aldehydes formed in situ can undergo aldol condensation, leading to undesired branched byproducts.[5][6][7]
-
Olefin Isomerization: During the synthesis of unsaturated fatty alcohols, the position of the double bond in the carbon chain can migrate, leading to a mixture of isomers.[8]
Troubleshooting Guides
Issue 1: Significant Ether Formation in the Product
Question: I am observing a significant amount of ether byproduct in my fatty alcohol synthesis. What are the likely causes and how can I prevent this?
Answer: Ether formation is a common side reaction, especially under acidic conditions and at high temperatures, where two alcohol molecules undergo dehydration.[1][2]
Troubleshooting Workflow: Ether Formation
Caption: Troubleshooting workflow for high ether content.
Quantitative Data: Effect of Temperature on Ether Formation
While specific quantitative data for fatty alcohol synthesis is proprietary, general principles of alcohol dehydration to ethers show a strong temperature dependence. For example, in the acid-catalyzed dehydration of ethanol, the optimal temperature for diethyl ether formation is around 130-140°C.[1] Above 150°C, elimination to form ethylene becomes the dominant side reaction.[1] This principle applies to fatty alcohols as well; higher temperatures will favor ether formation.
| Parameter | Condition | Expected Outcome on Ether Formation |
| Temperature | High (>150°C) | Increased ether formation[1] |
| Moderate (110-130°C) | Favors ether formation over alkene formation[9] | |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Promotes ether formation[1] |
| Lewis Acid | Can also catalyze etherification[10] | |
| Alcohol Conc. | High/Excess | Drives equilibrium towards ether formation[9] |
Experimental Protocol: Minimizing Ether Formation via Williamson Ether Synthesis Conditions
This protocol is adapted from the Williamson ether synthesis, which intentionally forms ethers, to highlight the conditions to avoid when fatty alcohol is the desired product.
Objective: To minimize the formation of ethers by controlling the reaction environment.
Materials:
-
Fatty alcohol feedstock
-
Appropriate solvent (e.g., THF)
-
Base (if applicable, e.g., NaH) - to be used with caution or avoided
-
Alkyl halide (if applicable as a reactant) - to be avoided as a contaminant
Procedure:
-
Base Selection and Handling: Avoid strong bases like sodium hydride (NaH) if possible. If a base is required for another reaction step, use the mildest base necessary and add it at a controlled temperature (e.g., 0°C) to prevent the formation of highly reactive alkoxides that can lead to ether formation.
-
Temperature Control: Maintain the reaction temperature below 130°C.[1][9] Ideally, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate for the primary synthesis.
-
Avoid Acidic Catalysts: If possible, use a non-acidic catalyst for the primary reaction. If an acid catalyst is necessary, use the mildest possible acid and the lowest effective concentration.
-
Control of Reactant Ratios: Avoid a large excess of the fatty alcohol, as this can drive the equilibrium towards ether formation.[9] If the synthesis involves continuous addition of a reactant, control the feed rate to maintain a low instantaneous concentration of the fatty alcohol.
-
Monitoring the Reaction: Regularly monitor the reaction progress by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to check for the formation of less polar ether byproducts.
Issue 2: Presence of Ester Byproducts in the Final Product
Question: My fatty alcohol product is contaminated with significant amounts of esters. What is causing this and how can I prevent it?
Answer: Ester formation, specifically the formation of wax esters, occurs when unreacted fatty acids in your starting material react with the fatty alcohol product.[3] This is a classic Fischer esterification reaction, which is an equilibrium process.[4]
Reaction Pathway: Esterification Side Reaction
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. nyuscholars.nyu.edu [nyuscholars.nyu.edu]
- 5. Guerbet reaction of primary alcohols leading to beta-alkylated dimer alcohols catalyzed by iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. core.ac.uk [core.ac.uk]
- 7. cris.unibo.it [cris.unibo.it]
- 8. US20130165708A1 - Methods for suppressing isomerization of olefin metathesis products - Google Patents [patents.google.com]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Dehydration of Primary Alcohols Under Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the acid-catalyzed dehydration of primary alcohols.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the dehydration of primary alcohols under acidic conditions.
FAQs
Q1: What is the primary mechanism for the acid-catalyzed dehydration of primary alcohols?
Primary alcohols primarily undergo dehydration via an E2 (bimolecular elimination) mechanism.[1][2][3][4] This is because the formation of a primary carbocation, which would be required for an E1 mechanism, is highly unfavorable due to its instability.[3][5][6] The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst, forming a good leaving group (water).[1][2][7][8] A base (like the conjugate base of the acid or another alcohol molecule) then abstracts a proton from the adjacent carbon, leading to the concerted elimination of water and the formation of a double bond.[1][4]
Q2: My primary alcohol dehydration is producing a significant amount of ether as a byproduct. How can I minimize this?
The formation of a symmetrical ether is a common side reaction in the acid-catalyzed dehydration of primary alcohols, proceeding through an SN2 mechanism.[3][8] To favor the desired alkene product, the reaction temperature should be increased.[8][9][10][11] Lower temperatures and an excess of the alcohol reactant tend to favor ether formation.[9][11][12]
Q3: I am observing charring and the production of dark-colored byproducts in my reaction. What is the cause and how can I prevent it?
Charring and the formation of dark byproducts are often observed when using concentrated sulfuric acid as the catalyst.[13][14] Sulfuric acid is a strong oxidizing agent and can oxidize the alcohol, leading to the formation of carbon and other undesirable side products.[13][14] To mitigate this, consider using concentrated phosphoric(V) acid, which is a weaker oxidizing agent and generally leads to cleaner reactions.[13][14][15]
Q4: The yield of my desired alkene is low. What are some factors I can optimize?
Several factors can be optimized to improve the alkene yield:
-
Temperature: Ensure the reaction is heated sufficiently. For primary alcohols, temperatures in the range of 170-180°C are typically required for dehydration to an alkene.[1][10] Insufficient heating will favor ether formation.[1][10]
-
Catalyst: While sulfuric acid is a common catalyst, phosphoric(V) acid can provide cleaner results and may improve yield by reducing side reactions.[13][14][15] Other catalysts like alumina can also be used, particularly in the gas phase.[16]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time to reach completion.
-
Product Removal: As the dehydration reaction is reversible, removing the alkene as it is formed (e.g., by distillation) can help to shift the equilibrium towards the products.[17]
Q5: Can carbocation rearrangements occur during the dehydration of primary alcohols?
While the direct formation of a primary carbocation is unlikely, rearrangements can still occur.[3] The initially formed terminal alkene can be re-protonated under the acidic conditions to form a more stable secondary carbocation, which can then lead to the formation of an internal, more substituted alkene (Zaitsev's product).[18]
Data Presentation
Table 1: Typical Reaction Conditions for Dehydration of Primary Alcohols
| Alcohol | Catalyst | Temperature (°C) | Major Product(s) | Reference(s) |
| Ethanol | Conc. H₂SO₄ | ~140 | Diethyl ether | [8][11] |
| Ethanol | Conc. H₂SO₄ | 170 - 180 | Ethene | [1][10][13][16] |
| 1-Hexanol | Hf(OTf)₄ / Ti(IV) triflates | 140 - 180 | Hexenes | [19] |
| 1-Octanol | Phosphoric acid (stoichiometric) | 190 | Primarily ether, some octenes | [19] |
| Dodecanol | 1% aq. Triflic acid | High (not specified) | Terminal alkene | [20] |
Experimental Protocols
General Protocol for Acid-Catalyzed Dehydration of a Primary Alcohol (e.g., Ethanol to Ethene)
Materials:
-
Ethanol
-
Concentrated sulfuric acid or concentrated phosphoric(V) acid
-
Sodium hydroxide solution (for washing)
-
Boiling chips
-
Distillation apparatus
-
Heating mantle
-
Gas collection apparatus (if collecting a gaseous alkene)
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add a measured volume of ethanol. While cooling the flask in an ice bath, slowly and with swirling, add an excess of concentrated sulfuric acid. Add a few boiling chips to ensure smooth boiling.[13]
-
Apparatus Assembly: Assemble a distillation apparatus connected to the reaction flask. If the alkene is a gas at room temperature (like ethene), a gas collection setup (e.g., over water) will be needed at the end of the condenser.
-
Heating: Heat the reaction mixture to approximately 170°C using a heating mantle.[13] The temperature should be carefully controlled to favor alkene formation over ether formation.
-
Product Collection: The alkene and water will distill from the reaction mixture.
-
Purification: The collected product gas should be passed through a wash bottle containing sodium hydroxide solution to remove any acidic impurities like carbon dioxide or sulfur dioxide (especially if sulfuric acid was used).[13][14] The purified alkene can then be collected. For liquid alkenes, the distillate will form two layers. The aqueous layer should be removed, and the organic layer washed with water and then dried over an appropriate drying agent (e.g., anhydrous calcium chloride).[21][22]
-
Characterization: The final product can be characterized using techniques such as gas chromatography, IR spectroscopy, and NMR spectroscopy to confirm its identity and purity.[21]
Safety Precautions:
-
Concentrated acids are highly corrosive and should be handled with extreme care in a fume hood.[13][22]
-
The reaction should be performed in a well-ventilated area.
-
The products are often flammable.[22] Ensure there are no open flames.
Visualizations
Caption: E2 Mechanism for Primary Alcohol Dehydration.
Caption: Troubleshooting Workflow for Primary Alcohol Dehydration.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. brainly.com [brainly.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. aakash.ac.in [aakash.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 14.5 Reactions of Alcohols | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. science-revision.co.uk [science-revision.co.uk]
- 16. gdckulgam.edu.in [gdckulgam.edu.in]
- 17. studylib.net [studylib.net]
- 18. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 19. Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01038H [pubs.rsc.org]
- 20. youtube.com [youtube.com]
- 21. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 22. cerritos.edu [cerritos.edu]
Technical Support Center: Managing Toxic Alcohol Poisoning in Research Settings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with toxic alcohol poisoning models.
Troubleshooting Guides
Troubleshooting Common Issues in In Vitro Toxic Alcohol Studies
Q1: My cell viability is significantly lower than expected, even at low concentrations of methanol/ethylene glycol. What could be the cause?
A1: Several factors could be contributing to excessive cell death:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to toxic alcohols and their metabolites. Consider using a more robust cell line or one that is more relevant to the target organ of toxicity (e.g., hepatocytes for metabolism studies, retinal cells for methanol-induced ocular toxicity).
-
Metabolite Accumulation: The toxicity of methanol and ethylene glycol is primarily due to their acidic metabolites (formic acid and glycolic acid, respectively). Ensure your cell culture medium has sufficient buffering capacity to counteract the drop in pH. Consider more frequent media changes.
-
Contamination: Rule out microbial contamination of your cell cultures, which can cause non-specific cytotoxicity.
-
Solvent Effects: If you are using a solvent to dissolve the toxic alcohol, ensure that the final concentration of the solvent in the culture medium is not toxic to the cells. Run a solvent-only control.
Q2: I am not observing the expected metabolic conversion of the parent alcohol to its toxic metabolite in my cell culture model. What should I check?
A2: This issue often relates to the metabolic capacity of your chosen cell line:
-
Low Alcohol Dehydrogenase (ADH) Activity: The primary enzyme responsible for metabolizing toxic alcohols is ADH. Many common cell lines have low or negligible ADH activity. You may need to use primary hepatocytes or a cell line that has been genetically engineered to express higher levels of ADH.
-
Cofactor Depletion: The metabolic pathway requires cofactors such as NAD+. Ensure your culture medium contains adequate levels of these essential cofactors.
-
Incorrect Incubation Time: The conversion to toxic metabolites takes time. You may need to optimize the incubation period to allow for sufficient metabolite accumulation.
Q3: I am seeing a high degree of variability in my experimental replicates. How can I improve consistency?
A3: Variability can be minimized by standardizing your experimental procedures:
-
Cell Seeding Density: Ensure that all wells are seeded with the same number of cells and that the cells have formed a consistent monolayer before adding the toxic alcohol.
-
Reagent Preparation: Prepare fresh solutions of toxic alcohols and other reagents for each experiment to avoid degradation.
-
Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to ensure accurate dosing.
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.
Troubleshooting Common Issues in In Vivo (Animal) Models of Toxic Alcohol Poisoning
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate unrelated to expected toxicity | Administration trauma (e.g., gavage injury). Anesthesia complications. Dehydration. | Refine administration technique. Monitor animals closely during and after anesthesia. Provide fluid support (e.g., subcutaneous saline). |
| Inconsistent induction of metabolic acidosis | Variability in absorption. Individual differences in metabolism. Incorrect dosage. | Ensure consistent fasting period before administration. Use a sufficient number of animals to account for biological variability. Double-check dose calculations and administration volume. |
| Animal model does not develop expected end-organ damage (e.g., renal injury with ethylene glycol) | Species-specific differences in metabolism. Insufficient dose or duration of exposure. | Use a species known to be susceptible to the specific toxicity (e.g., cats are highly sensitive to ethylene glycol-induced renal toxicity).[1][2][3] Perform a dose-response study to determine the optimal dose for inducing the desired pathology. |
| Difficulty in collecting accurate and timely blood samples | Stress-induced physiological changes affecting results. Small sample volumes. | Acclimatize animals to handling and sampling procedures. Use appropriate and minimally invasive blood collection techniques (e.g., tail vein sampling). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for methanol and ethylene glycol?
A1: The parent alcohols, methanol and ethylene glycol, have relatively low toxicity.[4][5] Their toxicity arises from their metabolism by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) into highly toxic acidic metabolites.[6][7] For methanol, the primary toxic metabolite is formic acid, which can cause metabolic acidosis and optic nerve damage. For ethylene glycol, the toxic metabolites include glycolic acid, glyoxylic acid, and oxalic acid, which lead to severe metabolic acidosis and the formation of calcium oxalate crystals that can cause acute kidney injury.[1][8]
Q2: What are the roles of fomepizole and ethanol as antidotes?
A2: Both fomepizole and ethanol act as competitive inhibitors of ADH, the first and rate-limiting enzyme in the metabolism of toxic alcohols.[9][10] By blocking this enzyme, they prevent the formation of the toxic acidic metabolites. Fomepizole is a potent inhibitor of ADH, while ethanol acts as a preferential substrate for the enzyme.[11]
Q3: In a research setting, when would I choose to use fomepizole over ethanol, or vice versa?
A3: The choice of antidote in a research setting depends on the experimental goals:
-
Fomepizole: Offers a more controlled and specific inhibition of ADH with fewer confounding effects. It is easier to dose and does not cause the central nervous system depression associated with ethanol.[12][13] This makes it ideal for studies where the specific effects of ADH inhibition are being investigated.
-
Ethanol: May be used in models aiming to replicate clinical scenarios where fomepizole is not available. However, its use introduces the variable of ethanol's own pharmacological effects, which must be accounted for in the experimental design.[9]
Q4: What is the role of hemodialysis in managing toxic alcohol poisoning in a research context?
A4: In animal models, hemodialysis is not typically used as a primary intervention due to the complexity and scalability issues. However, the principles of hemodialysis are relevant. It serves to remove both the parent toxic alcohol and its toxic metabolites from the circulation, and it can also help to correct severe metabolic acidosis.[14] Research on novel extracorporeal removal techniques may be a relevant area of investigation.
Q5: What are the key biochemical markers to measure in an animal model of toxic alcohol poisoning?
A5: Key markers include:
-
Blood pH and bicarbonate levels: To assess the degree of metabolic acidosis.
-
Anion gap: An elevated anion gap is a hallmark of toxic alcohol poisoning.
-
Serum levels of the parent toxic alcohol: To confirm exposure and monitor clearance.
-
Serum levels of toxic metabolites (if assays are available): To directly measure the toxic burden.
-
Blood urea nitrogen (BUN) and creatinine: To assess renal function, particularly in ethylene glycol poisoning.[15]
-
Serum electrolytes: To monitor for disturbances.
Experimental Protocols
Protocol for Inducing Methanol Poisoning in a Rodent Model
Objective: To induce a consistent state of methanol poisoning with metabolic acidosis in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Methanol (analytical grade)
-
Sterile saline (0.9% NaCl)
-
Oral gavage needles
-
Animal balance
-
Blood gas analyzer
Methodology:
-
Fast the rats for 12-16 hours prior to methanol administration, with free access to water.
-
Weigh each rat immediately before dosing.
-
Prepare a 30% (v/v) solution of methanol in sterile saline.
-
Administer the methanol solution via oral gavage at a dose of 4 g/kg body weight.
-
House the rats in individual cages and monitor for clinical signs of toxicity, including lethargy, ataxia, and respiratory changes.
-
At predetermined time points (e.g., 6, 12, and 24 hours post-administration), collect blood samples for analysis of blood pH, bicarbonate, and methanol levels.
Protocol for Evaluating Antidote Efficacy in an Animal Model of Ethylene Glycol Poisoning
Objective: To assess the efficacy of an antidote in preventing ethylene glycol-induced acute kidney injury in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Ethylene glycol (analytical grade)
-
Antidote (e.g., fomepizole)
-
Vehicle control for the antidote
-
Sterile saline (0.9% NaCl)
-
Oral gavage and intraperitoneal injection needles
-
Metabolic cages for urine collection
-
Kits for measuring BUN and creatinine
Methodology:
-
House mice in metabolic cages for 24 hours to collect baseline urine.
-
Administer ethylene glycol (e.g., 10% solution in water) via oral gavage at a predetermined toxic dose.
-
Divide the mice into treatment groups:
-
Group 1: Ethylene glycol + vehicle control (administered at a specified time post-EG)
-
Group 2: Ethylene glycol + antidote (administered at the same time as the vehicle)
-
-
Administer the antidote or vehicle via the appropriate route (e.g., intraperitoneal injection for fomepizole).
-
Monitor the animals for clinical signs of toxicity.
-
Collect urine for 24 hours post-ethylene glycol administration.
-
At the end of the experiment (e.g., 48 hours), collect blood via cardiac puncture for measurement of BUN and creatinine.
-
Harvest kidneys for histological analysis of crystal deposition and tubular injury.
Quantitative Data Summary
Comparative Efficacy of Antidotes in Clinical and Preclinical Settings
| Antidote | Mechanism of Action | Advantages | Disadvantages |
| Fomepizole | Potent competitive inhibitor of alcohol dehydrogenase.[9] | High specificity, predictable pharmacokinetics, fewer side effects (no CNS depression), easier to dose.[12][13] | Higher cost. |
| Ethanol | Competitive substrate for alcohol dehydrogenase.[9] | Lower cost, widely available. | Difficult to maintain therapeutic levels, causes CNS depression, requires intensive monitoring.[16] |
A systematic review of 145 studies involving 897 patients with toxic alcohol ingestion found the following mortality rates:
-
Methanol Poisoning: 21.8% with ethanol treatment vs. 17.1% with fomepizole treatment.[9]
-
Ethylene Glycol Poisoning: 18.1% with ethanol treatment vs. 4.1% with fomepizole treatment.[9]
Common Biochemical Markers in Animal Models of Toxic Alcohol Poisoning
| Marker | Toxic Alcohol | Expected Change | Significance |
| Blood pH | Methanol, Ethylene Glycol | Decrease | Indicates metabolic acidosis. |
| Bicarbonate | Methanol, Ethylene Glycol | Decrease | Reflects buffering of acidic metabolites. |
| Anion Gap | Methanol, Ethylene Glycol | Increase | Hallmark of toxic alcohol poisoning due to accumulation of unmeasured anions (formate, glycolate, etc.). |
| Blood Urea Nitrogen (BUN) | Ethylene Glycol | Increase | Indicates renal dysfunction.[15] |
| Creatinine | Ethylene Glycol | Increase | Indicates renal dysfunction.[15] |
| Calcium | Ethylene Glycol | Decrease | Due to precipitation with oxalate to form calcium oxalate crystals.[6] |
Signaling Pathway Visualization
The following diagram illustrates the metabolic pathways of methanol and ethylene glycol and the points of inhibition by the antidotes fomepizole and ethanol.
Metabolic pathways of toxic alcohols and antidote inhibition points.
References
- 1. Ethylene Glycol Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Ethylene Glycol Poisoning in Dogs | VCA Animal Hospitals [vcahospitals.com]
- 3. Ethylene Glycol (Antifreeze) Poisoning - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethylene Glycol and Antifreeze Poisoning in Pets | ASPCApro [aspcapro.org]
- 7. methanolpoisoning.msf.org [methanolpoisoning.msf.org]
- 8. researchgate.net [researchgate.net]
- 9. A Systematic Review of Ethanol and Fomepizole Use in Toxic Alcohol Ingestions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dvm360.com [dvm360.com]
- 11. Which is better: ethanol or fomepizole? [synapse.koreamed.org]
- 12. Fomepizole versus ethanol in the treatment of acute methanol poisoning: Comparison of clinical effectiveness in a mass poisoning outbreak [pubmed.ncbi.nlm.nih.gov]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. methanolpoisoning.msf.org [methanolpoisoning.msf.org]
- 15. Diethylene glycol-induced toxicities show marked threshold dose response in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Diagnosis and Management of Toxic Alcohol Poisoning in the Emergency Department: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Emulsifying Properties of Cetyl, Stearyl, and Cetostearyl Alcohols in Oil-in-Water Emulsions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the emulsifying properties of three common fatty alcohols: cetyl alcohol, stearyl alcohol, and their combination, cetostearyl alcohol. Understanding the distinct characteristics of these excipients is crucial for formulating stable and effective emulsion-based drug delivery systems and cosmetic products. This report synthesizes available experimental data to highlight the performance differences in terms of emulsion stability, viscosity, and other relevant physical properties.
Introduction to Fatty Alcohols as Emulsion Stabilizers
Fatty alcohols are widely used in pharmaceutical and cosmetic formulations as co-emulsifiers, thickeners, and stabilizers for oil-in-water (O/W) emulsions. Their amphiphilic nature, with a polar hydroxyl group and a nonpolar hydrocarbon chain, allows them to orient at the oil-water interface, reducing interfacial tension and forming a stabilizing barrier around the dispersed oil droplets. The chain length of the fatty alcohol plays a significant role in its physicochemical properties and, consequently, its performance in an emulsion.
-
Cetyl Alcohol (C16) : A 16-carbon chain fatty alcohol.
-
Stearyl Alcohol (C18) : An 18-carbon chain fatty alcohol.
-
Cetostearyl Alcohol : A mixture of cetyl and stearyl alcohols, typically in ratios such as 30:70, 50:50, or 70:30.[1][2]
This guide focuses on the comparative emulsifying properties of these three fatty alcohols, providing insights into their impact on emulsion viscosity, stability, and texture.
Comparative Performance Data
| Property | Cetyl Alcohol (C16) | Stearyl Alcohol (C18) | Cetostearyl Alcohol (C16-C18 Blend) |
| Emulsion Stability | Lower stability when used alone; prone to crystallization upon storage, leading to a decrease in consistency.[3] | Lower stability when used alone; also prone to crystallization and emulsion cracking over time.[3] | Superior stability ; the blend of fatty alcohols disrupts crystal packing, leading to a more stable and robust emulsion structure.[3][4] |
| Viscosity/Thickening | Provides good viscosity, but may be less than stearyl or cetostearyl alcohol. Viscosity can increase over time. | Generally provides higher viscosity than cetyl alcohol due to its longer carbon chain.[4] | Excellent viscosity builder ; produces a higher viscosity and a more stable consistency compared to individual fatty alcohols.[4] |
| Texture & Feel | Imparts a softer, quicker-spreading feel to emulsions. | Creates a more substantial, richer texture. | Provides a creamy, smooth texture and is a good emollient. |
| Droplet Size | Tends to create emulsions with a less uniform droplet size distribution that can change over time. | Similar to cetyl alcohol, may not consistently produce fine, stable droplets when used as the sole fatty alcohol. | Contributes to the formation of smaller, more uniform droplets and helps maintain their size over time, enhancing stability.[5][6] |
| Optimal Use Cases | Lighter lotions and creams where a less viscous and quick-absorbing product is desired. | Richer creams and ointments requiring higher viscosity and a more occlusive feel. | A wide range of O/W emulsions, from lotions to heavy creams, where long-term stability and a specific rheological profile are critical. |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the emulsifying properties of fatty alcohols.
1. Emulsion Preparation (General Protocol)
A standardized oil-in-water emulsion formulation is prepared to ensure a consistent basis for comparison.
-
Oil Phase : A fixed percentage of a standard oil (e.g., mineral oil, isopropyl myristate) is combined with the fatty alcohol being tested (cetyl, stearyl, or cetostearyl alcohol) at a specified concentration (e.g., 2-5% w/w). A primary emulsifier (e.g., a non-ionic surfactant like Polysorbate 60) is also included in the oil phase.
-
Aqueous Phase : The aqueous phase consists of purified water and may contain humectants (e.g., glycerin) and preservatives.
-
Procedure :
-
The oil phase and aqueous phase are heated separately to 70-75°C.
-
The hot aqueous phase is slowly added to the hot oil phase with continuous homogenization using a high-shear mixer at a constant speed (e.g., 5000 rpm) for a defined period (e.g., 5-10 minutes).
-
The resulting emulsion is then cooled to room temperature with gentle stirring.
-
2. Viscosity Measurement
The rheological properties of the emulsions are characterized to determine the thickening effect of the fatty alcohols.
-
Instrument : A rotational viscometer or rheometer equipped with a specific spindle or geometry (e.g., cone-plate or parallel-plate).
-
Procedure :
-
A sample of the emulsion is allowed to equilibrate at a controlled temperature (e.g., 25°C).
-
The viscosity is measured at a constant shear rate (e.g., 10 s⁻¹) to allow for direct comparison.
-
Alternatively, a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) can be performed to characterize the shear-thinning behavior of the emulsion.
-
Measurements are typically taken at regular intervals (e.g., 24 hours, 7 days, 30 days) to assess viscosity stability over time.
-
3. Droplet Size Analysis
The size distribution of the oil droplets in the emulsion is a critical indicator of emulsion stability.
-
Instrument : Laser diffraction particle size analyzer or light scattering instrument.
-
Procedure :
-
A small sample of the emulsion is diluted with purified water to an appropriate concentration for analysis.
-
The diluted sample is introduced into the instrument, and the droplet size distribution is measured.
-
Key parameters to record include the mean droplet size (e.g., D[5] - volume weighted mean) and the span of the distribution (an indicator of uniformity).
-
Measurements are repeated over time to monitor for any changes, such as droplet coalescence (increase in size).
-
4. Emulsion Stability Assessment
The physical stability of the emulsion is evaluated under both normal and accelerated conditions.
-
Centrifugation Test :
-
A sample of the emulsion is centrifuged at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
The sample is then visually inspected for any signs of phase separation, such as creaming (upward movement of droplets) or sedimentation. The volume of the separated layer can be measured to quantify instability.
-
-
Accelerated Aging (Temperature Cycling) :
-
Emulsion samples are stored in sealed containers and subjected to alternating temperature cycles (e.g., 4°C for 24 hours followed by 40°C for 24 hours) for a specified number of cycles.
-
After each cycle, the samples are visually inspected for phase separation, and instrumental analyses (viscosity, droplet size) are performed to detect changes.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of fatty alcohols as emulsion stabilizers.
References
- 1. Cetyl stearyl alcohol c16-c18 | Interfat [interfat.com]
- 2. Fatty alcohols - Chempri [chempri.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Relationship between internal phase volume and emulsion stability: the cetyl alcohol/stearyl alcohol system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Erucyl Alcohol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of long-chain fatty alcohols such as erucyl alcohol is critical in various applications, from the quality control of raw materials in cosmetics and lubricants to the study of their metabolic pathways. The selection of a robust and validated analytical method is paramount to ensure data integrity and product quality. This guide provides an objective comparison of the two primary chromatographic techniques for erucyl alcohol quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), complete with supporting experimental data and detailed methodologies.
Comparison of Analytical Methods
Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a widely adopted and powerful technique for the analysis of volatile and semi-volatile compounds. Due to the high boiling point of erucyl alcohol, a derivatization step is typically required to increase its volatility and improve chromatographic peak shape. In contrast, High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally sensitive molecules. For long-chain alcohols that lack a strong chromophore, derivatization is often employed to introduce a UV-absorbing or fluorescent tag, enabling sensitive detection.
The choice between GC and HPLC depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. GC methods often offer higher resolution for separating similar long-chain alcohols, while HPLC can be advantageous for complex sample matrices where minimal sample preparation is desired.
Quantitative Performance Data
The following table summarizes representative validation parameters for the quantification of long-chain fatty alcohols using GC-FID and HPLC-UV. While specific data for erucyl alcohol is limited in publicly available literature, the presented data for other long-chain alcohols provides a reliable benchmark for method performance.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
| Analysis Time | 15 - 30 minutes | 10 - 20 minutes |
Experimental Protocols
Gas Chromatography (GC-FID) Method
This protocol describes a typical GC-FID method for the quantification of erucyl alcohol after derivatization.
1. Sample Preparation and Derivatization:
-
Accurately weigh 10 mg of the sample containing erucyl alcohol into a vial.
-
Add 1 mL of a suitable solvent (e.g., N,N-Dimethylformamide) and an internal standard (e.g., behenyl alcohol).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative of erucyl alcohol.
-
Cool the sample to room temperature before injection into the GC.
2. GC-FID Conditions:
-
Column: Agilent CP-Sil 8 CB (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 300°C.
3. Validation Parameters:
-
Linearity: Prepare a series of calibration standards of derivatized erucyl alcohol (e.g., 0.1 to 100 µg/mL) and inject them into the GC-FID. Plot the peak area ratio of erucyl alcohol to the internal standard against the concentration and perform a linear regression analysis.
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) by analyzing progressively more dilute solutions of the analyte and establishing the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy and Precision: Analyze replicate samples of a known concentration of erucyl alcohol on the same day (intra-day precision) and on different days (inter-day precision). Accuracy is determined by comparing the measured concentration to the known concentration and is expressed as percent recovery.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines an HPLC-UV method for erucyl alcohol quantification following derivatization to introduce a UV-active moiety.
1. Sample Preparation and Derivatization:
-
Accurately weigh 10 mg of the sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile).
-
Add an internal standard (e.g., a structurally similar long-chain alcohol).
-
Add a derivatizing agent, such as p-nitrobenzoyl chloride, along with a catalyst (e.g., pyridine).
-
Heat the mixture at 60°C for 1 hour to form the p-nitrobenzoyl ester of erucyl alcohol.
-
Cool the reaction mixture and, if necessary, perform a liquid-liquid extraction to remove excess reagent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at a wavelength appropriate for the derivative (e.g., 254 nm for p-nitrobenzoyl esters).
3. Validation Parameters:
-
The validation parameters (Linearity, LOD, LOQ, Accuracy, and Precision) are determined using a similar approach as described for the GC-FID method, by analyzing a series of calibration standards and quality control samples.
Visualizing the Workflow
To better understand the logical flow of validating an analytical method for erucyl alcohol quantification, the following diagrams illustrate the general experimental workflow and the decision-making process.
Efficacy of Long-Chain Fatty Alcohols in Topical Drug Delivery: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the role of erucyl alcohol and its surrogates as penetration enhancers in topical formulations.
The development of effective topical drug delivery systems is a cornerstone of modern pharmaceutical science. A key challenge in this field lies in overcoming the formidable barrier of the stratum corneum, the outermost layer of the skin. Chemical penetration enhancers are frequently incorporated into topical formulations to transiently and reversibly modulate this barrier, thereby facilitating the permeation of active pharmaceutical ingredients (APIs). Among the various classes of enhancers, long-chain fatty alcohols, such as erucyl alcohol, have garnered interest due to their biocompatibility and mechanism of action.
This guide provides a comparative analysis of the efficacy of long-chain fatty alcohols as topical drug delivery vehicles. Due to a scarcity of publicly available experimental data specifically on erucyl alcohol, this guide will utilize oleyl alcohol as a primary surrogate. Oleyl alcohol is a structurally similar C18 unsaturated fatty alcohol that is widely studied and used in topical formulations, making it a relevant and informative substitute.[1][2] The principles and mechanisms discussed are broadly applicable to other long-chain fatty alcohols.
Comparative Efficacy of Oleyl Alcohol as a Penetration Enhancer
Long-chain fatty alcohols are known to enhance skin penetration by disrupting the highly organized lipid structure of the stratum corneum.[3][4] This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to traverse.[4][5]
The following table summarizes experimental data from a study comparing the effect of oleyl alcohol and oleic acid on the ex vivo human skin permeation and retention of diclofenac diethylamine (DIC-DEA), a nonsteroidal anti-inflammatory drug.
| Enhancer (0.75%) | Cumulative Amount Permeated at 8h (μg/cm²)[6] | Cumulative Amount Permeated at 24h (μg/cm²)[6] | Drug Retention in Epidermis at 24h (μg/g)[4][7] | Drug Retention in Dermis at 24h (μg/g)[4][7] |
| Control (No Enhancer) | 0.85 ± 0.66 | Not Reported | Not Reported | Not Reported |
| Oleyl Alcohol | 0.85 ± 1.2 | Not Reported | Higher than Oleic Acid | Higher than Oleic Acid |
| Oleic Acid | 5.4 ± 4.1 | Not Reported | Lower than Oleyl Alcohol | Lower than Oleyl Alcohol |
Note: While oleic acid shows a faster initial permeation rate, oleyl alcohol leads to higher retention of the drug within the epidermis and dermis, which can be advantageous for local therapeutic effects.[4][7]
Mechanism of Action: Disruption of Stratum Corneum Lipids
The primary mechanism by which fatty alcohols like oleyl alcohol enhance skin penetration is through their interaction with the intercellular lipids of the stratum corneum. These lipids, primarily composed of ceramides, cholesterol, and free fatty acids, are arranged in highly ordered lamellar structures that form the main barrier to diffusion.[8][9][10]
Long-chain fatty alcohols, due to their amphipathic nature, can insert themselves into these lipid bilayers. The presence of a cis-double bond in unsaturated fatty alcohols like oleyl alcohol introduces a "kink" in the hydrocarbon chain, which disrupts the tight packing of the stratum corneum lipids.[4] This disruption leads to an increase in the fluidity of the lipid matrix, making it more permeable to drug molecules.
Experimental Protocols
The following is a generalized protocol for an in vitro skin permeation study using Franz diffusion cells, a standard method for evaluating the efficacy of topical formulations.
Objective: To quantify the permeation of an active pharmaceutical ingredient (API) from a topical formulation through an excised skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Topical formulation containing the API and penetration enhancer
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C
-
Syringes and needles for sampling
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Skin Preparation: Freshly excised skin is carefully prepared. Subcutaneous fat is removed, and the skin is dermatomed to a uniform thickness (typically 200-500 µm).
-
Franz Cell Assembly: The dermatomed skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber Filling: The receptor chamber is filled with a degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. A small magnetic stir bar is placed in the receptor chamber.
-
Equilibration: The assembled cells are placed in a water bath or on a heating block maintained at 32°C to mimic skin surface temperature. The receptor solution is stirred continuously.
-
Formulation Application: A precise amount of the topical formulation is applied evenly to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor solution are withdrawn from the sampling arm. An equal volume of fresh, pre-warmed receptor solution is immediately added back to the receptor chamber to maintain sink conditions.
-
Sample Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as HPLC.
-
Data Analysis: The cumulative amount of the API permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) and the lag time (tL) can be calculated from the linear portion of this plot.
Comparison with Other Penetration Enhancers
While this guide focuses on long-chain fatty alcohols, it is important to consider their performance in the context of other classes of chemical penetration enhancers.
-
Glycols (e.g., Propylene Glycol): Propylene glycol is a widely used solvent and penetration enhancer.[11][12] It is thought to work by solvating the keratin in the corneocytes and by inserting into the lipid bilayers.[11]
-
Terpenes (e.g., Limonene, Menthol): Terpenes are derived from essential oils and are known to be potent penetration enhancers.[13][14] They are believed to disrupt the stratum corneum lipids and have been shown to be more effective than some synthetic enhancers.[14]
-
Fatty Acids (e.g., Oleic Acid): As demonstrated in the data table, unsaturated fatty acids like oleic acid can be very effective penetration enhancers, often showing a more rapid onset of action compared to their alcohol counterparts.[4][6] However, they may also have a higher potential for skin irritation.[4][7]
The choice of penetration enhancer ultimately depends on the physicochemical properties of the API, the desired delivery profile, and the potential for skin irritation.
Conclusion
Long-chain fatty alcohols, exemplified by oleyl alcohol as a surrogate for erucyl alcohol, are effective penetration enhancers for topical drug delivery. Their mechanism of action, primarily involving the fluidization of the stratum corneum lipid bilayers, allows for increased permeation of a variety of active pharmaceutical ingredients. While they may not always provide the most rapid penetration compared to other enhancers like oleic acid, their ability to increase drug retention in the skin layers can be beneficial for localized therapies. For researchers and drug development professionals, a thorough understanding of the comparative efficacy and mechanisms of different penetration enhancers is crucial for the rational design of safe and effective topical drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers | Semantic Scholar [semanticscholar.org]
- 8. The physics of stratum corneum lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opendermatologyjournal.com [opendermatologyjournal.com]
- 10. Human stratum corneum lipids: characterization and regional variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Terpenes and Essential Oils in Pharmaceutics: Applications as Therapeutic Agents and Penetration Enhancers with Advanced Delivery Systems for Improved Stability and Bioavailability [mdpi.com]
- 14. Natural Terpenes as Penetration Enhancers for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Saturated versus Unsaturated Fatty Alcohols for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of saturated and unsaturated fatty alcohols, offering objective performance data and supporting experimental evidence. It is intended for researchers, scientists, and professionals in the field of drug development who utilize these compounds as excipients, penetration enhancers, or formulation components.
Introduction
Fatty alcohols are high-molecular-weight, straight-chain primary alcohols derived from natural fats and oils or produced synthetically. They are broadly classified into two main groups: saturated fatty alcohols, which contain no carbon-carbon double bonds, and unsaturated fatty alcohols, which possess one or more double bonds. This fundamental structural difference significantly influences their physicochemical properties and, consequently, their functional roles in various applications, from cosmetics to pharmaceutical formulations. Understanding these differences is paramount for selecting the appropriate fatty alcohol to achieve desired product performance and stability.
Physicochemical Properties: A Comparative Overview
The presence or absence of double bonds in the hydrocarbon chain of fatty alcohols dictates their physical and chemical characteristics. Saturated fatty alcohols are typically waxy solids at room temperature, with their melting points increasing with chain length. In contrast, the cis double bonds in unsaturated fatty alcohols introduce kinks in their structure, preventing tight packing and resulting in lower melting points, often rendering them liquids at ambient temperatures.
Table 1: Comparative Physicochemical Properties of Common C16 and C18 Fatty Alcohols
| Property | Saturated Fatty Alcohols | Unsaturated Fatty Alcohols |
| Cetyl Alcohol (C16:0) | Palmitoleyl Alcohol (C16:1) | |
| Melting Point (°C) | 49.3 | ~0 |
| Boiling Point (°C) | 344 | - |
| Solubility in Water | Insoluble | Insoluble |
| Solubility in Ethanol | Soluble | Soluble |
| Viscosity (mPa·s) | Higher (solid at room temp) | Lower |
| Stearyl Alcohol (C18:0) | Oleyl Alcohol (C18:1) | |
| Melting Point (°C) | 59.4 - 59.8[1][2] | 13 - 19 |
| Boiling Point (°C) | 210 (at 15 mmHg)[1][2] | 330 - 360 |
| Solubility in Water | 1.1 x 10⁻³ mg/L[2] | Insoluble |
| Solubility in Ethanol | Soluble[1] | Soluble |
| Viscosity (mPa·s) | 9.82 (at 64 °C)[1] | Lower than stearyl alcohol |
Performance in Drug Delivery: Skin Permeation Enhancement
Fatty alcohols are widely recognized for their ability to act as penetration enhancers in transdermal drug delivery systems. They are thought to fluidize the stratum corneum lipids, thereby increasing the diffusion of active pharmaceutical ingredients (APIs) through the skin barrier.
A comparative study on the effect of saturated and unsaturated fatty alcohols on the permeation of melatonin through porcine and human skin revealed key differences. For saturated fatty alcohols, a parabolic relationship was observed between the carbon chain length and the permeation enhancement, with decanol (C10) showing the maximum effect.[3][4] In the case of unsaturated fatty alcohols, an increase in the number of double bonds from one (oleyl alcohol) to two (linoleyl alcohol) generally increased permeation. However, a further increase to three double bonds (linolenyl alcohol) led to a decrease in permeation enhancement.[3]
Experimental Data: Melatonin Permeation
| Fatty Alcohol (5%) | Mean Flux (µg/cm²/h) across Porcine Skin | Enhancement Ratio (vs. Control) |
| Saturated | ||
| Octanol (C8) | 1.85 | 13.2 |
| Decanol (C10) | 2.55 | 18.2 |
| Lauryl Alcohol (C12) | 1.95 | 13.9 |
| Unsaturated | ||
| Oleyl Alcohol (C18:1) | 2.15 | 15.4 |
| Linoleyl Alcohol (C18:2) | 2.45 | 17.5 |
| Linolenyl Alcohol (C18:3) | 1.75 | 12.5 |
| Data adapted from a study by Godavarthi et al. (2001) |
Stability Profile: Oxidative and Thermal Stability
A critical consideration in formulation development is the stability of the excipients. The presence of double bonds in unsaturated fatty alcohols makes them more susceptible to oxidation compared to their saturated counterparts. This can lead to the formation of degradation products that may affect the efficacy and safety of the final product.
Oxidative Stability: Saturated fatty alcohols are highly resistant to oxidation. Unsaturated fatty alcohols, particularly polyunsaturated ones, can undergo autoxidation, a process initiated by free radicals and accelerated by heat, light, and the presence of metal ions.
Thermal Stability: Saturated fatty acids are generally more thermally stable than unsaturated fatty acids.[5] By extension, saturated fatty alcohols are expected to exhibit greater thermal stability. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to determine the melting behavior and decomposition temperatures.[6][7]
Biological Interactions: Influence on Cellular Signaling Pathways
Fatty alcohols can influence cellular processes by modulating membrane properties and interacting with signaling proteins. Their amphiphilic nature allows them to partition into cell membranes, altering fluidity and potentially affecting the function of membrane-bound enzymes and receptors.
Protein Kinase C (PKC) Modulation
Protein Kinase C (PKC) is a family of enzymes that play a crucial role in various signal transduction pathways, controlling processes like cell growth, differentiation, and apoptosis. Alcohols have been shown to modulate PKC activity.[4][8][9] The fluidizing effect of certain alcohols on the lipid bilayer can alter the membrane environment, which in turn affects PKC's interaction with the membrane and its subsequent activation.[8] While much of the research has focused on short-chain alcohols, the principle of membrane perturbation by longer-chain fatty alcohols suggests a similar modulatory role. The differing effects of saturated and unsaturated fatty alcohols on membrane fluidity imply they could differentially regulate PKC signaling.
Phospholipase C (PLC) Signaling Pathway
Phospholipase C (PLC) is another key enzyme in signal transduction that cleaves phospholipids to generate second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10] Studies have shown that short-chain alcohols can potentiate the activation of PLC.[11][12] The ability of alcohols to stimulate PLC is related to their lipid solubility.[11] Given their lipophilic nature, it is plausible that both saturated and unsaturated fatty alcohols could influence PLC-mediated signaling, potentially by altering the membrane environment where PLC is active.
Experimental Protocols
Protocol 1: Determination of Skin Permeation using Franz Diffusion Cells
This protocol outlines the in vitro assessment of the effect of fatty alcohols on the transdermal permeation of a model drug.
Methodology:
-
Skin Preparation: Excise full-thickness skin and dermatomed to a thickness of approximately 500 µm.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and equilibrate the system to 37°C. Ensure the medium is constantly stirred.
-
Formulation Application: Apply a finite dose of the formulation containing the API and the fatty alcohol penetration enhancer to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh, pre-warmed medium.
-
Quantification: Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve. The enhancement ratio (ER) is calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation (without the enhancer).
Protocol 2: Assessment of Oxidative Stability
This protocol describes a method for comparing the oxidative stability of saturated and unsaturated fatty alcohols.
Methodology (Schaal Oven Test):
-
Sample Preparation: Place equal amounts of the saturated and unsaturated fatty alcohol into separate open glass containers.
-
Incubation: Store the samples in an oven at a constant elevated temperature (e.g., 60-63°C).
-
Monitoring: At regular intervals, withdraw a small aliquot from each sample.
-
Analysis: Analyze the withdrawn samples for indicators of oxidation, such as peroxide value (PV) or the presence of secondary oxidation products (e.g., aldehydes) using appropriate analytical techniques (e.g., titration, gas chromatography).
-
Data Interpretation: Plot the chosen oxidation marker against time. A slower rate of increase indicates higher oxidative stability.
Synthesis Overview
The primary route for the production of fatty alcohols is the reduction of fatty acids or their esters.
Saturated Fatty Alcohols (e.g., Stearyl Alcohol): Stearyl alcohol is produced by the catalytic hydrogenation of stearic acid or its esters, which are typically derived from saturated fats like tallow.[2]
Unsaturated Fatty Alcohols (e.g., Oleyl Alcohol): The synthesis of oleyl alcohol requires a more selective reduction method to avoid the hydrogenation of the carbon-carbon double bond. The Bouveault-Blanc reduction, which uses sodium and an alcohol, is a classic method for this purpose. Modern industrial processes often involve the catalytic hydrogenation of oleic acid esters under specific conditions that favor the reduction of the ester group over the double bond.[8]
References
- 1. phexcom.com [phexcom.com]
- 2. Stearyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ethanol on protein kinase C alpha activity induced by association with Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid Method for Determining the Oxidative Stability of Oils Suitable for Breeder Size Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 8. Action of organic solvents on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethanol and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospholipase C - Wikipedia [en.wikipedia.org]
- 11. Alcohol-induced stimulation of phospholipase C in human platelets requires G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Comparative Guide to the Spectroscopic Analysis of 13-Docosen-1-ol, (13Z)- for Purity Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic techniques for confirming the purity of 13-Docosen-1-ol, (13Z)-, also known as Erucyl alcohol. We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). To provide a clear benchmark, we will compare the spectroscopic data of 13-Docosen-1-ol, (13Z)- with that of a common alternative, Oleyl alcohol ((9Z)-octadecen-1-ol).
Spectroscopic Techniques at a Glance
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure of a compound, allowing for the identification and quantification of the main component and any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule. It is a rapid and non-destructive technique useful for confirming the presence of key chemical bonds and detecting certain types of impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that separates components of a mixture (GC) and provides information about their molecular weight and fragmentation pattern (MS). It is highly sensitive for detecting and identifying volatile impurities.[3]
Data Presentation: Spectroscopic Comparison
The following table summarizes the key spectroscopic data for 13-Docosen-1-ol, (13Z)- and Oleyl alcohol. This data is essential for interpreting spectra and confirming the identity and purity of the target compound.
| Spectroscopic Technique | Characteristic Data for 13-Docosen-1-ol, (13Z)- (Erucyl alcohol) | Characteristic Data for Oleyl alcohol |
| ¹H NMR (ppm) | ~5.34 (m, 2H, -CH=CH-), ~3.64 (t, 2H, -CH₂-OH), ~2.01 (m, 4H, -CH₂-CH=), ~1.57 (m, 2H, -CH₂-CH₂OH), ~1.27 (br s, alkyl chain), ~0.88 (t, 3H, -CH₃) | ~5.34 (m, 2H, -CH=CH-), ~3.64 (t, 2H, -CH₂-OH), ~2.01 (m, 4H, -CH₂-CH=), ~1.57 (m, 2H, -CH₂-CH₂OH), ~1.28 (br s, alkyl chain), ~0.88 (t, 3H, -CH₃)[4][5] |
| ¹³C NMR (ppm) | ~130 (olefinic carbons), ~63 (carbon attached to -OH), ~33 (allylic carbons), ~20-30 (alkyl chain carbons) | ~130 (olefinic carbons), ~63 (carbon attached to -OH), ~33 (allylic carbons), ~20-30 (alkyl chain carbons)[6] |
| FTIR (cm⁻¹) | ~3330 (O-H stretch, broad), ~3005 (C-H stretch, alkene), ~2920 & ~2850 (C-H stretch, alkane), ~1655 (C=C stretch), ~1060 (C-O stretch) | ~3349 (O-H stretch, broad), ~3005 (C-H stretch, alkene), ~2920 & ~2850 (C-H stretch, alkane), ~1655 (C=C stretch), ~1057 (C-O stretch)[2][7] |
| GC-MS (m/z) | Molecular Ion [M]⁺: 324.6, Loss of water [M-18]⁺: 306.6. Common fragments from alpha-cleavage and dehydration.[8][9] | Molecular Ion [M]⁺: 268.5, Loss of water [M-18]⁺: 250.5. Common fragments from alpha-cleavage and dehydration.[2][9][10] |
Experimental Protocols
Detailed methodologies for each spectroscopic technique are provided below to ensure reproducibility and accurate data acquisition.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the alcohol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[11]
-
-
Purity Determination: Purity can be determined by integrating the characteristic peaks of 13-Docosen-1-ol, (13Z)- and comparing them to the integrals of any impurity peaks.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal. Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean ATR crystal or salt plate should be recorded and subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for the hydroxyl group (O-H), alkyl chains (C-H), the carbon-carbon double bond (C=C), and the carbon-oxygen single bond (C-O) to confirm the compound's identity.[12]
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the alcohol (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
For improved volatility and peak shape, derivatization to form trimethylsilyl (TMS) ethers can be performed using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) at a rate of 4-10°C/min, and hold for a few minutes.[3][13]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Temperatures: Ion source at ~230°C and transfer line at ~280°C.
-
-
Data Analysis: Identify the peak corresponding to 13-Docosen-1-ol, (13Z)- by its retention time and mass spectrum. The presence of other peaks indicates impurities, which can be identified by their mass spectra and comparison to spectral libraries.
Mandatory Visualizations
Caption: Workflow for Spectroscopic Purity Analysis.
Caption: Logical Relationships in Spectroscopic Analysis.
Comparison of Techniques for Purity Analysis
-
NMR Spectroscopy is unparalleled for structural elucidation and is highly effective for quantifying impurities, provided they are present in sufficient concentration (typically >0.1%). It can readily distinguish between isomers if their spectral signatures are different.
-
FTIR Spectroscopy is an excellent, rapid screening tool. While not typically used for quantification, it can quickly confirm the presence of the characteristic alcohol and alkene functional groups and detect gross impurities with different functional groups (e.g., carboxylic acids from oxidation).
-
GC-MS offers the highest sensitivity for volatile and semi-volatile impurities. It excels at separating structurally similar compounds and providing definitive identification through mass spectral libraries. This makes it the preferred method for detecting trace impurities that might be missed by NMR or FTIR.
For a comprehensive purity assessment of 13-Docosen-1-ol, (13Z)-, a multi-technique approach is recommended. GC-MS should be employed for its superior sensitivity in detecting trace volatile impurities. NMR spectroscopy is essential for confirming the primary structure and for quantifying any significant impurities. FTIR spectroscopy serves as a rapid and cost-effective method for initial identity confirmation and quality control. The combination of these techniques provides a robust and reliable confirmation of the purity of 13-Docosen-1-ol, (13Z)-, which is critical for its application in research, and drug development.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubcompare.ai [pubcompare.ai]
- 4. aocs.org [aocs.org]
- 5. Oleyl alcohol(143-28-2) 1H NMR [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Erucyl alcohol | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Oleyl Alcohol | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. forensicresources.org [forensicresources.org]
In-Vitro Drug Release from Fatty Alcohol-Based Carriers: A Comparative Guide
While specific research on Erucyl alcohol as a primary drug delivery vehicle is limited, the broader class of long-chain fatty alcohols is extensively utilized in the development of lipid-based drug carriers, particularly Solid Lipid Nanoparticles (SLNs). This guide provides a comparative analysis of in-vitro drug release studies from SLNs formulated with various fatty alcohols and other lipids, offering valuable insights for researchers, scientists, and drug development professionals.
Solid Lipid Nanoparticles have emerged as a viable alternative to traditional drug delivery systems like liposomes and polymeric nanoparticles.[1] The solid nature of their lipid core at physiological temperatures is a key attribute that facilitates controlled and sustained drug release.[2][3] Fatty alcohols are frequently employed as the lipid matrix in these formulations due to their biocompatibility, biodegradability, and capacity to solubilize a diverse range of therapeutic agents.
Comparative Analysis of Physicochemical Properties and Drug Release
The performance of a drug carrier is dictated by its physicochemical properties and its ability to release the encapsulated drug in a controlled manner. The following tables provide a comparative summary of these parameters for SLNs formulated with different lipid matrices.
Table 1: Physicochemical Characteristics of Various Drug-Loaded Solid Lipid Nanoparticles
| Lipid Carrier | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Citation |
| Glyceryl behenate | Haloperidol | 103 ± 9 | 0.190 ± 0.029 | -23.5 ± 1.07 | 79.46 ± 1.97 | [4] |
| Glyceryl behenate | Donepezil | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Glyceryl behenate | Aceclofenac | 226.9 | Not Specified | Not Specified | 90 | [6] |
| Cetyl alcohol | Prednisolone | 59.99 - 594.70 | 0.39 - 1 | -34.37 to -15.73 | Not Specified | [7] |
| Cetyl palmitate / Stearic acid | Coenzyme Q10 | 50 - 100 | < 0.2 | Not Specified | 99 ± 0.5 | [1] |
| Glycerol monostearate | Garlic oil | 106.5 ± 40.3 | Not Specified | Not Specified | > 90 | [8] |
Table 2: In-Vitro Drug Release Profiles from Various Solid Lipid Nanoparticles
| Lipid Carrier | Drug | Release Medium | Time (h) | Cumulative Release (%) | Release Kinetics Model | Citation |
| Glyceryl behenate | Haloperidol | Phosphate Buffer (pH 7.4) | 24 | 87.21 ± 3.63 | Not Specified | [4] |
| Glyceryl behenate | Donepezil | Phosphate Buffer (pH 7.4) | 24 | 96.72 ± 5.89 | Higuchi | [5] |
| Glyceryl behenate | Aceclofenac | Not Specified | Not Specified | 90.22 | Not Specified | [6] |
| Cetyl palmitate / Stearic acid | Coenzyme Q10 | Not Specified | Not Specified | Biphasic release | Not Specified | [1] |
Experimental Methodologies
Standardized and detailed experimental protocols are fundamental for the reproducibility of scientific research. The following sections outline common methods for the preparation of fatty alcohol-based SLNs and the subsequent evaluation of in-vitro drug release.
Preparation of Solid Lipid Nanoparticles
A prevalent method for the fabrication of SLNs is the emulsification-ultrasonication technique .[7]
-
Preparation of the Lipid Phase : The solid lipid, such as cetyl alcohol, is melted at a temperature 5-10°C above its melting point. The lipophilic drug is subsequently dissolved in the molten lipid.
-
Preparation of the Aqueous Phase : A suitable surfactant, for instance, Tween 20, is dissolved in distilled water and heated to the same temperature as the lipid phase.
-
Formation of the Emulsion : The hot aqueous phase is dispersed into the hot lipid phase under high-speed agitation to form a coarse oil-in-water emulsion.
-
Size Reduction : The coarse emulsion is then processed through a high-pressure homogenizer or subjected to ultrasonication to reduce the particle size to the nanometer scale.
-
Formation of Nanoparticles : The resulting nanoemulsion is cooled in an ice bath, which causes the lipid to recrystallize and form solid lipid nanoparticles.
An alternative and widely adopted method is the solvent emulsification diffusion technique .[5]
-
Preparation of the Organic Phase : The therapeutic agent and the lipid matrix, for example, Glyceryl behenate, are dissolved in a water-miscible organic solvent.
-
Preparation of the Aqueous Phase : An aqueous solution is prepared by dissolving a surfactant, such as a combination of Tween 80 and Poloxamer 188, in water.
-
Emulsification : The organic phase is emulsified into the aqueous phase with continuous stirring.
-
Nanoparticle Precipitation : The resulting emulsion is then diluted with a larger volume of water. This causes the organic solvent to diffuse into the aqueous phase, leading to the precipitation of the lipid and the formation of SLNs.
In-Vitro Drug Release Assessment
The dialysis bag diffusion method is a standard and widely accepted technique for evaluating the in-vitro release kinetics of drugs from nanoparticle formulations.[5]
-
A predetermined quantity of the drug-loaded SLN dispersion is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO).
-
The sealed dialysis bag is then submerged in a receptor medium, typically a phosphate buffer with a defined pH, maintained at 37°C with constant stirring.
-
At specified time intervals, samples of the receptor medium are withdrawn for analysis. An equivalent volume of fresh medium is added to maintain sink conditions.
-
The concentration of the released drug in the collected samples is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Visualizing Experimental Processes and Relationships
The following diagrams illustrate the typical workflow for SLN preparation and testing, and the classification of various lipid-based drug delivery systems.
Caption: A typical experimental workflow for the formulation and in-vitro release testing of Solid Lipid Nanoparticles.
Caption: A diagram illustrating the classification of various lipid-based drug delivery systems.
References
- 1. Novel formulation and evaluation of a Q10-loaded solid lipid nanoparticle cream: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Lipid Nanoparticles [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. rjptonline.org [rjptonline.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ikm.org.my [ikm.org.my]
- 8. europeanreview.org [europeanreview.org]
Erucyl Alcohol: A Comparative Analysis of its Impact on Skin Barrier Function Against Other Key Lipids
For Immediate Release
This guide provides a comprehensive comparison of erucyl alcohol's potential effects on skin barrier function relative to other critical lipid classes, including ceramides, cholesterol, and free fatty acids. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of topical products for skin health.
Introduction to Skin Barrier Lipids
The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier between the body and the external environment. Its integrity is largely dependent on a complex matrix of intercellular lipids, primarily composed of ceramides, cholesterol, and free fatty acids. These lipids are organized into highly ordered lamellar structures that regulate transepidermal water loss (TEWL) and prevent the penetration of harmful substances. Disruption of this lipid barrier is implicated in various dermatological conditions, including atopic dermatitis, psoriasis, and xerosis.
This guide will delve into the known effects of these foundational lipids and compare them with the potential role of erucyl alcohol, a long-chain monounsaturated fatty alcohol. Due to the limited direct experimental data on erucyl alcohol's impact on skin barrier function, this comparison will leverage data on the structurally similar behenyl alcohol (C22 saturated fatty alcohol) as a proxy, alongside established findings for other lipid categories.
Comparative Analysis of Lipid Effects on Skin Barrier Function
The following table summarizes the known and inferred effects of various lipid classes on key skin barrier parameters.
| Lipid Class | Key Functions in Skin Barrier | Effect on Transepidermal Water Loss (TEWL) | Mechanism of Action |
| Erucyl Alcohol (inferred from Behenyl Alcohol) | Emollient, Occlusive Agent | Expected to decrease TEWL | Forms a protective layer on the skin surface, reducing water evaporation and helping to lock in moisture.[1][2] |
| Ceramides | Structural component of lipid lamellae, cell signaling | Decreases TEWL | Fills intercellular spaces in the stratum corneum, forming a highly ordered, impermeable barrier to water loss.[1][3] |
| Cholesterol | Fluidity regulator of the lipid barrier, structural component | Decreases TEWL | Intercalates between ceramides and free fatty acids, optimizing the packing and organization of the lipid lamellae for optimal barrier function. |
| Free Fatty Acids (Long-Chain, Saturated) | Structural component of lipid lamellae | Decreases TEWL | Co-organizes with ceramides and cholesterol to form the lamellar structure. Chain length is critical; shorter chains can disrupt the barrier. |
| Oleic Acid (Unsaturated Fatty Acid) | Can act as a penetration enhancer | Can increase TEWL | In high concentrations or in inappropriate formulations, it can disrupt the organization of the stratum corneum lipids, leading to increased permeability and water loss. |
Detailed Experimental Protocols
The assessment of a substance's effect on skin barrier function relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited in the study of skin barrier lipids.
In Vitro Skin Barrier Disruption and Repair Model
This model is utilized to assess the ability of a test compound to repair a compromised skin barrier.
-
Tissue Preparation: Porcine ear skin is often used due to its structural similarity to human skin. The skin is excised, cleaned, and the subcutaneous fat is removed. Full-thickness skin samples are then mounted on Franz diffusion cells.[1][3]
-
Barrier Disruption: The skin barrier is disrupted using one of the following methods:
-
Tape Stripping: Repeated application and removal of adhesive tape to strip away layers of the stratum corneum.
-
Solvent Extraction: Topical application of a mixture of organic solvents (e.g., acetone and ether) to extract intercellular lipids.
-
Detergent Treatment: Application of a sodium lauryl sulfate (SLS) solution to induce irritation and damage the barrier.[1][3]
-
-
Treatment: The disrupted skin is treated with a formulation containing the test lipid (e.g., a ceramide-based cream or a solution containing a specific fatty acid). A control group with a disrupted barrier receives a vehicle-only formulation.
-
Assessment of Barrier Function:
-
Transepidermal Water Loss (TEWL): Measured using a Tewameter® or a similar device at baseline, after disruption, and at various time points after treatment. A decrease in TEWL in the treated group compared to the control group indicates barrier repair.
-
Permeation Studies: A marker molecule (e.g., a fluorescent dye or a radiolabeled compound) is applied to the skin surface, and its penetration through the skin is measured over time by sampling the receptor fluid in the Franz cell. Reduced penetration in the treated group signifies improved barrier function.[3]
-
-
Stratum Corneum Analysis: After the experiment, the stratum corneum can be isolated and analyzed using techniques like Fourier Transform Infrared (FTIR) spectroscopy to assess the organization and conformation of the intercellular lipids.[1][3]
In Vivo Transepidermal Water Loss (TEWL) Measurement
This non-invasive method is a standard for assessing skin barrier function in human subjects.
-
Subject Acclimatization: Subjects are required to acclimatize in a room with controlled temperature and humidity for at least 30 minutes before measurements are taken.
-
Measurement Sites: Test sites are marked on the volar forearm or other relevant skin areas.
-
Baseline Measurement: Baseline TEWL is measured at each test site using a Tewameter®.
-
Product Application: A standardized amount of the test formulation is applied to the designated test sites. A control site is left untreated or treated with a vehicle.
-
Post-Application Measurements: TEWL is measured at specified time points after product application (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: The change in TEWL from baseline is calculated for each site. A statistically significant decrease in TEWL at the treated sites compared to the control site indicates an improvement in skin barrier function.
Visualizing Skin Barrier Dynamics
The following diagrams illustrate key concepts and workflows related to the assessment of skin barrier function.
Caption: Experimental workflows for in vitro and in vivo assessment of skin barrier function.
Caption: The role of key lipids in maintaining the lamellar structure and function of the skin barrier.
References
A Comparative Guide to the Isomeric Purity Analysis of (13Z)- vs. (13E)-Docosen-1-ol
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the isomeric purity of long-chain unsaturated alcohols, such as (13Z)-Docosen-1-ol (erucyl alcohol) and (13E)-Docosen-1-ol (brassidyl alcohol), is critical in various research and development applications, including drug formulation, materials science, and biochemistry. The distinct geometric configurations of these isomers can lead to significant differences in their physicochemical properties and biological activities. This guide provides a comparative overview of the primary analytical techniques for assessing the isomeric purity of these C22 monounsaturated alcohols, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for isomeric purity analysis depends on factors such as the required sensitivity, resolution, sample throughput, and the availability of instrumentation. The three primary techniques employed for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle of Separation/Differentiation | Advantages | Disadvantages | Typical Quantitative Readout |
| Gas Chromatography (GC) | Difference in volatility and interaction with the stationary phase. | High resolution, high sensitivity (with FID or MS), well-established methods. | Requires derivatization to increase volatility (e.g., silylation), high temperatures can potentially cause isomerization. | Retention time, peak area, Kovats retention index. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between the mobile and stationary phases. Silver ion (Ag+) chromatography is particularly effective for separating cis/trans isomers. | High versatility in column and mobile phase selection, non-destructive, suitable for preparative scale. | Can be lower resolution than GC for some isomers, may require derivatization for detection (e.g., UV-absorbing tags). | Retention time, peak area, resolution (Rs). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differences in the magnetic environments of atomic nuclei (¹H and ¹³C) due to the geometric isomerism. | Provides detailed structural information, non-destructive, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures, may require high-field instruments for good resolution. | Chemical shift (δ), coupling constants (J), peak integration. |
Experimental Protocols
Gas Chromatography (GC) Analysis
Objective: To separate and quantify (13Z)- and (13E)-Docosen-1-ol isomers.
Methodology:
-
Sample Preparation (Derivatization):
-
To a solution of the docosen-1-ol isomer mixture (approx. 1 mg) in a suitable solvent (e.g., 100 µL of pyridine), add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ethers.
-
Evaporate the solvent and excess reagent under a stream of nitrogen and reconstitute the sample in hexane for GC injection.
-
-
GC-FID Conditions:
-
Column: A long, polar capillary column is recommended for separating geometric isomers. A column such as a CP-Sil 88 or a similar cyanopropyl-based phase (e.g., 100 m x 0.25 mm i.d., 0.20 µm film thickness) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 10 minutes.
-
Ramp: Increase to 220°C at a rate of 1°C/min.
-
Hold at 220°C for 30 minutes.
-
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 260°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
Expected Results: The (13E)-isomer (brassidyl alcohol) is expected to have a slightly shorter retention time than the (13Z)-isomer (erucyl alcohol) on a polar stationary phase. The Kovats retention index for (13Z)-docosen-1-ol on a non-polar column has been reported to be 2466.5.[1]
High-Performance Liquid Chromatography (HPLC) with Silver Ion Chromatography
Objective: To achieve baseline separation of (13Z)- and (13E)-Docosen-1-ol.
Methodology:
-
Sample Preparation:
-
The underivatized alcohols can often be analyzed directly. Dissolve the sample in the initial mobile phase.
-
For enhanced detection, derivatization with a UV-active chromophore (e.g., p-nitrobenzoyl chloride) can be performed.
-
-
Ag+-HPLC Conditions:
-
Column: A silver ion-impregnated silica column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or isooctane) and a more polar solvent (e.g., acetonitrile or isopropanol). A typical gradient might start with a high percentage of the non-polar solvent and gradually increase the proportion of the polar solvent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20-25°C.
-
Detection:
-
Evaporative Light Scattering Detector (ELSD) for underivatized alcohols.
-
UV detector (e.g., at 254 nm) for derivatized alcohols.
-
-
Expected Results: In silver ion chromatography, the separation is based on the interaction of the silver ions with the π-electrons of the double bond. The more sterically hindered cis isomer forms a stronger complex and is retained longer than the trans isomer. Therefore, (13E)-Docosen-1-ol will elute before (13Z)-Docosen-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify the isomeric ratio of (13Z)- and (13E)-Docosen-1-ol.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample (e.g., 10-20 mg) in a deuterated solvent (e.g., CDCl₃).
-
Add an internal standard with a known concentration if quantitative analysis (qNMR) is desired.
-
-
NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.
-
¹H NMR: Acquire a standard proton spectrum. The olefinic protons of the cis and trans isomers will have distinct chemical shifts and coupling constants.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbons of the double bond and the adjacent allylic carbons will show different chemical shifts for the two isomers.
-
Expected Results:
-
¹H NMR:
-
The olefinic protons (-CH=CH-) of the (13Z)-isomer typically appear as a triplet around δ 5.35 ppm.
-
The olefinic protons of the (13E)-isomer are expected to appear at a slightly different chemical shift, often further downfield, and will have a larger coupling constant (typically >12 Hz for trans coupling).
-
-
¹³C NMR:
-
The olefinic carbons of the (13Z)-isomer will have a distinct chemical shift compared to the (13E)-isomer. The allylic carbons will also show a difference in chemical shifts.
-
The ratio of the isomers can be determined by integrating the characteristic signals for each isomer in the ¹H NMR spectrum.
Visualization of Experimental Workflow and a Relevant Biological Pathway
Below are diagrams illustrating the analytical workflow for isomeric purity analysis and a representative signaling pathway where long-chain fatty alcohols may play a role.
References
A Comparative Analysis of Erucyl Alcohol Data from PubChem and NIST Databases
For researchers, scientists, and professionals in drug development, accessing accurate and comprehensive chemical data is paramount. This guide provides a detailed comparison of the information available for Erucyl alcohol in two prominent chemical databases: PubChem and the National Institute of Standards and Technology (NIST) database. By cross-referencing these databases, researchers can obtain a more complete and verified profile of this long-chain fatty alcohol.
Quantitative Data Comparison
A summary of the key quantitative data for Erucyl alcohol from both PubChem and NIST is presented below. This allows for a direct comparison of the physicochemical properties available in each database.
| Property | PubChem Data | NIST Data |
| PubChem CID | 5354168[1] | - |
| CAS Number | 629-98-1[2] | 629-98-1 |
| Molecular Formula | C22H44O[2] | C22H44O |
| Molecular Weight | 324.6 g/mol (Computed)[2] | 324.5842 g/mol |
| Melting Point | 33-35 °C[3] | Not directly provided |
| Boiling Point | 225 °C at 5 mmHg[4] | Not directly provided |
| Kovats Retention Index | 2466.5 (Semi-standard non-polar)[2] | Data available for Gas Chromatography |
| Spectroscopic Data | Links to 1H NMR and IR spectra[2] | Primarily Mass Spectrometry data |
Experimental Protocols
The following sections detail generalized experimental methodologies that are typically employed to determine the key physicochemical and spectroscopic properties of long-chain alcohols like Erucyl alcohol.
Melting Point Determination
The melting point of a solid compound like Erucyl alcohol is a crucial indicator of its purity. A common and effective method for its determination is the capillary melting point technique.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry Erucyl alcohol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a long-chain alcohol like Erucyl alcohol, it is often derivatized to a more volatile form, such as its trimethylsilyl (TMS) ether or fatty acid methyl ester (FAME), prior to analysis.
Methodology for FAME Analysis:
-
Derivatization: Erucyl alcohol is converted to its corresponding methyl ester through a process called transesterification. This is typically achieved by reacting the alcohol with a reagent like methanolic HCl or boron trifluoride in methanol.
-
Injection: A small volume of the FAME sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. The separation of different components is based on their differential partitioning between the mobile and stationary phases.
-
Detection: As the separated components exit the column, they are detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).
-
Analysis: The retention time (the time it takes for a compound to travel through the column) is used for qualitative identification by comparing it to known standards. The peak area provides quantitative information about the amount of the compound present. The NIST database contains extensive mass spectral data that can be used for the identification of compounds separated by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are valuable for characterizing Erucyl alcohol.
Methodology:
-
Sample Preparation: A small amount of Erucyl alcohol is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer, and radiofrequency pulses are applied. The resulting signals are detected and processed to generate the NMR spectrum.
-
Spectral Interpretation:
-
¹H NMR: The chemical shifts, integration (peak areas), and splitting patterns of the proton signals provide information about the different types of protons and their connectivity in the molecule. For Erucyl alcohol, specific signals would be expected for the protons on the carbon bearing the hydroxyl group, the vinylic protons of the double bond, the allylic protons, and the aliphatic chain protons.
-
¹³C NMR: The spectrum shows distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon signals indicate their chemical environment. For Erucyl alcohol, characteristic shifts would be observed for the carbon attached to the hydroxyl group, the sp² carbons of the double bond, and the various sp³ carbons of the long alkyl chain.
-
Logical Workflow for Cross-Referencing Chemical Data
The following diagram illustrates a logical workflow for researchers to effectively cross-reference chemical data between the PubChem and NIST databases.
Caption: Workflow for cross-referencing chemical data.
References
- 1. Erucyl alcohol | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Erucyl alcohol | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Erucyl alcohol | 629-98-1, Erucyl alcohol Formula - ECHEMI [echemi.com]
- 4. Pi Chemicals System - PI-47220 Erucyl alcohol (629-98-1) [internal.pipharm.com]
Safety Operating Guide
Proper Disposal of 13-Docosen-1-ol, (13Z)-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of 13-Docosen-1-ol, (13Z)-, a long-chain fatty alcohol also known as erucyl alcohol. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Key Safety and Disposal Information
While some sources suggest that 13-Docosen-1-ol, (13Z)- is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, it is combustible and presents a slight fire hazard when exposed to heat or flame.[1] Therefore, it must be handled with care and disposed of as chemical waste. The primary disposal route for this substance is through an approved waste disposal plant.
| Property | Value | Source |
| Chemical Formula | C22H44O | [2][3] |
| Molecular Weight | 324.58 g/mol | [2] |
| Appearance | White solid | - |
| Solubility | Insoluble in water | - |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Remove all sources of ignition from the area.[1]
-
Ensure adequate ventilation.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.
-
Contain and absorb the spill using an inert material such as sand, earth, or vermiculite.[1]
-
Collect the absorbed material and place it into a suitable, clearly labeled container for chemical waste disposal.[1]
-
Clean the spill area with soap and water.
Major Spills:
-
Evacuate personnel from the immediate area and move upwind.[1]
-
Alert the appropriate emergency response team or environmental health and safety office.[1]
-
Follow all institutional procedures for major chemical spills.
Step-by-Step Disposal Procedure
The following protocol outlines the standard procedure for the disposal of 13-Docosen-1-ol, (13Z)-.
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Waste Collection:
-
Collect waste 13-Docosen-1-ol, (13Z)- in a designated, leak-proof, and chemically compatible container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste 13-Docosen-1-ol, (13Z)-" or "Waste Erucyl Alcohol".
-
Include any hazard warnings (e.g., "Combustible").
-
Follow all institutional and regulatory labeling requirements.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]
-
Ensure the storage location is designated for chemical waste and is inaccessible to unauthorized personnel.
-
-
Disposal:
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the waste manifest or any other required documentation to the disposal personnel.
-
Do not dispose of 13-Docosen-1-ol, (13Z)- down the drain or in regular solid waste.
-
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of 13-Docosen-1-ol, (13Z)-.
Caption: Logical flow for the safe disposal of 13-Docosen-1-ol, (13Z)-.
References
Essential Safety and Logistics for Handling 13-Docosen-1-ol, (13Z)-
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 13-Docosen-1-ol, (13Z)-.
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 13-Docosen-1-ol, (13Z)-, also known as Erucyl Alcohol. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing risk to personnel and the surrounding ecosystem.
I. Personal Protective Equipment (PPE) and Safety Precautions
While 13-Docosen-1-ol, (13Z)- is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, it is combustible and requires careful handling to prevent contact and inhalation. The following personal protective equipment is mandatory when working with this chemical.
Table 1: Personal Protective Equipment (PPE) for Handling 13-Docosen-1-ol, (13Z)-
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes that could cause eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact, which may cause mild irritation. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from spills. |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation. Use a NIOSH-approved respirator if aerosols are generated or if working in a poorly ventilated area. | Minimizes the inhalation of any potential vapors or aerosols. |
General Safety Precautions:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Do not ingest.
-
Keep away from heat, sparks, and open flames as the substance is combustible.
-
Wash hands thoroughly after handling.
II. Physical and Chemical Properties
Understanding the physical and chemical properties of 13-Docosen-1-ol, (13Z)- is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of 13-Docosen-1-ol, (13Z)-
| Property | Value |
| Molecular Formula | C22H44O[1] |
| Molecular Weight | 324.58 g/mol [1] |
| Appearance | White, soft solid |
| Melting Point | 35 °C |
| Boiling Point | 200-205 °C @ 1 Torr |
| Flash Point | 123.4 °C (Closed Cup) |
| Density | 0.847 g/cm³ |
| Solubility | Soluble in alcohol and most organic solvents; insoluble in water. |
III. Experimental Protocol: Esterification of 13-Docosen-1-ol, (13Z)-
The following is a representative protocol for a common laboratory procedure involving a long-chain alcohol. This procedure should be adapted based on the specific requirements of your research.
Objective: To synthesize an ester from 13-Docosen-1-ol, (13Z)- and a carboxylic acid.
Materials:
-
13-Docosen-1-ol, (13Z)-
-
Carboxylic acid (e.g., acetic acid)
-
Acid catalyst (e.g., sulfuric acid)
-
Anhydrous solvent (e.g., toluene)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Set up the reflux apparatus in a chemical fume hood.
-
Reaction Setup:
-
In the round-bottom flask, dissolve a known quantity of 13-Docosen-1-ol, (13Z)- in the anhydrous solvent.
-
Add a stoichiometric equivalent of the carboxylic acid to the flask.
-
Carefully add a catalytic amount of sulfuric acid to the mixture.
-
-
Reflux:
-
Attach the reflux condenser and begin circulating cooling water.
-
Heat the mixture to reflux using the heating mantle and maintain for the desired reaction time, monitoring the reaction progress by a suitable method (e.g., TLC).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude ester product.
-
-
Purification: Purify the crude product as necessary, for example, by column chromatography.
Caption: Experimental workflow for the esterification of 13-Docosen-1-ol, (13Z)-.
IV. Operational and Disposal Plan
A systematic approach to handling and disposal is essential for laboratory safety and environmental responsibility.
Operational Plan:
-
Procurement and Storage:
-
Obtain 13-Docosen-1-ol, (13Z)- from a reputable supplier.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
-
Handling:
-
Only handle in a designated area, such as a chemical fume hood.
-
Use the minimum quantity required for the experiment.
-
Ensure all necessary PPE is worn correctly.
-
-
Spill Response:
-
Minor Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Major Spills: Evacuate the area and contact the appropriate emergency response team.
-
Disposal Plan:
-
Waste Segregation:
-
Collect all waste containing 13-Docosen-1-ol, (13Z)-, including unused material, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), in a designated, labeled hazardous waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("13-Docosen-1-ol, (13Z)-"), and any other components of the waste mixture.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department.
-
-
Final Disposal:
-
Disposal must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
-
Caption: Step-by-step disposal plan for 13-Docosen-1-ol, (13Z)- waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
